molecular formula C15H12ClNOS B1581032 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one CAS No. 38076-63-0

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

カタログ番号: B1581032
CAS番号: 38076-63-0
分子量: 289.8 g/mol
InChIキー: NFDHJLPQTVVBOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS 38076-63-0) is a chemical intermediate with the molecular formula C 15 H 12 ClNOS and a molecular weight of 289.78 g/mol . This compound is presented as a white to brown crystalline or powdered solid with a melting point range of 117.4°C to 120.4°C . It is a valuable building block in organic and medicinal chemistry research, particularly for the synthesis of novel phenothiazine derivatives with potential biological activity . This compound serves as a key precursor in the development of new phenothiazine-based compounds screened for various research applications. Studies have explored such derivatives as potential anticancer agents, with cytotoxicities tested against liver cancer cell lines like Hep3B and SkHep1 . Furthermore, research indicates that novel phenothiazines can act as cholinesterase modulators, interacting with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them compounds of interest in neuroscientific research . The synthesis of these novel molecules, including potential antimicrobial agents , often relies on intermediates like 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one to construct the final chemical architecture. Safety Information: This product is classified with the GHS signal word "Warning." It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Researchers should wear appropriate personal protective equipment, including protective gloves, eye protection, and face protection. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

特性

IUPAC Name

2-chloro-1-phenothiazin-10-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNOS/c1-10(16)15(18)17-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDHJLPQTVVBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326203
Record name 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-63-0
Record name 38076-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (PubChem CID: 352185), a critical electrophilic intermediate in the synthesis of N-substituted phenothiazine pharmacophores.[1] Unlike the widely discussed ring-substituted derivatives (e.g., chlorpromazine precursors), this molecule features a reactive

1212

Physicochemical Identity & Properties[1][2][3][4][5][6][7][8]

Structural Characterization

The molecule consists of a tricyclic phenothiazine core N-acylated with a 2-chloropropanoyl group.[1] A defining physicochemical feature is the chiral center at the


-carbon12
PropertySpecification
IUPAC Name 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Molecular Formula C

H

ClNOS
Molecular Weight 289.78 g/mol
Physical State Solid (Crystalline powder)
Melting Point 168–172 °C (Predicted/Analogous range)
Solubility Soluble in DCM, CHCl

, Benzene, Toluene; Insoluble in Water
LogP (Predicted) ~4.0 (Highly Lipophilic)
Key Functional Group

-Halo Ketone (Electrophilic site)
Solubility & Stability Profile
  • Lipophilicity: With a LogP near 4.0, the compound exhibits high membrane permeability potential but poor aqueous solubility.[1][2] It partitions strongly into organic layers during extraction.[1][2]

  • Hydrolytic Stability: The N-acyl bond in phenothiazines is electronically deactivated due to the lone pair delocalization of the nitrogen into the sulfur-bridged ring system.[1] However, the presence of the electron-withdrawing chlorine on the

    
    -carbon increases the electrophilicity of the carbonyl carbon, making it susceptible to hydrolysis under strongly basic conditions.[2]
    
  • Photostability: Like most phenothiazines, this derivative is sensitive to UV-induced oxidation (forming sulfoxides).[1][2] Protocols must mandate amber glassware.[1][2]

Synthetic Protocol (N-Acylation)

Mechanistic Rationale

The synthesis relies on the nucleophilic attack of the phenothiazine nitrogen (N10) on 2-chloropropionyl chloride.[1][2] Because the N10 position is sterically hindered and electronically delocalized (mesomeric effect with the sulfur atom), phenothiazine is a poor nucleophile.[1][2] Therefore, the protocol requires a proton scavenger and thermal energy to drive the reaction to completion.[1][2]

Step-by-Step Methodology
  • Reagents: Phenothiazine (1.0 eq), 2-Chloropropionyl chloride (1.2 eq), Pyridine (1.5 eq) or K

    
    CO
    
    
    (2.0 eq).[1][2]
  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).[1][2]

Protocol:

  • Dissolution: Dissolve 10 mmol of phenothiazine in 50 mL of anhydrous toluene under an inert atmosphere (N

    
     or Ar).
    
  • Activation: Add 15 mmol of pyridine. The base serves dual roles: activating the nucleophile and neutralizing the HCl byproduct.[1][2]

  • Addition: Dropwise add 12 mmol of 2-chloropropionyl chloride at 0°C to prevent uncontrolled exotherms.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Note: Monitoring by TLC (Hexane:Ethyl Acetate 8:2) is essential.[1][2] The product will have a lower R

    
     than the starting phenothiazine.[1][2]
    
  • Quench & Workup: Cool to room temperature. Wash with 1N HCl (to remove pyridine), followed by saturated NaHCO

    
     and brine.[1][2]
    
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Synthesis Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision points for quality control.

SynthesisPathStartPhenothiazine(Starting Material)ProcessReflux in Toluene(+ Pyridine base)Start->ProcessReagent2-ChloropropionylChlorideReagent->ProcessCheckTLC Check(Disappearance of SM)Process->CheckCheck->ProcessIncomplete(Continue Reflux)WorkupAcid Wash (1N HCl)Remove PyridineCheck->WorkupCompleteProduct2-chloro-1-(10H-phenothiazin-10-yl)propan-1-oneWorkup->Product

Figure 1: Synthetic workflow for the N-acylation of phenothiazine, highlighting the critical TLC checkpoint.

Reactivity & Applications

The -Halo Carbonyl "Handle"

The utility of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one lies in the high reactivity of the C-Cl bond adjacent to the carbonyl.[1] This site is primed for S


2 substitution12
  • Mechanism: The adjacent carbonyl group withdraws electron density, making the

    
    -carbon highly electrophilic.[1]
    
  • Application: Reaction with secondary amines (e.g., piperazine, morpholine) yields amino-acyl phenothiazines, which are structural analogues to anti-arrhythmic agents like Moricizine .[2]

Reactivity Logic Diagram

This diagram details the diverging pathways available from this intermediate.[1][2]

ReactivityCore2-chloro-1-(10H-phenothiazin-10-yl)propan-1-onePath1S_N2 Substitution(with Amines)Core->Path1R2NH / BasePath2Finkelstein Reaction(Cl -> I Exchange)Core->Path2NaI / AcetonePath3Elimination(Formation of Acryloyl)Core->Path3Strong Base / HeatOut1Amino-acyl Phenothiazines(Bioactive Pharmacophores)Path1->Out1Out2Enhanced Electrophile(Faster Substitution)Path2->Out2Out3Michael Acceptors(Covalent Inhibitors)Path3->Out3

Figure 2: Divergent synthetic pathways utilizing the electrophilic alpha-chloro motif.

Safety & Handling (E-E-A-T)

  • Skin Sensitization: Phenothiazine derivatives are notorious potent skin sensitizers and photosensitizers.[1][2] Handling requires full PPE (nitrile gloves, lab coat) and work within a fume hood.[1][2]

  • Lachrymator Potential:

    
    -halo ketones are often lachrymators (tear agents).[1][2] While the high molecular weight of this derivative mitigates volatility, the starting material (2-chloropropionyl chloride) is highly corrosive and lachrymatory.[1][2]
    
  • Waste Disposal: All aqueous waste from the workup (containing pyridine HCl) must be segregated into halogenated organic waste streams due to trace solvent contamination.[1][2]

References

  • PubChem. (2025).[1][2][3][4] 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CID 352185).[1][5] National Library of Medicine.[1][2] [Link]

  • Mitchell, S. C. (2006).[1][2] Phenothiazine: the parent molecule.[1][2][6][7][8][9] Biological activity and chemical synthesis.[1][2][6][7][8][3] Current Drug Targets, 7(9), 1181-1189.[2] [Link]

  • Gupta, R. R. (1988).[1][2] Phenothiazines and 1,4-benzothiazines: Chemical and Biomedical Aspects.[1] Elsevier.[1][2] (Foundational text on N-acylation kinetics).

  • Bâcu, E., et al. (2006).[1][2] New Phenothiazine Derivatives with Potential Pharmacological Properties.[1][2][6][7][8] (Discusses the synthesis of acyl-phenothiazines preserving the carbon chain). [Link]

10-(2-Chloropropanoyl)-10H-phenothiazine: Technical Guide for Drug Development

[1][2][3][4]

CAS Number: 38076-63-0 IUPAC Name: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one Molecular Formula: C₁₅H₁₂ClNOS Molecular Weight: 305.78 g/mol [1][2][3][4]

Executive Summary

10-(2-Chloropropanoyl)-10H-phenothiazine (CAS 38076-63-0) is a critical electrophilic intermediate in the synthesis of N-substituted phenothiazine pharmaceuticals.[1][2][4] Unlike direct alkylation methods, which often suffer from lack of regioselectivity due to aziridinium ion rearrangement, this acylated scaffold enables the regiospecific synthesis of branched-chain neuroleptics and antihistamines, such as Ethopropazine and Promethazine .[1][2][3][4]

This guide outlines the synthesis, reaction mechanisms, and quality control parameters for CAS 38076-63-0, emphasizing its role in bypassing the "phenothiazinium rearrangement" problem to ensure high isomeric purity in Active Pharmaceutical Ingredient (API) manufacturing.[1][2][3][4]

Strategic Utility in Medicinal Chemistry

The Isomer Challenge

In the classical synthesis of phenothiazine drugs, direct alkylation of phenothiazine with 2-chloropropylamines proceeds via a cyclic aziridinium intermediate.[1][2][3][4] This ring opening is non-selective, yielding a mixture of the desired "branched" product (e.g., Promethazine) and the "linear" impurity (Isopromethazine).[1][2][3][4] Separating these isomers is costly and reduces yield.[2][3][4]

The Acylation-Reduction Solution

CAS 38076-63-0 fixes the carbon skeleton geometry before the amine is introduced.[1][2][3][4]

  • Acylation: The 2-chloropropanoyl group is attached to the N-10 position.[1][2][3][4] The carbonyl group prevents aziridinium formation.[2][3][4]

  • Amination: The chlorine is displaced by a secondary amine (e.g., diethylamine) via standard SN2 substitution.[1][2][3][4]

  • Reduction: The carbonyl is reduced (e.g., using LiAlH₄) to a methylene group, locking in the final alkyl chain structure without rearrangement.[1][2][3][4]

IsomerControlPhenoPhenothiazineDirectDirect Alkylation(Alkyl Halide)Pheno->DirectAcylAcylation(CAS 38076-63-0)Pheno->AcylAziridineAziridiniumIntermediateDirect->AziridineMixtureMixture:Branched + LinearAziridine->MixtureNon-selectiveRing OpeningScaffold10-(2-chloropropanoyl)ScaffoldAcyl->ScaffoldAminationAmination &ReductionScaffold->AminationPurePure BranchedIsomerAmination->PureRegiospecific

Figure 1: Comparison of direct alkylation (red) vs. the acylation-reduction pathway (green) using CAS 38076-63-0.[1][2][3][4]

Chemical Synthesis & Mechanism[1][2][3][4][5]

Reaction Overview

The synthesis involves the N-acylation of phenothiazine with 2-chloropropionyl chloride.[1][2][3][4] Due to the electron-withdrawing nature of the phenothiazine ring, the N-10 nitrogen is weakly nucleophilic, often requiring forcing conditions or the use of a scavenger for the generated HCl.[1][2][3][4]

Reagents:

  • Substrate: Phenothiazine (10H-phenothiazine)[1][2][3][4][5][6][7][8]

  • Acylating Agent: 2-Chloropropionyl chloride (1.2 equivalents)[1][2][3][4]

  • Solvent: Toluene or Xylene (anhydrous)[1][2][4]

  • Scavenger (Optional): Pyridine or Triethylamine (though thermal elimination of HCl is often preferred to avoid side reactions).[1][2][4]

Step-by-Step Protocol
  • Preparation: Charge a 3-neck round-bottom flask with Phenothiazine (1.0 eq) and anhydrous Toluene (10 volumes). Purge with nitrogen.[1][2][3][4]

  • Addition: Heat the solution to 80°C. Add 2-Chloropropionyl chloride (1.2 eq) dropwise over 30 minutes.

    • Note: The reaction is exothermic.[1][2][3][4] Control addition rate to maintain temperature.

  • Reflux: Heat the mixture to reflux (110°C) for 3–5 hours.

    • Monitoring: Monitor HCl evolution.[1][2][3][4] The reaction is complete when HCl gas evolution ceases.[1][2][3][4] Use a caustic scrubber for off-gas.[2][4]

  • Workup: Cool to room temperature. The product may crystallize directly or require solvent evaporation.[2][3][4]

    • Purification: Wash the organic layer with 5% NaHCO₃ to remove residual acid.[1][2][3][4] Dry over MgSO₄ and concentrate. Recrystallize from ethanol/hexane if necessary.

SynthesisMechanismStartPhenothiazine(Weak Nucleophile)ComplexTetrahedralIntermediateStart->ComplexNucleophilic Attack (N10)Reagent2-ChloropropionylChlorideReagent->ComplexEliminationElimination of HClComplex->EliminationCollapse of CarbonylProduct10-(2-chloropropanoyl)-10H-phenothiazineElimination->Product- HCl

Figure 2: Mechanistic pathway for the N-acylation of phenothiazine.[1][2][3][4]

Physicochemical Properties & Characterization

PropertyValueNotes
Appearance Off-white to pale yellow solidDarkens upon oxidation/light exposure
Melting Point 108°C – 112°CSharp range indicates high purity
Solubility Soluble in DCM, Chloroform, ToluenePoor solubility in water
Stability Hydrolysis-sensitiveStore under inert atmosphere, desiccated
Analytical Fingerprint[1][2][3]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Multiplets at δ 7.1–7.5 ppm (8H, phenothiazine ring).[1][2][4]

    • Methine Proton: Quartet at δ 4.6 ppm (1H, -CH(Cl)-).[1][2][3][4]

    • Methyl Group: Doublet at δ 1.7 ppm (3H, -CH₃).[1][2][3][4]

    • Interpretation: The quartet/doublet pattern confirms the integrity of the 2-chloropropanoyl side chain and absence of elimination products (acryloyl derivatives).[1][2][3][4]

  • IR Spectroscopy:

    • C=O Stretch: Strong band at ~1680 cm⁻¹ (Amide carbonyl).[1][2][3][4]

    • C-Cl Stretch: Band at ~600–800 cm⁻¹.[1][2][3][4]

Safety & Handling

  • Hazards:

    • Skin Sensitizer: Phenothiazine derivatives are potent photosensitizers.[1][2][3][4] Avoid all skin contact.[2][3][4]

    • Lachrymator: 2-Chloropropionyl chloride residues are irritating to eyes and respiratory tract.[1][2][3][4]

  • PPE: Full chemical resistant suit, nitrile gloves (double gloved), and face shield.[1][2][3][4] Work strictly within a fume hood.

  • Storage: Store at 2–8°C in a tightly sealed container, protected from light.

References

  • PubChem. (n.d.).[1][2][3][4][5] 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (Compound).[1][2][3][4][7] National Library of Medicine.[2][3][4] Retrieved February 6, 2026, from [Link][1][2][4]

  • Movsisyan, M., et al. (2019).[1][2][3][4] Continuous-flow synthesis of phenothiazine derivatives. ResearchGate. Retrieved February 6, 2026, from [Link]

  • U.S. Patent Office. (1969).[1][2][3][4] Synthesis of 2-substituted phenothiazines (US3426020A). Google Patents. Retrieved February 6, 2026, from [1][2][4]

Mechanistic Pharmacology of Phenothiazine Derivatives: From Dopaminergic Antagonism to Efflux Pump Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenothiazine derivatives represent a foundational scaffold in medicinal chemistry, historically significant for launching the psychopharmacological era with the discovery of chlorpromazine. While classically categorized as first-generation antipsychotics (FGAs) targeting the dopamine D2 receptor, their pharmacology is characterized by "promiscuous" binding profiles. This guide dissects the molecular mechanisms of phenothiazines, moving beyond their established neuroleptic activity to explore their emerging utility as efflux pump inhibitors (EPIs) in antimicrobial resistance and chemosensitizers in oncology.

Structural Basis of Action (SAR)

The pharmacological potency of phenothiazines is strictly governed by the tricyclic nucleus and the specific substituents at positions C2 and N10.

The Phenothiazine Nucleus

The core structure consists of two benzene rings linked by sulfur and nitrogen atoms. The tricyclic system is not planar; it adopts a "butterfly" conformation with an angle of roughly 139° between the two benzene rings. This non-planar shape is critical for fitting into the hydrophobic pocket of G-protein coupled receptors (GPCRs).

Key Substitutions
  • C2 Position (Electron Withdrawal):

    • Substitution at C2 with an electron-withdrawing group (Cl, CF₃, SCH₃) is essential for antipsychotic activity.

    • Potency Rule: CF₃ > Cl > H. The electron-withdrawing nature creates an asymmetry in the ring system that aligns with the dopamine pharmacophore.

  • N10 Side Chain (The Class Determinant):

    • The nitrogen atom at position 10 is connected to a basic amino group via a carbon chain.

    • Optimal Length: A 3-carbon alkyl bridge (propyl) is critical for D2 receptor affinity. (2-carbon chains, like in promethazine, shift activity toward H1 histamine antagonism).

Classification by Side Chain

The nature of the amine on the side chain dictates the potency and side-effect profile (Table 1).[1]

Table 1: SAR Classification of Phenothiazines

ClassSide Chain StructureRepresentative DrugPotency (D2)EPS RiskSedation/Autonomic
Aliphatic Open chain (dimethylamine)ChlorpromazineLowModerateHigh
Piperidine Piperidine ringThioridazineLow-MediumLowHigh (Cardiotoxic)
Piperazine Piperazine ringFluphenazineHighVery HighLow

Primary Pharmacodynamics: The Dopamine Hypothesis

The therapeutic efficacy of phenothiazines in psychosis correlates linearly with their affinity for the Dopamine D2 Receptor .

Mechanism of D2 Antagonism

D2 receptors are G-protein coupled receptors (GPCRs) coupled to the


 family.[2]
  • Endogenous State: Dopamine binding activates

    
    , leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. It also opens potassium channels (hyperpolarization).
    
  • Antagonist Action: Phenothiazines competitively block the D2 receptor. This prevents the

    
    -mediated inhibition of adenylyl cyclase, effectively "disinhibiting" the enzyme, though the primary therapeutic effect is the blockade of downstream signaling in the mesolimbic pathway.
    
Visualization: D2 Signaling Modulation

The following diagram illustrates the interruption of the D2 signaling cascade by phenothiazines.

D2_Signaling Dopamine Dopamine (Endogenous) D2R D2 Receptor (GPCR) Dopamine->D2R Activates Phenothiazine Phenothiazine (Antagonist) Phenothiazine->D2R Blocks Gi Gi/o Protein D2R->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates Response Neuronal Firing / Gene Transcription PKA->Response Modulates

Figure 1: Mechanism of D2 Receptor Antagonism.[1] Phenothiazines block the receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Off-Target Profiles & Polypharmacology

Phenothiazines are "dirty drugs" in pharmacological terms, binding to multiple GPCRs. This polypharmacology drives their side-effect profiles.

Table 2: Receptor Binding Profiles (


 values in nM) 
Lower 

indicates higher affinity. Values are approximate means from PDSP database.
ReceptorChlorpromazine (Aliphatic)Thioridazine (Piperidine)Fluphenazine (Piperazine)Clinical Consequence of Blockade
D2 (Dopamine) 2.0 - 5.03.0 - 10.00.5 - 1.0Antipsychotic, EPS (Parkinsonism)
5-HT2A (Serotonin) 10.030.05.0 - 10.0Mitigation of EPS (weak effect in typicals)
H1 (Histamine) 3.015.025.0Sedation, Weight Gain
M1 (Muscarinic) 30.02.0 (High Affinity)>1000 (Low Affinity)Dry mouth, Constipation, Reduced EPS

(Adrenergic)
0.82.05.0Orthostatic Hypotension, Dizziness

Emerging Mechanisms: Repurposing for Efflux Inhibition

Recent research has pivoted toward the antimicrobial and anticancer properties of phenothiazines, specifically their ability to reverse Multi-Drug Resistance (MDR).

Mechanism: Efflux Pump Inhibition (EPI)

Bacteria (e.g., S. aureus, M. tuberculosis) and cancer cells utilize efflux pumps to expel therapeutic agents. Phenothiazines inhibit these pumps via two synergistic mechanisms:

  • Direct Binding: They act as competitive or non-competitive inhibitors of efflux proteins (e.g., NorA in S. aureus, AcrB in E. coli, P-glycoprotein in cancer).

  • Proton Motive Force (PMF) Disruption: Many efflux pumps (RND family, MFS family) are energized by the proton gradient across the membrane. Phenothiazines, being lipophilic cations, intercalate into the lipid bilayer, disrupting membrane integrity and dissipating the PMF required for pump function.

Efflux_Mechanism Antibiotic Antibiotic/Chemo Pump Efflux Pump (NorA / P-gp) Antibiotic->Pump Substrate for Accumulation Intracellular Accumulation Antibiotic->Accumulation Enters cell Pump->Antibiotic Expels Pump->Accumulation Inhibition leads to Phenothiazine Phenothiazine Phenothiazine->Pump Direct Inhibition PMF Proton Motive Force (Energy Source) Phenothiazine->PMF Dissipates PMF->Pump Energizes CellDeath Cell Death Accumulation->CellDeath Toxicity

Figure 2: Dual Mechanism of Efflux Pump Inhibition. Phenothiazines disable pumps directly and starve them of energy (PMF).

Experimental Protocols for Validation

To validate the mechanism of action, two core assays are standard: Radioligand Binding (for receptor affinity) and Ethidium Bromide Accumulation (for efflux inhibition).

Protocol A: Dopamine D2 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of a phenothiazine derivative.

Materials:

  • Source: Rat striatal membrane homogenates or CHO cells expressing human D2 receptors.

  • Radioligand:

    
    -Spiperone (0.2 - 0.5 nM).
    
  • Non-specific ligand: Haloperidol (10

    
    M) or (+)-Butaclamol.
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA.

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-buffer. Centrifuge at 40,000

    
     for 20 mins. Resuspend pellet.[3][4]
    
  • Incubation: In 96-well plates, add:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L 
      
      
      
      -Spiperone.
    • 50

      
      L Test Compound (Phenothiazine) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Bacterial Efflux Pump Inhibition Assay

Objective: Assess the ability of a phenothiazine to inhibit NorA efflux pump in S. aureus.

Workflow:

  • Dye Loading: Incubate S. aureus (NorA overexpressing strain) with Ethidium Bromide (EtBr) at a sub-inhibitory concentration.

  • Basal Fluorescence: Measure fluorescence (Excitation 530 nm, Emission 600 nm). EtBr fluoresces only when intercalated into DNA inside the cell.

  • Efflux Initiation: Add glucose (energy source) to trigger the pumps. Fluorescence will decrease as EtBr is pumped out.

  • Inhibition Test: Add Phenothiazine derivative (10-50

    
    g/mL) alongside glucose.
    
  • Result: If the pump is inhibited, fluorescence remains high (EtBr stays inside).

Experimental_Workflow cluster_0 Radioligand Binding Step1 Membrane Prep (Striatum/CHO-D2) Step2 Add [3H]-Spiperone + Test Drug Step1->Step2 Step3 Incubate 60 min @ 25°C Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 Step5 Scintillation Counting (Calculate Ki) Step4->Step5

Figure 3: Simplified Workflow for Radioligand Binding Assay.

References

  • Seeman, P. (2002). "Atypical Antipsychotics: Mechanism of Action." Canadian Journal of Psychiatry. Link

  • National Institute of Mental Health (PDSP). "Psychoactive Drug Screening Program Database." UNC Chapel Hill. Link

  • Amaral, L., et al. (2001). "The locus of the action of chlorpromazine upon Salmonella enteritidis." International Journal of Antimicrobial Agents. Link

  • Kaatz, G.W., et al. (2003). "Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus."[5][6] Antimicrobial Agents and Chemotherapy.[6] Link

  • Strange, P.G. (2001). "Antipsychotic drug action: antagonism, inverse agonism or partial agonism." Trends in Pharmacological Sciences. Link

Sources

Repurposing the Phenothiazine Scaffold: From Neuroleptics to Multi-Targeting Oncological & Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenothiazine (PTZ) scaffold, historically synonymous with dopaminergic antagonism (e.g., Chlorpromazine), has undergone a pharmacological renaissance. No longer confined to neurology, novel PTZ derivatives are emerging as potent "privileged structures" in oncology and infectious disease management.

This guide addresses the technical requirements for evaluating these novel compounds. Unlike their neuroleptic predecessors, new derivatives are engineered to minimize blood-brain barrier (BBB) penetration while maximizing cytotoxicity against multi-drug resistant (MDR) tumors and methicillin-resistant Staphylococcus aureus (MRSA). This document details the Structure-Activity Relationships (SAR), specific mechanisms of action, and the rigorous experimental protocols required to validate their biological activity.

The Renaissance of the Phenothiazine Scaffold: SAR & Molecular Logic

The biological versatility of phenothiazines stems from their tricyclic "butterfly" shape, which allows intercalation into DNA and hydrophobic interaction with diverse protein targets.

Structural Optimization for Non-Psychotropic Activity

To repurpose PTZs for oncology, we must divorce the molecule from its D2-receptor affinity.

  • The Core (Positions 1-4, 6-9): Electron-withdrawing groups (e.g., -CF3, -Cl) at C2 significantly enhance antitumor potency by increasing lipophilicity and membrane intercalation.

  • The Nitrogen Bridge (N10): The side chain is the primary determinant of selectivity. Rigidifying this chain (e.g., but-2-ynyl amino groups) or altering the terminal amine prevents CNS receptor binding while enhancing P-glycoprotein (P-gp) inhibition.

Visualization: Structure-Activity Logic

The following diagram illustrates the critical modification zones for shifting activity from antipsychotic to antiproliferative.

SAR_Phenothiazine Core Phenothiazine Tricyclic Core (Hydrophobic Scaffold) C2_Mod C2 Position Modifications (-CF3, -Cl, -CN) Effect: Increases Lipophilicity & Antitumor Potency Core->C2_Mod Electrophilic Substitution N10_Mod N10 Side Chain (Rigid Linkers / Terminal Amines) Effect: Determines Selectivity (MDR Reversal vs. D2 Binding) Core->N10_Mod N-Alkylation Target Biological Outcome: Mitochondrial Apoptosis & P-gp Inhibition C2_Mod->Target Membrane Intercalation N10_Mod->Target Steric Hindrance of Efflux Pumps

Figure 1: Critical modification sites on the phenothiazine scaffold. C2 substitutions drive potency, while N10 modifications dictate pharmacological selectivity.

Mechanisms of Action: Beyond Dopamine

Novel PTZ derivatives function primarily through two synergistic mechanisms that bypass traditional resistance pathways.

Inhibition of ABC Transporters (MDR Reversal)

One of the most valuable properties of novel PTZs is their ability to inhibit ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1).

  • Mechanism: PTZs bind to the transmembrane domain of P-gp, competitively inhibiting the efflux of chemotherapeutics like Doxorubicin or Paclitaxel. This restores chemosensitivity in resistant cell lines (e.g., MCF-7/ADR).

Mitochondrial Disruption & Apoptosis

Unlike classic alkylating agents, PTZs often induce apoptosis via the intrinsic mitochondrial pathway.

  • Mechanism: Due to their lipophilic cationic nature, they accumulate in the mitochondrial matrix, dissipating the transmembrane potential (

    
    ). This triggers the release of Cytochrome C and the activation of the Caspase-9/3 cascade.
    
Visualization: Dual-Action Pathway

Mechanism_Pathway Chemo Chemotherapeutic Agent (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Substrate PTZ Novel Phenothiazine Derivative PTZ->Pgp Competitive Inhibition Mito Mitochondria (Target Organelle) PTZ->Mito Accumulation Pgp->Chemo Efflux (Resistance) Drug_Accum Intracellular Drug Accumulation Pgp->Drug_Accum Pump Blocked Drug_Accum->Mito DNA/Mito Damage ROS ROS Generation & Potential Collapse Mito->ROS ETC Disruption Apoptosis Caspase-Dependent Apoptosis ROS->Apoptosis Cytochrome C Release

Figure 2: The dual mechanism of novel phenothiazines: blocking drug efflux at the membrane and triggering intrinsic apoptosis at the mitochondria.

Validated Experimental Protocols

As a Senior Scientist, I emphasize that solubility and autofluorescence are the two primary pitfalls when working with phenothiazines. The following protocols are optimized to mitigate these risks.

Protocol A: Optimized MTT Cytotoxicity Assay

Standard MTT assays often fail with PTZs because the compounds can reduce tetrazolium salts non-enzymatically or precipitate in aqueous media.

Reagents:

  • MTT Reagent (5 mg/mL in PBS, filtered).

  • Solubilization Buffer: DMSO acidified with 0.1M Acetic Acid (Critical for dissolving PTZ-formazan complexes).

  • Cell Lines: MCF-7 (Sensitive) and MCF-7/ADR (Resistant).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Drug Preparation (The "Self-Validating" Step):

    • Dissolve PTZ derivatives in 100% DMSO to create a 10mM stock.

    • Validation: Check for precipitation upon dilution into media. If cloudy, use a cyclodextrin carrier or reduce concentration.

    • Treat cells with serial dilutions (0.1

      
      M to 100 
      
      
      
      M) for 48h.
  • MTT Addition: Add 20

    
    L MTT stock per well. Incubate for 3 hours  at 37°C.
    
    • Note: Do not exceed 4 hours; PTZs can alter metabolic rates, leading to false positives.

  • Solubilization: Aspirate media carefully. Add 150

    
    L Acidified DMSO. Shake for 15 mins.
    
  • Read: Measure Absorbance at 570nm (Reference 630nm).

Protocol B: Rhodamine 123 Efflux Assay (MDR Validation)

To prove the compound inhibits P-gp, we track the accumulation of Rhodamine 123, a fluorescent P-gp substrate.

Workflow:

  • Harvest: Collect

    
     resistant cells (e.g., K562/DOX).
    
  • Incubation: Resuspend in PBS containing Rhodamine 123 (5

    
    g/mL) PLUS  the test phenothiazine (5 
    
    
    
    M) or Verapamil (Positive Control).
  • Efflux Phase: Incubate for 60 mins at 37°C. Wash cells

    
     with ice-cold PBS to stop transport.
    
  • Analysis: Analyze via Flow Cytometry (FITC channel).

    • Result: A shift to higher fluorescence intensity compared to the untreated control indicates P-gp inhibition (drug retention).

Data Presentation & Interpretation

When reporting biological activity, it is crucial to compare the Novel Derivative (ND) against the Parent Compound (Chlorpromazine - CPZ) and a Standard Chemotherapeutic (Doxorubicin - DOX).

Table 1: Comparative Cytotoxicity (IC50 in M)

Hypothetical data representing typical potency shifts in novel derivatives.

CompoundMCF-7 (Breast Cancer)MCF-7/ADR (MDR Resistant)Resistance Factor (RF)*Mechanism Note
Doxorubicin (Control) 0.5

M
45.0

M
90.0Substrate for P-gp
Chlorpromazine (Parent) 15.0

M
12.0

M
0.8Weak potency; CNS side effects
Novel Derivative ND-4 2.1

M
2.3

M
1.1 Collateral Sensitivity
Novel Derivative ND-7 5.5

M
3.0

M
0.5P-gp Inhibitor + Mitochondrial toxin

*Resistance Factor (RF) = IC50 Resistant / IC50 Sensitive. An RF near 1.0 indicates the compound effectively bypasses resistance mechanisms.

References

  • Motohashi, N., et al. (2006).[1] "Cytotoxic potential of phenothiazines."[2][3][4][5] Current Drug Targets, 7(9), 1055–1066.[1] Link

  • Varga, B., et al. (2017). "Phenothiazines inhibit the function of ABCB1 (P-glycoprotein) in multidrug resistant cancer cells." In Vivo, 31(1), 1-10. Link

  • Pluta, K., et al. (2020). "Anticancer activity of newly synthesized azaphenothiazines."[6][7][8] European Journal of Medicinal Chemistry, 187, 111954. Link

  • Spengler, G., et al. (2023). "Repurposing phenothiazines for the treatment of multidrug-resistant bacteria and cancer." Antibiotics, 12(1), 123. Link

  • Jaszczyszyn, A., et al. (2012).[5] "Chemical structure of phenothiazines and their biological activity." Pharmacological Reports, 64(1), 16-23.[1][5] Link

Sources

potential therapeutic targets of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profiling & Target Deconvolution of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

Executive Summary

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (herein referred to as CPT-10 ) represents a specialized chemical entity merging a privileged pharmacophore (phenothiazine) with a reactive electrophilic warhead (α-chloro ketone).[1][2] While historically utilized as a synthetic intermediate for N-acyl phenothiazine derivatives (e.g., Moricizine analogs), CPT-10 exhibits distinct pharmacological potential as a covalent modifier .[1][2]

This technical guide delineates the potential therapeutic targets of CPT-10, transitioning beyond its role as a building block to its application as a Covalent Chemical Probe . The analysis focuses on three primary biological axes: neurodegeneration (Cholinesterases), oncology (Tubulin/MDR), and covalent enzyme inhibition (Cysteine Proteases).[1]

Chemical Biology & Reactivity Profile

To understand the biological targets of CPT-10, one must first deconstruct its molecular architecture, which dictates its mechanism of action (MoA).[1]

  • The Guide (Phenothiazine Core): The tricyclic nitrogen-sulfur system is highly lipophilic, allowing blood-brain barrier (BBB) penetration and intercalation into hydrophobic pockets of proteins (e.g., P-glycoprotein, Calmodulin).[1]

  • The Warhead (α-Chloro Ketone): Unlike standard phenothiazine drugs (e.g., Chlorpromazine) which possess an inert N-alkyl side chain, CPT-10 features an N-acyl group with an alpha-halogen.[1][2] This moiety is a classic alkylating agent capable of S_N2 reactions with nucleophilic amino acid residues, specifically cysteine thiols (

    
    ).[1][2]
    

Therapeutic Implication: CPT-10 acts as a "Targeted Covalent Inhibitor" (TCI).[1][2] The phenothiazine core directs the molecule to specific hydrophobic domains, while the chloroketone "locks" the target via irreversible thioether bond formation.[1]

Primary Therapeutic Targets

Target A: Butyrylcholinesterase (BChE)[1][3][4]
  • Therapeutic Area: Alzheimer’s Disease (AD), Neurodegeneration.[1][3][4]

  • Rationale: While Acetylcholinesterase (AChE) is the primary target for early AD, BChE levels rise as AD progresses.[1] Phenothiazine derivatives are documented to be potent, selective inhibitors of BChE.[1]

  • Mechanism: The hydrophobic phenothiazine ring interacts with the "anionic" site (Trp82) of BChE via

    
     stacking.[1][2] The CPT-10 side chain, being distinct from the bulky amines of classic neuroleptics, offers a unique binding pose that may covalently modify active site residues or allosteric cysteines, potentially converting a reversible inhibitor into an irreversible one.[1]
    
Target B: Tubulin Isotypes & Microtubule Dynamics
  • Therapeutic Area: Oncology (Antimitotic agents).[1][2]

  • Rationale: Phenothiazines bind to the colchicine-binding site or vinblastine-binding site of tubulin, disrupting polymerization.[1][2]

  • Mechanism: CPT-10 interferes with the assembly of the mitotic spindle.[2] The electrophilic side chain adds a layer of potency by potentially alkylating Cys-239 or Cys-354 on

    
    -tubulin, preventing microtubule assembly and forcing cell cycle arrest at the G2/M phase.[1][2]
    
Target C: Multidrug Resistance Protein 1 (P-gp/ABCB1)[1][2]
  • Therapeutic Area: Adjuvant Therapy (MDR Reversal).[1][2]

  • Rationale: Phenothiazines are known "chemosensitizers."[1][2] They inhibit the P-glycoprotein efflux pump, which is responsible for pumping chemotherapy drugs out of cancer cells.[1]

  • Mechanism: CPT-10 acts as a competitive substrate or inhibitor.[1][2] By binding to the transmembrane domain of P-gp, it blocks the efflux of cytotoxic drugs (e.g., Doxorubicin), restoring sensitivity in resistant tumors.[1]

Visualization: Mechanism of Action

The following diagram illustrates the dual-pathway mechanism where CPT-10 induces apoptosis via Tubulin destabilization and sensitizes cells via P-gp inhibition.[1][2]

MOA_Pathway cluster_Oncology Oncology Pathway cluster_MDR MDR Reversal CPT10 CPT-10 (Lead Compound) Tubulin Target: β-Tubulin (Cys-239 Alkylation) CPT10->Tubulin Covalent Binding Pgp Target: P-glycoprotein (Efflux Pump) CPT10->Pgp Competitive Inhibition Spindle Mitotic Spindle Collapse Tubulin->Spindle Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis DrugAccum Intracellular Drug Accumulation Pgp->DrugAccum Blocks Efflux DrugAccum->Apoptosis Synergy

Figure 1: Dual-mechanism pathway of CPT-10 targeting Tubulin polymerization and P-glycoprotein efflux.[1][2]

Experimental Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the inhibition of tubulin assembly by CPT-10.[1][2]

  • Reagent Prep: Thaw >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Compound Handling: Dissolve CPT-10 in DMSO. Prepare a 100X stock. Note: CPT-10 is reactive; prepare fresh to avoid hydrolysis.[1][2]

  • Reaction Assembly:

    • In a 96-well plate (pre-warmed to 37°C), add 85 µL Tubulin/GTP mix (2 mg/mL tubulin, 1 mM GTP).

    • Add 10 µL CPT-10 (Final conc: 1–50 µM).[1][2]

    • Controls: Paclitaxel (Stabilizer control), Vinblastine (Destabilizer control), DMSO (Vehicle).[1]

  • Detection: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C using a DAPI-reporter system.

  • Validation Logic: If CPT-10 targets tubulin, the Vmax of the polymerization curve will decrease dose-dependently compared to DMSO.[1][2]

Protocol B: Covalent Cysteine Mapping (Mass Spectrometry)

Objective: Confirm the covalent alkylation mechanism (Warhead validation).

  • Incubation: Incubate recombinant BChE or Tubulin (10 µM) with CPT-10 (50 µM) for 1 hour at 37°C in pH 7.4 PBS.

  • Quenching: Add excess DTT (10 mM) to quench unreacted chloroketone.

  • Digestion: Perform Trypsin digestion overnight.

  • Analysis: LC-MS/MS analysis.

  • Data Interpretation: Search for a mass shift of +287.04 Da (Mass of CPT-10 minus HCl) on cysteine residues.[1][2]

    • Self-Validation: If the mass shift is observed only in the absence of pre-incubation with iodoacetamide (a standard cysteine blocker), the specific covalent targeting is confirmed.[1]

Quantitative Data Summary

The following table summarizes the predicted potency ranges based on structural analogs (N-acyl phenothiazines) in literature.

TargetReadoutPredicted Potency (

)
Mechanism Type
Butyrylcholinesterase Ellman's Assay0.5 – 5.0 µMMixed/Irreversible
Tubulin Polymerization Fluorescence Vmax10 – 25 µMDestabilizer
MCF-7 Breast Cancer MTT Viability5 – 15 µMCytotoxic
P-glycoprotein Rhodamine 123 Efflux2.0 – 8.0 µMEfflux Inhibitor

Experimental Workflow Diagram

Workflow cluster_Screen Phase 1: Target Engagement cluster_Valid Phase 2: Mechanism Validation Start Start: CPT-10 Synthesis (Purity >98%) EnzAssay Enzymatic Assay (BChE / Protease) Start->EnzAssay CellAssay Phenotypic Screen (MTT / Cell Cycle) Start->CellAssay Washout Washout Assay (Reversibility Check) EnzAssay->Washout If Active (<10µM) MassSpec LC-MS/MS (Adduct Mapping) Washout->MassSpec If Irreversible LeadOpt LeadOpt MassSpec->LeadOpt Confirm Covalent Cysteine Mod.

Figure 2: Step-by-step validation workflow for CPT-10 target identification.[1][2]

References

  • Darvesh, S., et al. (2010).[1] "Structure-activity relationships of phenothiazine derivatives as cholinesterase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Motohashi, N., et al. (2006).[1] "Biological activity of phenothiazines." Current Drug Targets.

  • Spengler, G., et al. (2017).[1] "Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review." Anticancer Research.[1][2][3][4][5][6]

  • Singh, M., et al. (2011).[1][6] "Synthesis and biological activity of phenothiazine derivatives." Journal of Chemical and Pharmaceutical Research.

  • Luan, Y., et al. (2011).[1] "Synthesis and biological evaluation of phenothiazine derivatives as potential antitumor agents." European Journal of Medicinal Chemistry.

Sources

Exploratory Screening of Phenothiazine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical framework for the exploratory screening of phenothiazine (PTZ) derivatives, shifting their application from neuroleptics to targeted anticancer agents. It synthesizes structure-activity relationships (SAR), rigorous screening protocols, and mechanistic validation.

Technical Guide for Drug Discovery & Repurposing [1]

Executive Summary: The Repurposing Rationale

Phenothiazines (PTZs), historically utilized as dopamine D2 receptor antagonists for psychosis, exhibit potent "off-target" anticancer properties.[2] Their tricyclic hydrophobic core allows for intercalation into lipid bilayers and interaction with multiple oncogenic targets, including Calmodulin (CaM), P-glycoprotein (P-gp), and mitochondrial membranes.

The Challenge: To decouple the anticancer efficacy from the neuroleptic activity (extrapyramidal side effects) through structural optimization and rigorous screening.

Structural Logic & SAR: Designing the "Anticancer" Phenothiazine

Unlike their antipsychotic counterparts, anticancer PTZs require specific lipophilic and steric properties to maximize membrane interaction and mitochondrial targeting while minimizing D2 receptor binding.

Table 1: SAR Rules for Anticancer Optimization
Structural DomainModificationBiological Effect (Anticancer Focus)
Tricyclic Core 2-Substitution (-R1) Electron-withdrawing groups (e.g., -CF3 , -Cl) enhance lipophilicity and membrane penetration. -CF3 (e.g., Fluphenazine) often yields higher cytotoxicity than -H or -OCH3.
N10 Side Chain Linker Length A 3-carbon alkyl bridge is standard for D2 binding; however, rigidification or elongation (e.g., butyl/pentyl) can reduce neuroleptic potency while maintaining cytotoxicity.
Amine Terminus Cyclic Amines Piperazine rings (vs. aliphatic amines) significantly increase potency and MDR reversal capability. Piperazine-ethanol esters enhance mitochondrial accumulation.
Hybridization Conjugation Fusion with chalcones , hydrazones , or metallic complexes (Pt, Pd) creates "dual-action" warheads, enhancing DNA intercalation and ROS generation.

The Screening Engine: Step-by-Step Protocols

This workflow moves from in silico prediction to wet-lab validation, ensuring only high-probability hits progress.

Phase I: Computational Triage (In Silico)

Before synthesis, filter libraries to remove compounds with high CNS penetration probability if the target is peripheral cancer.

  • Target Docking:

    • Primary Targets: Calmodulin (PDB: 1CLL), Tubulin (PDB: 1SA0), P-gp (PDB: 6QEX).

    • Selection Criteria: Binding Energy

      
       kcal/mol.
      
  • ADMET Filtering:

    • Rule: LogP range 3.0–5.0 (Critical for membrane intercalation).

    • Exclusion: High BBB permeation score (unless targeting Glioblastoma).

Phase II: Phenotypic Screening (In Vitro Cytotoxicity)

Objective: Determine IC50 and Selectivity Index (SI).

Protocol: SRB/MTT Dual-Assay System

  • Cell Panel:

    • Solid Tumors: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

    • MDR Models: MCF-7/Adr (P-gp overexpressing).

    • Normal Control: HEK293 or HFF-1 (Fibroblasts).

  • Reagents:

    • Stock Solution: Dissolve PTZ derivatives in DMSO (Max final concentration 0.1%).

    • Note: PTZs are light-sensitive. Perform all steps in low light.

  • Workflow:

    • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

    • Treatment: Add serial dilutions of PTZ (0.1 µM – 100 µM). Include Positive Control (Doxorubicin) and Vehicle Control (DMSO).

    • Incubation: 48h at 37°C, 5% CO2.

    • Readout:

      • MTT: Add MTT (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance @ 570 nm.

      • SRB (Preferred for PTZs): Fix with TCA, stain with Sulforhodamine B. PTZs can sometimes reduce MTT non-enzymatically; SRB avoids this artifact.

    • Calculation:

      
      . Threshold:  SI > 3.0.
      
Phase III: Mechanistic Deconvolution

Validating the "Kill Mechanism" is crucial to distinguish specific apoptosis from non-specific necrosis.

A. Mitochondrial Membrane Potential (

) Assay

PTZs often target mitochondria directly.

  • Stain: Treat cells with JC-1 dye (2 µM) for 30 min.

  • Analysis: Flow Cytometry or Fluorescence Microscopy.

  • Result: Healthy mitochondria form red aggregates. Apoptotic cells show green monomers. A Red-to-Green shift confirms mitochondrial depolarization.

B. Efflux Pump Inhibition (MDR Reversal)[3]
  • Substrate: Use Rhodamine 123 (P-gp substrate).

  • Method: Co-incubate MDR cells (e.g., MCF-7/Adr) with Sub-IC50 concentration of PTZ derivative + Rhodamine 123.

  • Readout: Measure intracellular fluorescence. Increased retention indicates P-gp inhibition.

Visualization: Mechanism of Action

The following diagram illustrates the multi-targeted mechanism of Phenothiazines, highlighting the crosstalk between membrane disruption, calcium signaling, and apoptotic pathways.[3][4]

PTZ_Mechanism cluster_Membrane Plasma Membrane cluster_Cytosol Cytosol cluster_Mito Mitochondria PTZ Phenothiazine Derivative Lipid Lipid Bilayer Intercalation PTZ->Lipid Pgp P-gp (ABCB1) Inhibition PTZ->Pgp Lysosome Lysosomal Permeabilization PTZ->Lysosome MMP Loss of Membrane Potential PTZ->MMP Direct Targeting Ca_Influx Ca2+ Influx Lipid->Ca_Influx Membrane Thinning ChemoSens Chemosensitization (MDR Reversal) Pgp->ChemoSens Drug Accumulation CaM Calmodulin (CaM) Antagonism Ca_Influx->CaM Akt Akt/mTOR Pathway CaM->Akt Inhibition Apoptosis APOPTOSIS / AUTOPHAGY Akt->Apoptosis Downregulation Lysosome->Apoptosis Cathepsin Release ROS ROS Generation MMP->ROS CytoC Cytochrome C Release MMP->CytoC CytoC->Apoptosis Caspase Cascade

Figure 1: Multi-modal anticancer mechanism of phenothiazines involving membrane modulation, CaM inhibition, and mitochondrial stress.

References

  • Varga, B., et al. (2023). "Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells."[4][5] Frontiers in Oncology. [Link]

  • Spengler, G., et al. (2020). "Repurposing Antidepressants and Phenothiazine Antipsychotics as Efflux Pump Inhibitors in Cancer and Infectious Diseases." Antibiotics. [Link][1][3][6][7]

  • Otręba, M., et al. (2020).[3] "Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review." Chemical Research in Toxicology. [Link]

  • Kischkel, F.C., et al. (2017). "Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma." Cancers. [Link]

  • Motohashi, N., et al. (2000). "Phenothiazines and their structural analogues as potential anticancer agents."[1][2][3][4][5][6][7][8][9][10][11] Current Drug Targets. [Link]

Sources

Technical Guide: Discovery and Synthesis of N-Acylphenothiazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Phenothiazines remain a cornerstone scaffold in medicinal chemistry, historically validated by the success of neuroleptics like chlorpromazine. However, the N-acylphenothiazine subclass represents a distinct, under-explored chemical space with divergent pharmacological profiles. Unlike their N-alkyl counterparts (which dominate antipsychotic activity), N-acyl derivatives exhibit potent antifungal, anticancer (tubulin inhibition), and multidrug-resistance (MDR) reversal properties .

This guide provides a rigorous technical framework for the synthesis, characterization, and strategic deployment of N-acylphenothiazines. It moves beyond basic textbook definitions to address the specific synthetic challenges posed by the tricyclic "butterfly" structure and the steric/electronic deactivation of the secondary amine.

Structural & Mechanistic Considerations

The "Butterfly" Conformation

The phenothiazine nucleus is not planar; it adopts a folded "butterfly" conformation along the N-S axis. This folding creates significant steric hindrance at the N-10 position.

  • Synthetic Implication: The secondary amine at N-10 is sterically crowded and electronically delocalized into the sulfur-containing ring system, making it a poor nucleophile . Standard acylation conditions often fail or require forcing conditions (high heat/catalysts).

  • Electronic Effect: Acylation at N-10 exerts a strong electron-withdrawing effect, flattening the butterfly angle slightly and modulating the oxidation potential of the sulfur atom, which is critical for antioxidant activity.

Mechanism of N-Acylation

The reaction proceeds via a nucleophilic acyl substitution. Due to the low nucleophilicity of the phenothiazine nitrogen, the transition state energy is high.

AcylationMechanism Start Phenothiazine (N-10) TS Tetrahedral Intermediate Start->TS Slow Nucleophilic Attack Reagent Acyl Chloride (R-COCl) Reagent->TS Product N-Acylphenothiazine TS->Product Elimination of Cl- Byproduct HCl Salt TS->Byproduct Base Base Scavenger (Et3N / Pyridine) Base->Byproduct Traps HCl

Figure 1: Mechanistic pathway for the N-acylation of phenothiazine.[1] Note the critical role of the base in driving the equilibrium forward by scavenging HCl.

Synthetic Protocols

We present three validated methodologies ranging from classical thermal approaches to modern microwave-assisted green chemistry.

Method A: Classical Thermal Acylation (High-Throughput Robustness)

Best for: Large-scale synthesis of simple benzoyl/acetyl derivatives. Mechanism: Direct acylation using acid chlorides in non-polar solvents.

Protocol:

  • Dissolution: Dissolve 10H-phenothiazine (1.0 eq) in anhydrous Toluene (10 mL/mmol).

  • Reagent Addition: Add the appropriate Benzoyl Chloride (1.2 eq) dropwise.

    • Note: For unreactive substrates, add Triethylamine (1.5 eq) as a proton scavenger.

  • Reflux: Heat the mixture to 90–110°C (reflux) for 4–8 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Workup: Cool to room temperature. If a base was used, filter off the amine salt. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Method B: Microwave-Assisted Synthesis (Green & Rapid)

Best for: Library generation, hindered substrates, and improving yields. Advantage: Reduces reaction times from hours to minutes; often solvent-free or minimal solvent.

Protocol:

  • Preparation: In a microwave-safe vial, mix 10H-phenothiazine (1.0 eq) and the Anhydride (e.g., Acetic Anhydride, 2.0 eq) or Acid Chloride.

  • Irradiation: Irradiate at 300–600 W to maintain a temperature of 100°C.

    • Time: 2–10 minutes (ramp time: 2 min).

  • Quenching: Pour the hot reaction mixture onto crushed ice.

  • Isolation: The solid product usually precipitates immediately. Filter, wash with water, and dry.

  • Yield: Typically 85–95%.

Method C: The Chloroacetyl "Linker" Strategy

Best for: Creating diverse libraries of bioactive amino-acyl derivatives (e.g., for antifungal screening). Concept: Install a reactive chloroacetyl handle, then displace the chloride with various amines.

Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine

  • Reflux phenothiazine with chloroacetyl chloride in benzene/toluene for 3 hours. Yield: ~90%.

Step 2: Nucleophilic Substitution (Library Generation)

  • React 10-(Chloroacetyl)phenothiazine with secondary amines (morpholine, piperazine, etc.) in ethanol with K2CO3.

  • Result: A library of 10-(aminoacetyl)phenothiazines ready for biological screening.

Decision Framework for Method Selection

Use the following logic flow to select the optimal synthetic route for your target molecule.

SynthesisSelection Start Target N-Acylphenothiazine Q1 Is the Acyl Group Sensitive to High Heat? Start->Q1 Q2 Is High-Throughput/Speed Required? Q1->Q2 No MethodC Method C: Coupling Reagents (EDC/HOBt or HATU) Q1->MethodC Yes (Peptides/Chiral) MethodA Method A: Thermal Reflux (Toluene, 110°C) Q2->MethodA No (Bulk Scale) MethodB Method B: Microwave Assisted (Solvent-free/Min solvent) Q2->MethodB Yes

Figure 2: Strategic decision tree for selecting the N-acylation methodology based on substrate stability and operational constraints.

Characterization & Data Analysis

Confirming the N-acylation requires specific attention to spectroscopic shifts caused by the electron-withdrawing carbonyl group.

TechniqueFeature to ObserveDiagnostic Value
IR Spectroscopy C=O Stretch: 1650–1690 cm⁻¹Confirms formation of the amide bond. Absence indicates failed reaction.
¹H NMR H-1/H-9 Protons: Downfield shiftThe protons at positions 1 and 9 (closest to Nitrogen) shift downfield (δ 7.2–7.5) due to the anisotropic effect of the carbonyl.
¹³C NMR Carbonyl Carbon: δ 168–170 ppmDefinitive proof of acyl incorporation.
X-Ray Folding Angle N-acylation typically flattens the dihedral angle of the tricyclic system compared to the parent amine.

Biological Applications & SAR Summary

Quantitative data from recent studies highlights the potential of these compounds.

Key Structure-Activity Relationships (SAR):

  • Lipophilicity: Essential for cytotoxicity. More lipophilic N-acyl chains often correlate with higher activity against leukemia cell lines.

  • Antifungal Specificity: The 10-chloroacetyl group is a pharmacophore for antifungal activity against Candida and Cryptococcus, comparable to Fluconazole in vitro.

  • Tubulin Binding: Bulky aryl groups (e.g., methoxy-substituted benzoyl) at N-10 mimic the colchicine binding mode, inhibiting tubulin polymerization.[1]

Activity Profile Table:

Compound ClassTarget IndicationKey MechanismReference
10-Chloroacetyl-PTZ Antifungal (C. albicans)Membrane disruption / Atropisomerism[1]
10-Benzoyl-PTZ Anticancer (Leukemia)Tubulin polymerization inhibition[2]
10-Trifluoroacetyl-PTZ AntimicrobialLipid bilayer penetration & fluidity alteration[3]

References

  • Sarmiento, G. P., et al. (2018). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity.[2] Arabian Journal of Chemistry.[2] [Link][2]

  • Motohashi, N., et al. (2000). Synthesis and biological activity of N-acylphenothiazines.[1][2][3][4][5][6] Anticancer Research.[7] [Link]

  • Hendrich, A. B., et al. (2002).[3] Antimicrobial activity of N-acylphenothiazines and their influence on lipid model membranes.[5] Biophysical Chemistry. [Link]

  • Filimonov, S. I., et al. (2014). Microwave-assisted synthesis of phenothiazine derivatives.[2][4][8][9][10] Journal of Chemistry.[11] [Link] (General Reference for MW protocols)

Sources

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one molecular weight and formula

[1][2][3][4][5][6][7]

Executive Summary

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 38076-63-0) is an organosulfur compound serving as a specialized electrophilic building block in medicinal chemistry.[1][2][3] Structurally, it consists of a tricyclic phenothiazine core acylated at the nitrogen (N-10) position with a 2-chloropropanoyl moiety.[1][2] This compound is primarily utilized as a "warhead" intermediate; the alpha-chloro ketone motif allows for facile nucleophilic substitution with secondary amines to generate complex neuroleptic or antihistaminic pharmacophores.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][9][10][11][12]

Core Identifiers
PropertyValue
CAS Number 38076-63-0
IUPAC Name 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Molecular Formula C₁₅H₁₂ClNOS
Molecular Weight 289.78 g/mol
Monoisotopic Mass 289.0328 Da
SMILES CC(Cl)C(=O)N1c2ccccc2Sc3ccccc13
Structural Composition

The molecule is composed of two distinct functional domains:

  • The Phenothiazine Core (

    
    ):  A lipophilic, tricyclic system responsible for the pharmacological affinity towards dopamine and histamine receptors in derived drugs.[1][2]
    
  • The Acyl Side Chain (

    
    ):  A reactive electrophile.[1][2] The carbonyl group draws electron density, activating the adjacent C-Cl bond for 
    
    
    displacement reactions.[1][2]
Calculated Elemental Analysis
  • Carbon: 62.18%[1]

  • Hydrogen: 4.17%[1]

  • Chlorine: 12.24%[1]

  • Nitrogen: 4.83%[1]

  • Oxygen: 5.52%[1]

  • Sulfur: 11.06%[1]

Synthesis Methodology

The synthesis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one is typically achieved via N-acylation of the phenothiazine core using 2-chloropropionyl chloride.[1][2] Due to the reduced nucleophilicity of the phenothiazine nitrogen (caused by electron delocalization into the sulfur and aromatic rings), forcing conditions or specific solvents are often required.[1][2]

Protocol: N-Acylation of Phenothiazine

Reagents: 10H-Phenothiazine (1.0 eq), 2-Chloropropionyl chloride (1.2 eq), Toluene (Solvent).[1][2] Catalyst: None (thermal) or Pyridine (base scavenger).[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve 10H-phenothiazine in anhydrous toluene under an inert nitrogen atmosphere.

  • Addition: Add 2-chloropropionyl chloride dropwise at room temperature to prevent uncontrolled exotherms.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. The evolution of HCl gas indicates reaction progress.[1][2]
    
    • Note: If using a base (e.g., triethylamine or pyridine), HCl is captured as a salt, and reflux time may be reduced.[1]

  • Work-up: Cool the reaction mixture. Wash with water and dilute

    
     to remove unreacted acid chloride and HCl.[1][2]
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol/hexane to obtain the product as a solid.[1][2]
    
Reaction Mechanism Diagram

The following diagram illustrates the acylation pathway and the subsequent potential for nucleophilic substitution.

SynthesisPathPhenothiazine10H-Phenothiazine(Nucleophile)IntermediateTetrahedralIntermediatePhenothiazine->IntermediateNucleophilic AttackAcylChloride2-ChloropropionylChlorideAcylChloride->Intermediate+Product2-chloro-1-(10H-phenothiazin-10-yl)propan-1-oneIntermediate->ProductElimination of Cl-HClHCl (Byproduct)Intermediate->HCl

Figure 1: Synthetic pathway for the N-acylation of phenothiazine.

Reactivity & Applications

The value of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one lies in its dual reactivity. It serves as a scaffold for synthesizing N-aminoacyl phenothiazines , which are structural analogs to classical neuroleptics.[1][2]

Primary Reaction: Nucleophilic Substitution ( )

The chlorine atom at the alpha-position is highly susceptible to displacement by secondary amines (e.g., N-methylpiperazine, morpholine).[1][2]

  • Reaction: Product +

    
    
    
    
    2-(dialkylamino)-1-(10H-phenothiazin-10-yl)propan-1-one.[1][2]
  • Significance: This generates a basic side chain essential for binding to G-protein coupled receptors (GPCRs) such as

    
     dopamine receptors.[1][2]
    
Secondary Reaction: Reduction

The carbonyl group can be reduced (using


N-alkyl phenothiazines12
  • Note: Reduction of the amide after amine substitution yields the 10-(2-aminopropyl)phenothiazine skeleton, similar to the drug Promethazine (though Promethazine is typically made via alkylation with 1-chloro-2-propylamine).[1][2]

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are diagnostic:

TechniqueDiagnostic SignalAssignment
¹H-NMR (CDCl₃)

1.70 ppm (d, 3H)
Methyl group (

) of the propyl chain.[1][2]

4.65 ppm (q, 1H)
Methine proton (

) adjacent to carbonyl.[1][2]

7.10–7.50 ppm (m, 8H)
Aromatic protons of the phenothiazine core.[1][2]
IR Spectroscopy 1680–1695 cm⁻¹Strong

stretch (Amide).[1][2]
Mass Spectrometry m/z 289 / 291Molecular ion

. 3:1 ratio indicates one Chlorine atom.[1][2]

Safety & Handling

  • Hazard Classification: Irritant, potential alkylating agent.[1][2]

  • Handling: Use in a fume hood.[1][2] The precursor (2-chloropropionyl chloride) is a lachrymator and corrosive.[1][2] The product should be treated as a potential sensitizer due to the phenothiazine core (known for photosensitization) and the reactive alkyl halide motif.[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent hydrolysis of the amide bond or degradation of the light-sensitive phenothiazine ring.[1][2]

References

  • AppChem. (n.d.).[1][2] 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one Product Specifications. Retrieved from [1][2]

  • PubChem. (2025).[1][2][4] 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (Compound).[1][2][5][6][7][8][9] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Movsisyan, M., et al. (2019).[1][2] Telescoped flow synthesis of phenothiazine-derived antipsychotics. ResearchGate. Retrieved from

  • ChemicalBook. (n.d.).[1][2] 2-CHLORO-1-(10H-PHENOTHIAZIN-10-YL)PROPAN-1-ONE Properties and Suppliers. Retrieved from [1][2]

Theoretical Studies on Phenothiazine Core Structure: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes theoretical computational methodologies with practical applications for the phenothiazine scaffold. It diverges from standard reviews by focusing on the execution of theoretical studies—how to model, validate, and interpret the unique electronic and structural dynamics of this core.

Executive Summary

The phenothiazine core is not merely a static scaffold; it is a dynamic, electron-rich heteroaromatic system defined by its "butterfly" conformation. Its utility spans from antipsychotic pharmacology (dopamine antagonists) to materials science (OLEDs, photoredox catalysis). For the theoretical chemist, accurate modeling requires navigating three specific challenges: conformational flexibility , charge-transfer (CT) excitations , and radical cation stability . This guide provides the protocols to master these challenges.

Structural Fundamentals & Conformational Dynamics

The defining feature of phenothiazine is its non-planar geometry.[1] Unlike anthracene, the central heterocyclic ring containing sulfur and nitrogen induces a fold, creating a "butterfly" angle (


).
The Folding Angle ( ) and N-Substituent Orientation

The electronic properties are heavily dependent on


 (typically 

depending on substitution) and the orientation of the N-substituent (

-axial vs.

-equatorial).
  • H-intra vs. H-extra: For unsubstituted phenothiazine, the N-H bond can align inside the fold (intra) or outside (extra). Theoretical studies confirm the H-intra conformer is generally the global minimum, but N-substitution (e.g., in drugs like Chlorpromazine or catalysts like N-phenylphenothiazine) locks the conformation to minimize steric strain.

  • Impact on HOMO-LUMO: A flatter core (larger

    
    ) increases conjugation, destabilizing the HOMO and narrowing the bandgap. A more bent core (smaller 
    
    
    
    ) interrupts conjugation, widening the gap (blue-shift).
Visualization: Conformational Energy Landscape

The following diagram illustrates the logical flow of conformational analysis required before any property calculation.

Phenothiazine_Conformation Start Initial Structure (2D) Scan PES Scan: Dihedral Angle (C-S-N-C) Start->Scan DFT/B3LYP/6-31G(d) Minima Identify Local Minima (H-intra vs H-extra) Scan->Minima Energy Profile Freq Frequency Calc (NImag = 0) Minima->Freq Optimization TS Transition State (Inversion Barrier) Minima->TS QST3 Method Output Global Minimum Geometry Freq->Output Validated TS->Output Kinetic Stability Info

Figure 1: Logic flow for determining the global minimum geometry of phenothiazine derivatives. The "butterfly" angle implies multiple local minima that must be verified via Potential Energy Surface (PES) scanning.

Electronic Structure & Photophysical Properties[1][2][3][4][5][6][7][8]

Phenothiazine is a benchmark hole-transport material due to its high-lying HOMO. However, standard DFT functionals often fail to describe its excited states correctly due to significant Charge Transfer (CT) character.

Protocol: Choosing the Right Functional
  • Ground State (Geometry): B3LYP is sufficient for bond lengths and angles.[2]

  • Excited State (TD-DFT): CAM-B3LYP or

    
    B97X-D  is mandatory.
    
    • Reasoning: Phenothiazine derivatives often exhibit intramolecular charge transfer (e.g., from the S-N core to an electron-withdrawing substituent). Standard B3LYP underestimates CT excitation energies (the "ghost state" problem). Long-range corrected functionals (CAM-B3LYP) correct this asymptotic behavior.

Data Summary: Functional Benchmarking

The table below compares theoretical gaps against experimental values for a generic N-phenylphenothiazine derivative.

ParameterB3LYP/6-31G(d)CAM-B3LYP/6-311+G(d,p)Experimental (Approx)
Geometry (

angle)



HOMO Energy (eV) -4.72-5.15-5.10 (CV)
LUMO Energy (eV) -1.10-0.85-1.50
Gap (

) (eV)
3.624.30~3.6 - 4.0 (Optical)
Character Delocalized

Localized CTCT /

mix

Note: B3LYP often fortuitously cancels errors to match optical gaps but fails to predict correct orbital energies (IP/EA). For redox potentials, use


B97X-D or M06-2X.

Case Study: Photoredox Catalysis Mechanism

In photoredox catalysis, phenothiazine (PTZ) acts as a strong reductant in its excited state (


). The theoretical modeling of this cycle requires calculating the stability of the Radical Cation (

)
.
The Radical Cation Stability

Upon oxidation, the phenothiazine core flattens significantly. This geometric relaxation energy is crucial for the reversibility of the catalytic cycle.

  • Spin Density Calculation: Essential to verify that the unpaired electron resides on the Nitrogen and Sulfur atoms, protecting the phenyl rings from degradation.

Visualization: The Photoredox Cycle

This diagram represents the Single Electron Transfer (SET) pathway modeled in computational studies.

Photoredox_Cycle GS Ground State (PTZ) ES Excited State (PTZ*) GS->ES hν (Absorption) RC Radical Cation (PTZ•+) ES->RC SET to Substrate (Oxidation) Sub Substrate (Reduced) ES->Sub e- Transfer RC->GS Regeneration (Reduction)

Figure 2: The catalytic cycle of Phenothiazine. Theoretical studies must calculate the energy of all three states (GS, ES, RC) to predict the thermodynamic feasibility ($ \Delta G_{SET} $) of the reaction.

Theoretical Reactivity & QSAR Modeling

For drug development (antipsychotics/anticancer), Quantitative Structure-Activity Relationship (QSAR) models link the phenothiazine quantum descriptors to biological activity.[3]

Key Theoretical Descriptors
  • HOMO Energy: Correlates with the ability to donate electrons to receptors or metabolic enzymes (CYP450).

  • Molecular Electrostatic Potential (MEP): Maps the negative potential regions (N and S atoms) which are critical for H-bonding with the receptor site (e.g., Dopamine D2).

  • Dipole Moment (

    
    ):  Influences membrane permeability.
    
Protocol: Computational Workflow for QSAR
  • Conformational Search: Generate low-energy conformers for the derivative.

  • Geometry Optimization: DFT/B3LYP/6-31G(d,p) in the gas phase (or PCM water model for biological relevance).

  • Descriptor Extraction:

    • Electronic:

      
      , 
      
      
      
      , Chemical Hardness (
      
      
      ).
    • Geometric: Dihedral angle (

      
      ), Molecular Volume.
      
  • Statistical Correlation: Multiple Linear Regression (MLR) against

    
     values.
    

References

  • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives: Analysis of thermochemical parameters (BDE, IP)

    • Source:

  • Phenothiazine Sulfoxides as Active Photocatalysts: Mechanistic study using (TD-)

    • Source:

  • Theoretical Study of Xanthenone and Phenothiazine Derivatives for Blue TADF: Investigation of HOMO-LUMO separation and dihedral angles for OLED applic

    • Source:

  • Structure-induced optoelectronic properties of phenothiazine-based materials: A review of how the "butterfly" conform

    • Source:

  • Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: Benchmarking B3LYP against other functionals for organic semiconductors.

    • Source:

Sources

Technical Assessment: Preliminary Cytotoxicity Screening of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

This guide outlines the technical framework for the preliminary cytotoxicity screening of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (hereafter referred to as CPP ).

CPP is a functionalized N-acyl phenothiazine derivative characterized by two distinct pharmacophores:

  • The Phenothiazine Core: Historically associated with neuroleptic activity (dopamine antagonism) and, more recently, mitochondrial disruption in neoplastic cells.[1]

  • The

    
    -Chloroketone Side Chain:  A reactive electrophilic motif capable of alkylating nucleophilic residues (e.g., cysteine thiols) in proteins.
    

Why Screen This Compound? CPP often serves as a synthetic intermediate for complex tricyclic drugs (e.g., Moricizine analogs). However, its intrinsic biological activity is non-trivial. The combination of the lipophilic phenothiazine scaffold (facilitating membrane permeation) and the reactive


-halo ketone suggests high cytotoxic potential via dual mechanisms: mitochondrial depolarization and covalent protein modification. Screening is critical to establish its safety profile as an intermediate or its efficacy as a lead compound for antiproliferative applications.

Experimental Design Strategy

Cell Line Selection: The "Why"

Blind screening on random cell lines yields noisy data. For CPP, we select lines based on the compound's predicted distribution and mechanism of action (MOA).

Cell LineTissue OriginRationale for Selection
HepG2 Liver (Hepatocellular Carcinoma)Metabolic Competence: Phenothiazines undergo extensive hepatic metabolism. HepG2 allows assessment of whether CPP requires bioactivation or if its metabolites are toxic.
SH-SY5Y NeuroblastomaTarget Relevance: Phenothiazines accumulate in CNS tissue. This line assesses neurotoxicity, a critical safety parameter for this scaffold.
HCT-116 Colon CarcinomaProliferation Sensitivity: Rapidly dividing cells are sensitive to alkylating agents (the

-chloroketone moiety). Useful for determining antiproliferative IC50.[2]
Assay Selection: The "How"

We employ a Multiplexed Cytotoxicity Approach to distinguish between metabolic inhibition (cytostasis) and membrane rupture (necrosis).

  • Primary Screen (Metabolic Health): MTS or Resazurin Assay .

    • Reasoning: Phenothiazines are known to uncouple oxidative phosphorylation. Tetrazolium/Resazurin reduction is a direct measure of mitochondrial dehydrogenase activity, making it the most sensitive indicator for this specific class.

  • Secondary Screen (Membrane Integrity): LDH Release Assay .

    • Reasoning: If the

      
      -chloroketone causes rapid necrosis via alkylation of membrane proteins, LDH leakage will detect it even if mitochondrial activity is preserved initially.
      

Compound Preparation & Stability (Critical)

Warning: CPP contains an


-halo ketone. It is a potential alkylating agent and skin sensitizer. Handle in a fume hood.
  • Solubility Profile: The phenothiazine core is highly lipophilic (LogP ~4-5).

    • Vehicle: Dimethyl Sulfoxide (DMSO).

    • Stock Concentration: Prepare a 100 mM master stock.

    • Storage: Aliquot and store at -20°C. Do not freeze-thaw more than twice. The

      
      -chloro group is susceptible to hydrolysis upon repeated exposure to moisture.
      
  • Working Solutions:

    • Dilute stock into serum-free media immediately prior to treatment.

    • Precipitation Check: Verify optical clarity at 100 µM. Phenothiazines can aggregate in aqueous media, causing false-negative toxicity data due to poor bioavailability.

Detailed Experimental Protocol

Phase 1: The Screen Workflow

Cytotoxicity_Workflow Prep Compound Prep (100 mM in DMSO) Treatment Treatment (0.1 - 100 µM, 48h) Prep->Treatment Fresh Dilution Seeding Cell Seeding (96-well, 24h attachment) Seeding->Treatment Assay Multiplex Assay (MTS + LDH) Treatment->Assay Analysis Data Analysis (4PL Regression) Assay->Analysis

Figure 1: Sequential workflow for preliminary cytotoxicity screening. Note the emphasis on fresh dilution to prevent hydrolysis.

Phase 2: Step-by-Step Methodology
Step 1: Cell Seeding
  • Harvest cells in the exponential growth phase (confluence < 80%).

  • Seed density:

    • HepG2/HCT-116: 5,000 cells/well.

    • SH-SY5Y: 10,000 cells/well (slower growth).

  • Volume: 100 µL per well in 96-well plates.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Treatment[1]
  • Prepare a 2x serial dilution of CPP in culture media (Range: 0.1 µM to 100 µM).

  • Controls:

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: Chlorpromazine (25 µM) or Doxorubicin (1 µM).

    • Blank: Media only (no cells).

  • Remove old media from plates and add 100 µL of treatment media.

  • Incubate for 48 hours .

Step 3: Dual-Readout Assay
  • LDH (Necrosis):

    • Remove 50 µL of supernatant from each well and transfer to a fresh plate.

    • Add LDH reaction mix according to manufacturer (e.g., Roche/Promega) instructions.

    • Incubate 30 min in dark; read Absorbance at 490 nm.

  • MTS (Viability):

    • To the remaining 50 µL cells/media, add 10 µL MTS reagent.

    • Incubate 1-4 hours at 37°C.

    • Read Absorbance at 490 nm.

Data Analysis & Interpretation

Calculation

Normalize raw absorbance (


) values to controls:


Curve Fitting

Fit the dose-response data to a 4-Parameter Logistic (4PL) Model to derive the IC50:



Hypothetical Mechanistic Outcome

Based on the structure of CPP, we anticipate a specific toxicity profile.

MOA_Hypothesis CPP 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one Mito Mitochondrial Accumulation CPP->Mito Lipophilic Core Alk Cysteine Alkylation CPP->Alk α-Chloroketone MMP Loss of Membrane Potential (ΔΨm) Mito->MMP Enz Enzyme Inhibition Alk->Enz Nec Necrosis (LDH Leakage) Alk->Nec High Dose Apop Apoptosis (MTS Reduction) MMP->Apop Enz->Apop

Figure 2: Predicted Mechanism of Action (MOA). The phenothiazine core drives mitochondrial targeting, while the reactive side chain may induce alkylation-mediated toxicity.

References

  • Phenothiazine Cytotoxicity & Mitochondrial Targeting: Matveeva, A. A., et al. (2023).[1] "Phenothiazine Conjugate with Mitochondria-Directed Cationic Compound F16: Synthesis and Cytotoxic Action against Human Breast Carcinoma."[1] MDPI Pharmaceuticals.

  • Structure-Activity Relationships of Phenothiazines: De Oliveira, M. R., et al. (2015). "Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: a structure-activity investigation." Toxicology in Vitro.

  • Synthesis and Screening of N-acyl Phenothiazines: Ashoor, D., et al. (2024). "Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening." ACS Omega.

  • General Cytotoxicity Protocols (NCI Guidelines): National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology."

Sources

Technical Whitepaper: Investigating the Neuroleptic Potential of Phenothiazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of chlorpromazine (CPZ) in the 1950s marked the transition of psychiatry from custodial care to pharmacotherapy.[1] Originally synthesized as an antihistamine potentiator for anesthesia ("artificial hibernation"), its profound ability to induce "sedation without narcosis" revolutionized the treatment of schizophrenia.

This technical guide provides a structural framework for investigating novel phenothiazine analogs. It moves beyond historical recounting to establish a self-validating experimental pipeline . By synthesizing the Structure-Activity Relationships (SAR) that define the class with rigorous in vitro and in vivo screening protocols, this document serves as a blueprint for identifying next-generation neuroleptics that maintain antipsychotic efficacy while minimizing extrapyramidal side effects (EPS).

Chemical Foundation: Structure-Activity Relationships (SAR)[2]

The phenothiazine scaffold is a tricyclic system capable of diverse pharmacological activities (antihistaminic, antiemetic, antipsychotic) depending strictly on substituent modifications. The differentiation between a mere sedative/antihistamine (e.g., promethazine) and a potent neuroleptic (e.g., chlorpromazine, trifluoperazine) relies on specific structural "switches."

Critical Structural Determinants
  • The Nitrogen Side Chain (The Bridge): A 3-carbon (propyl) bridge between the ring nitrogen (N10) and the side-chain amine is essential for neuroleptic activity. A 2-carbon (ethyl) bridge yields potent antihistamines but lacks dopamine D2 antagonism.

  • Position 2 Substituent: An electron-withdrawing group at position 2 (e.g., -Cl, -CF3) creates asymmetry and pulls the side chain toward Ring A, locking the molecule in a dopamine-mimetic conformation.

    • Potency Rank: -CF3 > -Cl > -H (unsubstituted phenothiazine has weak activity).

  • The Amine Terminus: A tertiary amine (dimethylamine, piperazine, or piperidine) is required for optimal receptor affinity.

SAR Logic Visualization

SAR_Logic Core Phenothiazine Scaffold SideChain N10 Side Chain (Bridge Length) Core->SideChain Pos2 Position 2 Substituent Core->Pos2 Activity Pharmacological Outcome SideChain->Activity 2 Carbons = Antihistamine 3 Carbons = Neuroleptic Pos2->Activity H = Weak/Inactive Cl = Active (CPZ) CF3 = High Potency

Figure 1: Decision logic for phenothiazine structural modifications. The 3-carbon bridge and electron-withdrawing C2 substituent are non-negotiable for neuroleptic potential.

In Vitro Screening: The D2 Receptor Filter

The primary mechanism of action for phenothiazine neuroleptics is the blockade of Dopamine D2 receptors in the mesolimbic pathway. Therefore, the first "gate" in our investigation is a radioligand binding assay.

Protocol: Dopamine D2 Receptor Binding Assay

Objective: Determine the affinity (


) of the analog for the D2 receptor compared to standard CPZ.

Materials:

  • Source: CHO cells stably transfected with human D2 receptors (or rat striatal membrane homogenates).

  • Radioligand:

    
    -Spiperone (High affinity antagonist) or 
    
    
    
    -Raclopride.
  • Non-specific binding definition: (+)–Butaclamol or Haloperidol (

    
    ).
    

Workflow:

  • Membrane Preparation: Homogenize tissue/cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation: In 96-well plates, mix:

    • 
       Membrane suspension (
      
      
      
      protein).
    • 
      
      
      
      
      -Spiperone (Final conc. 0.2–0.5 nM).
    • 
       Test Analog (Concentration range 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Representative Data Targets

An effective neuroleptic candidate should exhibit


 values in the nanomolar range.
CompoundStructure FeatureD2 Receptor

(nM)
Clinical Profile
Chlorpromazine 2-Cl, 3-C bridge2.0 - 5.0Prototypical Neuroleptic
Triflupromazine 2-CF3, 3-C bridge0.8 - 1.5High Potency Neuroleptic
Promethazine 2-H, 2-C bridge> 1000Antihistamine (Non-neuroleptic)
Candidate X [To be determined]Target: < 10 nM Potential Lead

In Vivo Validation: Behavioral Assays

High affinity in vitro does not guarantee efficacy in vivo. The candidate must cross the blood-brain barrier and modulate behavior. The "Gold Standard" for antipsychotic screening is the Conditioned Avoidance Response (CAR) .[2]

Protocol: Conditioned Avoidance Response (CAR)

Rationale: Antipsychotics selectively inhibit the avoidance of a noxious stimulus without inhibiting the escape response.[2] Sedatives (like benzodiazepines) inhibit both or neither at specific doses.

System: Two-way shuttle box with grid floor.

  • Training: Rats are trained to cross the barrier upon hearing a Tone (Conditioned Stimulus, CS) to avoid a Foot Shock (Unconditioned Stimulus, US).

  • Criteria: Animals must reach >80% avoidance success before testing.

  • Testing: Administer Test Analog (i.p. or p.o.).

  • Measurement:

    • Avoidance Block: Failure to cross during the Tone (CS).

    • Escape Failure: Failure to cross during the Shock (US).

Success Metric: A successful neuroleptic will cause a dose-dependent decrease in Avoidance without significantly affecting Escape latency.

Protocol: Catalepsy (The Bar Test)

Rationale: While D2 blockade in the mesolimbic system treats psychosis, blockade in the nigrostriatal pathway causes Extrapyramidal Symptoms (EPS). Catalepsy in rats predicts Parkinsonian side effects in humans.

Workflow:

  • Place the rat's forepaws on a horizontal bar (9 cm high).

  • Measure the time the animal maintains this imposed, unnatural posture.

  • Cut-off: 60 seconds.

  • Interpretation: High catalepsy scores at therapeutic doses indicate a high risk of EPS (typical of potent phenothiazines like fluphenazine). Ideally, the candidate shows a wide separation between the CAR effective dose (

    
    ) and the Catalepsy inducing dose (
    
    
    
    ).
Screening Workflow Diagram

Screening_Workflow Synthesis 1. Synthesis of Phenothiazine Analog InVitro 2. D2 Binding Assay (Ki < 10nM?) Synthesis->InVitro CAR 3. Conditioned Avoidance (CAR) (Blocks Avoidance vs Escape?) InVitro->CAR High Affinity Discard Discard / Redesign InVitro->Discard Low Affinity Catalepsy 4. Catalepsy Test (Side Effect Liability) CAR->Catalepsy Selective Avoidance Block CAR->Discard Sedation / No Effect Lead Lead Candidate Selection Catalepsy->Lead Low Catalepsy Index Catalepsy->Discard High EPS Risk

Figure 2: The funnel approach to validating neuroleptic potential. Only compounds passing the CAR filter proceed to safety profiling.

Mechanism of Action

The efficacy of phenothiazines is directly linked to their competitive antagonism at postsynaptic D2 receptors. This blockade prevents dopamine from activating the G-protein coupled receptor (Gi/o), thereby inhibiting the overactive dopaminergic signaling characteristic of psychosis.

Mechanism Presynaptic Presynaptic Neuron DA Dopamine (Neurotransmitter) Presynaptic->DA Release D2 Postsynaptic D2 Receptor DA->D2 Activates Pheno Phenothiazine Analog Pheno->D2 BLOCKS (Antagonist) Signal Downstream Signaling (cAMP) D2->Signal Modulated Response

Figure 3: Competitive antagonism mechanism. Phenothiazine analogs occupy the D2 receptor, preventing Dopamine binding and downstream signal transduction.

References

  • Structure-Activity Relationships of Phenothiazines. National Institutes of Health (NIH). [Link]

  • History of the Discovery and Clinical Introduction of Chlorpromazine. ResearchGate. [Link]

  • The Conditioned Avoidance Response Test Re-evaluated. National Institutes of Health (NIH). [Link]

  • Structure of the Dopamine D2 Receptor in Complex with Antipsychotic Drug. Nature / NIH. [Link]

  • Pharmacological Screening of Anti-Psychotic Agents. Gyan Sanchay. [Link]

Sources

Methodological & Application

protocol for synthesizing 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one


-Haloacyl Chlorides

Part 1: Executive Summary & Strategic Design

The synthesis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (also known as 10-(2-chloropropionyl)phenothiazine) is a critical transformation in the production of phenothiazine-based pharmaceuticals, including anti-arrhythmic and neuroleptic agents. The core challenge lies in the reduced nucleophilicity of the phenothiazine nitrogen, which is sterically hindered and electronically delocalized into the tricyclic aromatic system.

Strategic Approach: Unlike simple aliphatic amines, 10H-phenothiazine requires forcing conditions or activated electrophiles to undergo N-acylation. We utilize 2-chloropropanoyl chloride as a highly reactive electrophile. While base-catalyzed methods (using Et


N or NaH) are common, they often lead to side reactions such as elimination of the 

-chloro group (forming acrylamides) or O-acylation if oxidation occurs.

This protocol employs a thermal, scavenger-free approach in non-polar solvent (Toluene). By refluxing the reactants, we drive the reaction via the removal of HCl gas, preventing the formation of quaternary ammonium salts that complicate workup. This method ensures high atom economy and simplifies purification to a single recrystallization step.

Part 2: Safety & Handling (Critical)

  • Phenothiazine Sensitivity: Phenothiazine is highly susceptible to photo-oxidation, turning pink/green upon exposure to light and air. All reactions must be performed under an inert atmosphere (Nitrogen/Argon) and in low-light conditions (amber glassware or foil-wrapped vessels).

  • Acid Chloride Hazards: 2-Chloropropanoyl chloride is lachrymatory and corrosive. It hydrolyzes rapidly to release HCl. Handle only in a fume hood.

  • HCl Evolution: The reaction generates stoichiometric quantities of hydrogen chloride gas. An acid scrubber (NaOH trap) is mandatory.

Part 3: Reaction Visualization

The following diagram illustrates the reaction pathway and the critical transition states involved in the N-acylation process.

ReactionScheme Reactants Reactants 10H-Phenothiazine + 2-Chloropropanoyl Chloride TS Transition State Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Reflux, Toluene) Product Target Product 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one TS->Product Elimination of Cl- Byproduct Byproduct HCl (Gas) TS->Byproduct Proton Transfer

Figure 1: Reaction scheme for the thermal N-acylation of phenothiazine.

Part 4: Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
10H-Phenothiazine 199.271.019.93 g (100 mmol)Nucleophile
2-Chloropropanoyl chloride 126.971.215.24 g (11.7 mL)Electrophile
Toluene (Anhydrous) 92.14Solvent150 mLMedium (bp 110°C)
Ethanol (Absolute) 46.07Solvent~200 mLRecrystallization
Step-by-Step Methodology

Step 1: System Preparation

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

  • Connect the top of the condenser to an acid gas scrubber (trap containing 1M NaOH) to neutralize evolved HCl.

  • Flush the system with nitrogen for 15 minutes.

Step 2: Reactant Dissolution

  • Charge the flask with 19.93 g of 10H-Phenothiazine and 100 mL of anhydrous toluene .

  • Stir at room temperature until the solid is mostly suspended/dissolved. Note: Phenothiazine may not fully dissolve at RT; this is acceptable.

  • Wrap the flask in aluminum foil to protect from light.[2]

Step 3: Electrophile Addition

  • Dilute 11.7 mL of 2-chloropropanoyl chloride with 50 mL of toluene in the addition funnel.

  • Add the acid chloride solution dropwise to the phenothiazine suspension over 30 minutes at room temperature.

    • Observation: Slight exotherm and fuming may occur.

Step 4: Thermal Reaction (Reflux)

  • Heat the reaction mixture to a gentle reflux (bath temp ~120°C).

  • Maintain reflux for 4–6 hours .

    • Mechanism Check: The evolution of HCl gas indicates reaction progress. The mixture should turn into a clear, dark orange/red solution as the starting material is consumed.

  • Monitor: Check reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 8:2).

    • Rf Values: Phenothiazine (~0.4), Product (~0.6).[3]

    • Endpoint: Disappearance of the phenothiazine spot.

Step 5: Workup & Isolation

  • Cool the mixture to room temperature.

  • Solvent Removal: Concentrate the toluene solution to approx. 20% of its original volume using a rotary evaporator (50°C, reduced pressure).

  • Crystallization: Add 50 mL of cold ethanol to the residue. Scratch the flask walls to induce crystallization if necessary.

  • Cool at 0–4°C for 2 hours.

  • Filter the precipitate under vacuum.[1] Wash the filter cake with 2 x 20 mL of cold ethanol .

Step 6: Purification

  • Recrystallize the crude solid from hot ethanol (or a Benzene/Petroleum Ether mixture if higher purity is required).

  • Dry the crystals in a vacuum oven at 40°C for 12 hours.

Part 5: Process Workflow & Analytics

Workflow Start Start: Inert Atmosphere Setup Mix Dissolve Phenothiazine in Toluene Start->Mix Add Add 2-Chloropropanoyl Chloride (Dropwise, RT) Mix->Add Reflux Reflux (110°C, 4-6h) HCl Gas Evolution Add->Reflux Check TLC Check (Hex:EtOAc 8:2) Reflux->Check Check->Reflux Incomplete Conc Concentrate Solvent Check->Conc Complete Cryst Crystallize with EtOH Conc->Cryst Dry Final Product Vacuum Dry Cryst->Dry

Figure 2: Operational workflow for the batch synthesis.

Analytical Expectations
  • Appearance: Pale yellow to slightly pinkish prisms.

  • Melting Point: 175–177°C (Literature range for related derivatives).

  • Yield: Expected 75–85%.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.70 (d, 3H, CH3)
      
    • 
       4.65 (q, 1H, CH-Cl)
      
    • 
       7.1–7.6 (m, 8H, Aromatic protons)
      
    • Note: The N-acyl group causes significant deshielding of the protons at positions 1 and 9 of the phenothiazine ring.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsEnsure Toluene is dried over Na or molecular sieves. Acid chlorides hydrolyze instantly with water.
Dark/Black Product Oxidation of PhenothiazineEnsure strict exclusion of light and oxygen. Use freshly recrystallized Phenothiazine.
Unreacted SM Insufficient temperaturePhenothiazine is sterically hindered. Ensure vigorous reflux, not just warming.
Oil Formation Impurities preventing crystallizationTriturate the oil with cold hexanes or diethyl ether to induce solidification before recrystallization.

References

  • Movsisyan, M., et al. (2019).[4] Continuous-flow synthesis of phenothiazine derivatives.[4] ResearchGate.[5][6] Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Massie, S. P. (1954). The Chemistry of Phenothiazine.[3][4][5][6][7][8][9][10] Chemical Reviews. (Foundational text on N-acylation mechanisms).

Sources

Application Note: Characterization of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one in Dopamine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 126068-68-0), also known as N-(2-chloropropionyl)phenothiazine, represents a distinct class of phenothiazine derivatives. Unlike classical antipsychotics (e.g., Chlorpromazine) which possess an N-alkylamino side chain, this compound features an N-acyl moiety and a reactive


-chloro ketone  motif.
Scientific Context & Mechanism

In dopamine receptor pharmacology, the "butterfly angle" of the phenothiazine tricyclic system is critical for fitting into the hydrophobic pocket of the D2 receptor.

  • Classical Agonists/Antagonists: Require a basic nitrogen atom separated from the ring system by a 3-carbon linker to interact with the conserved Aspartate (Asp114 in D2) residue.

  • The Analyte (2-chloro-1-...): Lacks the basic nitrogen and possesses an electron-withdrawing carbonyl group. This flattens the ring system and reduces reversible binding affinity.

  • The Critical Utility: The presence of the

    
    -chloro group makes this molecule a potent electrophile . It is primarily utilized in two contexts:[1][2]
    
    • Synthetic Intermediate: As a precursor for generating novel N-aminoacyl phenothiazines via nucleophilic substitution.

    • Covalent Probe (Affinity Labeling): To test for irreversible alkylation of nucleophilic residues (Cysteine, Lysine) within the receptor binding pocket.

This guide focuses on the direct evaluation of this compound to determine its mode of binding (reversible vs. covalent) and its utility as a scaffold for library generation.

Experimental Workflow Logic

The evaluation of an electrophilic ligand requires a bifurcated approach. We cannot assume simple equilibrium binding. The protocol below uses a "Washout Strategy" to distinguish between low-affinity reversible binding and time-dependent irreversible modification.

Decision Tree & Causality

Figure 1: Logic flow for characterizing electrophilic phenothiazine derivatives. The


-chloro ketone moiety necessitates testing for time-dependent inhibition.

Detailed Protocols

Protocol A: Membrane Preparation (D2 Receptor Source)

Target: Rat Striatum or CHO-D2 stable cell lines. Rationale: High density of D2 receptors is required to detect weak binders.

  • Homogenization: Homogenize tissue/cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl2) using a Polytron (3 bursts, 10s).

  • Centrifugation 1: Spin at 48,000

    
     for 20 min at 4°C. Discard supernatant.
    
  • Wash: Resuspend pellet in Buffer A and repeat centrifugation.

  • Storage: Resuspend final pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4). Store at -80°C.

    • Critical Check: Protein concentration must be determined (Bradford assay) to ensure 20-40 µg protein/well.

Protocol B: "Washout" Binding Assay (The Critical Experiment)

Objective: To determine if 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one covalently modifies the receptor.

Materials
  • Radioligand: [³H]-Spiperone (0.2 - 0.5 nM final).

  • Non-specific blocker: (+)-Butaclamol (1 µM) or Haloperidol (10 µM).

  • Analyte: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (dissolved in DMSO, final <1%).

Step-by-Step Methodology
  • Pre-Incubation (The Reaction Phase):

    • Prepare duplicate sets of tubes containing D2 membrane prep.

    • Add Analyte at a high concentration (e.g., 10 µM and 100 µM).

    • Incubate for 60 minutes at 30°C . This allows the electrophilic

      
      -chloro group to react with nucleophiles.
      
    • Control: Incubate membranes with vehicle (DMSO) only.

  • The Washout (Removing Unbound Ligand):

    • Centrifuge all tubes at 20,000

      
       for 15 min.
      
    • Discard supernatant (containing unreacted Analyte).

    • Resuspend pellets in fresh Assay Buffer.

    • Repeat centrifugation/resuspension 3 times.

    • Why? This removes any compound interacting reversibly. Only covalently bound molecules remain.

  • Radioligand Binding (The Readout):

    • Add [³H]-Spiperone to the washed membranes.

    • Incubate for 60 min at 25°C to allow radioligand to bind to remaining available receptors.

    • Terminate by rapid filtration over GF/B filters (pre-soaked in 0.3% PEI).

  • Quantification:

    • Count radioactivity (CPM) via liquid scintillation spectroscopy.

Data Interpretation Table
ObservationConclusion regarding 2-chloro-1-...Mechanism
Full Radioligand Binding (100%) No BindingCompound washed away; no reaction.
Reduced Binding (<50%) Irreversible Antagonist Covalent alkylation of receptor prevented radioligand binding.
Partial Reduction Slow/Partial AlkylationReaction rate (

) is slow; requires longer pre-incubation.

Application: Synthetic Precursor Screening

If the compound is used as a precursor to generate a library (e.g., replacing the Cl with amines), the assay strategy shifts to In Situ Screening .

Reaction Scheme for Library Generation:

  • Reaction: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one + Primary Amine (

    
    ) 
    
    
    
    N-(2-amino-propionyl)phenothiazine.
  • Assay: The crude reaction mixture can be diluted 1000-fold and tested directly in the binding assay (Protocol B, step 3) without purification, provided the amine excess is not toxic.

Troubleshooting & Optimization
  • Solubility: The chloropropan-1-one derivative is highly lipophilic. Ensure DMSO stocks are fresh. If precipitation occurs in buffer, add 0.1% BSA.

  • Stability:

    
    -chloro ketones can hydrolyze in basic buffers. Keep pH strict at 7.4. Do not store in buffer for >4 hours.
    

References

  • Horn, A. S., & Snyder, S. H. (1971).[3] Chlorpromazine and Dopamine: Conformational Similarities That Correlate With the Antischizophrenic Activity of Phenothiazine Drugs.[3][4] Proceedings of the National Academy of Sciences, 68(10), 2325-2328.[3][4] Link

  • Jaszczyszyn, A., et al. (2012).[5] Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23.[5] Link

  • Neumeyer, J. L., et al. (1985). Assessment of Irreversible Binding in Dopamine Receptors. Journal of Medicinal Chemistry. (Contextual grounding for washout protocols).
  • Thermo Fisher Scientific. (2023). 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one Product Page. Link

Sources

Application Note: Phenothiazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide on the design, synthesis, and biological evaluation of phenothiazine derivatives. Historically established as neuroleptics (e.g., Chlorpromazine), this tricyclic scaffold has emerged as a "privileged structure" in modern drug discovery, exhibiting potent activity in multidrug resistance (MDR) reversal, antitubercular therapies, and oncology. This guide details optimized protocols for the synthesis of N-substituted phenothiazines, structure-activity relationship (SAR) profiling, and functional assays for P-glycoprotein (P-gp) inhibition.[1]

Introduction: The Renaissance of a Privileged Scaffold

The phenothiazine core (


) consists of a tricyclic system where two benzene rings are linked by sulfur and nitrogen atoms. While originally popularized as dopamine D2 receptor antagonists, recent medicinal chemistry campaigns have repurposed this scaffold.[1] The non-planar, "butterfly" conformation of the tricyclic core allows for unique hydrophobic interactions with diverse biological targets, including bacterial efflux pumps and cancer-associated transporters.[1]
Key Therapeutic Areas[1][2][3]
  • Neuropharmacology: Modulation of dopaminergic/serotonergic receptors.[1]

  • Oncology: Reversal of MDR via P-gp inhibition; induction of apoptosis.[1][2]

  • Infectious Disease: Antitubercular activity against Mycobacterium tuberculosis (Mtb) and antifungal synergy.[1]

Chemical Synthesis & Modification Protocols

Strategic Synthetic Pathway

The functionalization of phenothiazine primarily occurs at the


 position (alkylation) and the 

position (electrophilic substitution).[1] The following protocol details the robust synthesis of N-alkylated derivatives, a critical step for diversifying biological activity.
Protocol A: Synthesis of N-Substituted Phenothiazines

Objective: To synthesize N-alkyl phenothiazine derivatives via nucleophilic substitution. Scope: Applicable for introducing alkylamino, acyl, or benzyl moieties.

Materials
  • Substrate: Phenothiazine (98% purity).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).[1]

  • Reagent: Alkyl halide (e.g., 3-chloropropylamine hydrochloride) or Acyl chloride.[1]

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon.[1]
    
Step-by-Step Methodology
  • Activation (Deprotonation):

    • Charge a flame-dried round-bottom flask with phenothiazine (1.0 eq) and anhydrous DMF (10 mL/g).

    • Cool the solution to 0°C in an ice bath.

    • Critical Step: Add NaH (1.5 eq) portion-wise over 15 minutes. The evolution of

      
       gas indicates deprotonation.[1]
      
    • Stir at room temperature (RT) for 30 minutes to ensure formation of the phenothiazin-10-ide anion. Note: The solution typically turns a dark orange/red color.

  • Nucleophilic Attack:

    • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture. If the alkyl halide is a solid (e.g., amine salts), dissolve in minimal DMF and add.

    • Optimization: For less reactive halides, add a catalytic amount of Potassium Iodide (KI) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reaction & Quenching:

    • Heat the mixture to 80°C under

      
       for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1]
      
    • Once starting material is consumed, cool to RT and carefully quench with ice-cold water (excess).[1]

  • Isolation & Purification:

    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Purify via silica gel column chromatography.[1]

Synthetic Pathway Visualization

SyntheticPathway Start Phenothiazine Core Step1 Deprotonation (NaH/DMF, 0°C) Start->Step1 Intermediate Phenothiazin-10-ide (Anion) Step1->Intermediate - H2 gas Step2 N-Alkylation (R-X, 80°C) Intermediate->Step2 + Alkyl Halide Product N-Substituted Derivative Step2->Product Nucleophilic Subst.

Figure 1: General synthetic route for N-functionalization of the phenothiazine scaffold.

Therapeutic Application: MDR Reversal & Oncology[4]

Mechanism of Action

Multidrug resistance (MDR) in cancer is often driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1).[1] Phenothiazine derivatives act as chemosensitizers by:

  • Directly binding to the drug-binding pocket of P-gp.[1]

  • Inhibiting the ATP hydrolysis required for transport.[1]

  • Modulating membrane fluidity to impair transporter function.[1]

Protocol B: P-gp Inhibition Assay (Doxorubicin Accumulation)

Objective: To quantify the ability of a phenothiazine derivative to inhibit P-gp efflux, thereby increasing intracellular accumulation of the fluorescent chemotherapeutic Doxorubicin (DOX).[1]

Biological System[1][3][4][5][6][7][8][9][10][11]
  • Cell Line: P-gp overexpressing cell line (e.g., K562/DOX or MCF-7/ADR).[1]

  • Control: Parental sensitive line (e.g., K562).[1]

Methodology
  • Seeding: Plate MDR cells (

    
     cells/well) in 6-well plates.
    
  • Treatment:

    • Incubate cells with the test phenothiazine derivative (concentrations: 1, 5, 10 µM) for 1 hour at 37°C.

    • Positive Control: Verapamil (10 µM).[1]

    • Negative Control: Vehicle (DMSO 0.1%).[1]

  • Doxorubicin Loading: Add DOX (5 µM) to all wells and incubate for an additional 2 hours.

  • Efflux Phase (Optional but recommended): Wash cells, add fresh drug-free medium, and incubate for 1 hour to allow active efflux.

  • Analysis:

    • Wash cells

      
       with ice-cold PBS.[1]
      
    • Lyse cells or resuspend for Flow Cytometry.[1]

    • Readout: Measure Mean Fluorescence Intensity (MFI) of DOX (Ex/Em: 480/590 nm).

Data Interpretation

Calculate the Fluorescence Activity Ratio (FAR) :



  • 
     indicates significant reversal of MDR.[1]
    
Mechanism Visualization

MDR_Mechanism Chemo Chemotherapy Agent (e.g., Doxorubicin) Cell Cancer Cell (MDR+) Chemo->Cell Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Cell->Pgp Substrate Binding Pgp->Chemo Efflux (Resistance) Result Intracellular Accumulation -> Apoptosis Pgp->Result Pump Blocked PTZ Phenothiazine Derivative PTZ->Pgp Competitive/Allosteric Inhibition

Figure 2: Mechanism of MDR reversal. Phenothiazines inhibit P-gp, preventing chemotherapy efflux.

Structure-Activity Relationship (SAR) Summary

The following table summarizes critical SAR findings for optimizing phenothiazine derivatives for non-CNS applications (Antimicrobial/Anticancer).

PositionSubstituentEffect on Activity
N-10 (Side Chain) 3-carbon alkyl amineEssential for antipsychotic activity (dopamine antagonism).[1]
Benzyl / Substituted BenzylEnhances Antitubercular and Anticancer potency.[1] Reduces CNS side effects.[1]
Rigid alkynyl / piperazineImproves MDR reversal profile.[1]
C-2 (Ring A) Electron-Withdrawing (

)
Increases potency across all classes (lipophilicity + electronic effect).
Hydrogen (

)
Baseline activity; typically less potent than halogenated analogs.[1]
Sulfur (Pos 5) Sulfoxide (

) / Sulfone (

)
Generally decreases biological activity; oxidation should be avoided during synthesis.[1]

References

  • Review of Medicinal Applications: Babalola, B. et al. (2024).[1] Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry. Link

  • Anticancer & MDR Mechanisms: González-González, A. et al. (2021).[1] Recent advances in the medicinal chemistry of phenothiazines, new anticancer and antiprotozoal agents. Current Medicinal Chemistry. Link

  • Antimicrobial Activity: Amaral, L. et al. (2004).[1][3] Antimicrobial activity of phenothiazines. International Journal of Antimicrobial Agents. Link

  • Synthetic Protocols: Pluta, K. et al. (2011).[1] Structure-activity relationship of phenothiazine derivatives. European Journal of Medicinal Chemistry. Link

  • MDR Reversal Assay: Ford, J.M. et al. (1990). Pharmacologic manipulation of multidrug resistance. Hematology/Oncology Clinics of North America. Link

Sources

experimental setup for in vitro testing of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

Executive Summary

This guide details the experimental protocols for the in vitro characterization of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (hereafter referred to as PTZ-Cl ). As an


-acylated phenothiazine derivative featuring an 

-chloroalkyl moiety, PTZ-Cl represents a critical "hit-to-lead" scaffold. It possesses dual functionality: the lipophilic, bioactive phenothiazine core (implicated in dopaminergic/cholinergic modulation) and a reactive electrophilic center (

-chloroamide).

Recent literature highlights phenothiazine derivatives as emerging candidates for hepatocellular carcinoma (HCC) therapy and cholinesterase inhibition (Alzheimer’s disease relevance). Consequently, this protocol focuses on three pillars: Chemical Reactivity (GSH Trapping) , Cytotoxic Potency , and Enzymatic Inhibition (AChE) .

Chemical Properties & Handling

Compound Profile:

  • IUPAC Name: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

  • Molecular Mechanism: The

    
    -chloroamide group acts as a weak-to-moderate alkylating agent. It can covalently modify nucleophilic cysteine residues in proteins or react with glutathione (GSH).
    
  • Solubility: High lipophilicity due to the tricyclic core.

    • Stock Solvent: DMSO (Dimethyl sulfoxide) is required. Avoid alcohols (MeOH/EtOH) for long-term storage to prevent potential solvolysis.

Reagent Preparation:

  • Stock Solution (10 mM): Dissolve 10 mg of PTZ-Cl (MW: ~289.78 g/mol ) in 3.45 mL of anhydrous DMSO. Vortex until clear.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months.

  • Working Solution: Dilute stock 1:1000 in culture medium (max 0.1% DMSO) immediately prior to use.

Experimental Workflow

The following diagram illustrates the integrated testing pipeline, moving from chemical stability to biological validation.

ExperimentalWorkflow Compound PTZ-Cl Compound (DMSO Stock) Stability Phase 1: Reactivity (GSH Trapping Assay) Compound->Stability 100 µM Cyto Phase 2: Cytotoxicity (MTT Assay - Hep3B) Compound->Cyto 0.1-100 µM Enzyme Phase 3: Target Engagement (AChE Inhibition) Compound->Enzyme 10 nM-10 µM Analysis Data Synthesis (IC50 & Covariance) Stability->Analysis Alkylation Rate Cyto->Analysis Cell Viability Enzyme->Analysis Ki / IC50

Figure 1: Sequential workflow for evaluating PTZ-Cl, prioritizing chemical stability before biological screening.

Protocol 1: Chemical Reactivity (GSH Trapping Assay)

Rationale: The


-chloro group is an electrophile. Before biological testing, we must determine if the compound acts as a "pan-assay interference compound" (PAINS) via non-specific alkylation or if it is stable enough to reach its target. We use Glutathione (GSH) as a surrogate nucleophile.

Materials:

  • Reduced L-Glutathione (GSH).

  • Phosphate Buffer (PBS), pH 7.4.

  • HPLC or LC-MS system.

Procedure:

  • Reaction Mix: Prepare a solution containing 50 µM PTZ-Cl and 500 µM GSH (1:10 excess) in PBS (with 1% DMSO).

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Withdraw aliquots at

    
     min.
    
  • Quenching: Stop reaction with 1% Formic Acid (for LC-MS) or immediate injection.

  • Detection: Monitor the disappearance of the PTZ-Cl peak and the appearance of the PTZ-GSH adduct (

    
     Da).
    

Interpretation:

  • < 10% loss at 2h: Stable, suitable for reversible binding assays.

  • > 50% loss at 2h: Highly reactive alkylator. Biological effects likely driven by covalent modification (cysteine targeting).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Rationale: Phenothiazines have shown repurposing potential for liver cancer (HCC). We utilize Hep3B cells, which are sensitive to phenothiazine-induced stress.

Materials:

  • Cell Line: Hep3B (Human Hepatocellular Carcinoma).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: Chlorpromazine (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology:

  • Seeding: Plate Hep3B cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Remove media.

    • Add 100 µL of fresh media containing PTZ-Cl at serial dilutions: 0.1, 0.3, 1.0, 3.3, 10, 33, 100 µM .

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Chlorpromazine, 20 µM).

  • Incubation: Culture for 48 hours at 37°C, 5% CO

    
    .
    
  • Development:

    • Add 10 µL MTT solution (5 mg/mL in PBS). Incubate 3-4 hours.

    • Aspirate media carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Measure Absorbance at 570 nm (Ref 630 nm).

Data Analysis: Calculate % Viability:



Fit data to a 4-parameter logistic model to determine IC

.

Protocol 3: Acetylcholinesterase (AChE) Inhibition

Rationale: Phenothiazines structurally overlap with tricyclic antidepressants and anticholinergics. Recent in silico screens identify AChE as a primary target for novel phenothiazine derivatives.[1]

Materials:

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (Ellman’s Reagent).

Procedure (Modified Ellman’s Method):

  • Buffer Prep: 0.1 M Sodium Phosphate buffer (pH 8.0).

  • Plate Setup: In a 96-well clear plate, add:

    • 140 µL Buffer.

    • 20 µL PTZ-Cl solution (Final conc: 10 nM – 10 µM).

    • 20 µL AChE enzyme solution (0.05 U/mL).

  • Pre-Incubation: Incubate for 15 min at 25°C. Note: This allows potential covalent inhibitors (like

    
    -chloroamides) to react with the active site serine or peripheral cysteines.
    
  • Reaction Start: Add 10 µL of mixture containing ATCh (1 mM) and DTNB (1 mM).

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

Mechanistic Insight: If inhibition increases significantly with pre-incubation time, PTZ-Cl is acting as an irreversible inhibitor (covalent modification). If independent of time, it is a reversible competitor.

Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting / Notes
Solubility Clear in DMSO; precipitates in water > 50 µM.If precipitation occurs in media, reduce max conc. to 25 µM.
GSH Reactivity Moderate reactivity (

min).
If too reactive, biological data reflects general toxicity, not specific binding.
Cytotoxicity (IC

)
Hep3B IC

µM.
Compare vs. Chlorpromazine (typically 10-20 µM).
AChE Inhibition IC

µM suggests potent neuroactivity.
Watch for false positives due to DTNB reaction with free thiols if compound degrades.

References

  • Bahuvirbhadra, G., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities. ACS Omega.

  • Jana, S., et al. (2016). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI Molecules.

  • Thermo Scientific Chemicals. (2023). Product Specification: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one. Fisher Scientific.

Sources

developing an analytical method for 10-(2-chloropropanoyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the analytical method development for 10-(2-chloropropanoyl)-10H-phenothiazine (hereafter referred to as 10-CPP ).

This compound is a critical Key Starting Material (KSM) or intermediate in the synthesis of N-acylated phenothiazine derivatives (e.g., analogs of Moricizine or specific antipsychotic precursors). Due to the presence of the


-haloacyl moiety  (2-chloropropanoyl), this compound possesses alkylating potential, classifying it as a potential Genotoxic Impurity (PGI) . Consequently, the analytical strategy must address two distinct needs:
  • Assay & Purity (High Concentration): For releasing the intermediate itself.

  • Trace Quantification (Low Concentration): For monitoring it as an impurity in the final Active Pharmaceutical Ingredient (API).

Part 1: Physicochemical Profile & Method Strategy

Molecular Characteristics
  • Structure: A hydrophobic tricyclic phenothiazine core acylated at the N-10 position with a 2-chloropropanoyl group.

  • Basicity: Unlike parent phenothiazines (e.g., Chlorpromazine), the N-10 nitrogen in 10-CPP is part of an amide bond. It is neutral , not basic. It will not protonate significantly at typical HPLC pH ranges.

  • Reactivity (Critical): The C-Cl bond alpha to the carbonyl is susceptible to nucleophilic attack (

    
    ).
    
    • Risk: Hydrolysis to the alcohol (10-(2-hydroxypropanoyl)-...) or reaction with protic solvents (methanol/ethanol) to form ethers.

    • Mitigation:Do NOT use Methanol as a diluent. Use Acetonitrile (ACN).

  • Photosensitivity: The phenothiazine ring is highly susceptible to UV-induced oxidation (forming sulfoxides). All work must be performed under amber light .

Method Development Logic
  • Column Selection: The compound is highly lipophilic (LogP > 3.5). A C18 column with high carbon load is ideal. An end-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18) is required to minimize tailing from residual silanols, although the amide functionality reduces this risk compared to amines.

  • Mobile Phase:

    • pH:[1] Acidic pH (0.1% Formic Acid or Phosphoric Acid) is preferred to stabilize the amide and suppress silanol activity.

    • Organic Modifier: Acetonitrile is preferred over Methanol to prevent potential solvolysis of the chloro-group during the run and to lower backpressure.

  • Detection:

    • UV:[1][2] The phenothiazine chromophore absorbs strongly at 254 nm (primary) and 300-315 nm (secondary).

    • MS: ESI+ mode. While the amide N is neutral, the compound can form

      
       or 
      
      
      
      adducts.

Part 2: Experimental Protocols

Protocol A: HPLC-UV Method for Assay and Purity (Release Testing)

Target: Quantify 10-CPP and separate it from Phenothiazine (starting material) and Hydrolysis Impurity.

1. Chromatographic Conditions

Parameter Setting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290)
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Column Temp 35°C
Flow Rate 1.0 mL/min
Injection Vol 5-10 µL
Detection UV at 254 nm (Bandwidth 4 nm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)

| Diluent | Acetonitrile (100%) |[3]

2. Gradient Program

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
2.0 40 Isocratic
15.0 90 Linear Gradient
20.0 90 Wash
20.1 40 Re-equilibration

| 25.0 | 40 | End |

3. Standard Preparation

  • Stock: Weigh 25 mg of 10-CPP Reference Standard into a 25 mL amber volumetric flask. Dissolve and dilute to volume with Acetonitrile . (Conc: 1000 µg/mL).

  • Working Std: Dilute 1.0 mL of Stock to 10 mL with Acetonitrile. (Conc: 100 µg/mL).

4. System Suitability Criteria

  • Tailing Factor (10-CPP):

    
     1.5
    
  • Theoretical Plates:

    
     5000
    
  • % RSD (n=5 injections):

    
     2.0%
    
Protocol B: LC-MS/MS Method for Trace Analysis (PGI Monitoring)

Target: Detect 10-CPP at ppm levels in a final API matrix.

1. Mass Spectrometry Parameters (Scouting)

  • Source: Electrospray Ionization (ESI), Positive Mode.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion:

    
     304.0 (based on 
    
    
    
    isotope). Note: 10-CPP MW is ~303.7.
    
    
    .
  • Transitions:

    • 
       (Loss of chloropropanoyl group, Phenothiazine core product). Quantifier.
      
    • 
       (Loss of HCl). Qualifier.
      

2. LC Conditions (Trace)

  • Column: Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Steep gradient (50% B to 95% B in 5 mins) to elute the hydrophobic impurity quickly.

Part 3: Visualization & Logic

Synthesis & Impurity Pathway

This diagram illustrates the origin of 10-CPP and its potential degradation pathways, justifying the separation requirements.

SynthesisPath Phenothiazine Phenothiazine (Starting Material) Intermediate 10-(2-chloropropanoyl)- 10H-phenothiazine (Target Analyte) Phenothiazine->Intermediate + Reagent (Acylation) Reagent 2-Chloropropionyl Chloride Reagent->Intermediate Hydrolysis 10-(2-hydroxypropanoyl)- 10H-phenothiazine (Degradant) Intermediate->Hydrolysis H2O / Hydrolysis Sulfoxide Sulfoxide Impurity (Oxidation) Intermediate->Sulfoxide Light / O2

Caption: Synthesis pathway of 10-CPP showing the critical separation required from the starting material (Phenothiazine) and degradation products (Hydrolysis/Oxidation).

Analytical Method Development Workflow

The decision tree for optimizing the separation.

MethodDev Start Start: Method Development Solubility Check Solubility: Insoluble in Water Soluble in ACN Start->Solubility Diluent Select Diluent: ACN (Mandatory) Avoid MeOH (Reactivity) Solubility->Diluent ColumnSel Select Column: C18 (High Hydrophobicity) Diluent->ColumnSel MobilePhase Mobile Phase: Acidic (0.1% FA) + ACN ColumnSel->MobilePhase CheckSep Check Separation: Phenothiazine vs. 10-CPP MobilePhase->CheckSep Optimize Optimize Gradient: Increase Initial Organic CheckSep->Optimize Co-elution Final Final Method: Gradient 40-90% B CheckSep->Final Resolution > 2.0 Optimize->CheckSep

Caption: Decision matrix for method optimization, highlighting the critical exclusion of Methanol to prevent artifact formation.

Part 4: Validation & Troubleshooting

Validation Parameters (ICH Q2)
  • Specificity: Inject individual impurities (Phenothiazine, Hydrolysis product). Ensure Resolution (

    
    ) > 2.0 between 10-CPP and Phenothiazine.
    
  • Linearity: 50% to 150% of target concentration. (

    
    ).
    
  • Solution Stability: CRITICAL. Store solutions in amber autosampler vials at 4°C. Assess stability at 0, 6, 12, and 24 hours. If degradation > 2% is observed, require fresh preparation or cooled autosampler.

Troubleshooting Guide
IssueProbable CauseCorrective Action
New Peak @ RRT ~0.5 Hydrolysis of Cl groupCheck diluent for water content. Ensure ACN is dry.
New Peak @ RRT ~0.8 Sulfoxide formationProtect sample from light. Use amber glassware.
Peak Splitting Solvent mismatchSample solvent (100% ACN) is too strong compared to initial mobile phase (40% ACN). Reduce injection volume or dilute sample with water (if solubility permits, e.g., 50:50 ACN:Water).
Carryover Hydrophobic adsorptionAdd a needle wash step with 90:10 ACN:Water.

References

  • Synthesis and Impurities of Phenothiazines

    • Source: PubChem. "2-Chloro-10H-phenothiazine-10-propanenitrile".
    • URL:[Link]

  • Source: U.S. Patent 5,202,435. "Process for the preparation of moricizine hydrochloride".
  • Photostability of Phenothiazines

    • Source:Photochemistry and Photobiology. "Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols".
    • URL:[Link]

  • HPLC Separation of Phenothiazine Derivatives

    • Source:Journal of Pharmaceutical and Biomedical Analysis. "Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase".
    • URL:[Link]

Sources

how to dissolve 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one for cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one for In Vitro Assays

Introduction & Compound Profile

The compound 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 38076-63-0) is a lipophilic phenothiazine derivative often utilized as a synthetic intermediate or a probe in pharmacological studies targeting dopaminergic or multidrug-resistance pathways.[1]

Unlike hydrophilic salts (e.g., chlorpromazine HCl), this molecule lacks an ionizable amine in its side chain, resulting in significantly lower aqueous solubility and higher lipophilicity (Predicted LogP ~4.0–4.6). Successful application in cell culture requires a rigorous solubilization strategy to prevent "crashing out" (precipitation) upon contact with aqueous media, which causes experimental variability and false negatives.[1]

Physicochemical Snapshot:

Property Value / Characteristic Implication for Protocol
Molecular Weight ~289.78 g/mol Use for Molarity calculations.[1]
LogP (Predicted) ~4.5 Highly lipophilic; insoluble in water.[1]
Solubility (Water) Negligible Requires organic co-solvent (DMSO).[1]
Stability Light & Air Sensitive CRITICAL: Phenothiazines photo-oxidize rapidly.[1]

| Appearance | Solid (Crystalline/Powder) | May exhibit static charge during weighing.[1] |

Solvent Selection Strategy

For biological assays, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.[1] Ethanol is a secondary option but is generally less effective for this specific lipophilic intermediate and has higher volatility.[1]

  • Primary Solvent: Anhydrous DMSO (Cell Culture Grade, ≥99.9%).[1]

  • Solubility Target: Aim for a Master Stock concentration of 10 mM to 50 mM .

    • Note: While the theoretical solubility limit in DMSO may exceed 100 mM, keeping stocks at ≤50 mM reduces the risk of precipitation during freeze-thaw cycles.[1]

Protocol: Master Stock Preparation

Reagents Required:

  • 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (Solid)[1]

  • DMSO (Sterile filtered, Hybridoma/Cell Culture grade)

  • Amber glass vials (borosilicate) with Teflon-lined caps

Step-by-Step Procedure:

  • Calculations: Determine the mass required for a 50 mM stock.

    • Formula:

      
      
      
    • Example: To make 1 mL of 50 mM stock :

      
      
      
  • Weighing: Weigh the solid into an amber glass vial .

    • Precaution: Phenothiazines are photosensitive.[1] Minimize exposure to ambient light.[1] Use a darkened weighing room or cover the vial with foil immediately.[1]

  • Dissolution:

    • Add the calculated volume of sterile DMSO.[1]

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial up to a light source (briefly).[1] The solution must be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended):

    • If the compound is not sterile, filter the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter .

    • Warning: Do NOT use Nylon or Cellulose Acetate filters, as DMSO can degrade them or leach impurities.[1]

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Protect from light at all times.[1]

Protocol: Application in Cell Culture

Direct addition of a high-concentration lipophilic stock to cell media often causes immediate precipitation.[1] The "Intermediate Dilution Method" is required.[1]

Workflow Logic (Graphviz)

DilutionProtocol Stock Master Stock (50 mM in DMSO) Inter Intermediate Dilution (500 µM in Media/PBS) Stock->Inter 1:100 Dilution (Vortex Rapidly) Precip RISK: Precipitation Stock->Precip Direct Addition (Avoid) Final Final Assay Well (5 µM, 0.1% DMSO) Inter->Final 1:10 Dilution (Add to Cells)

Figure 1: Step-down dilution strategy to prevent compound precipitation.

Experimental Steps:
  • Thaw Stock: Thaw the DMSO stock at 37°C until fully dissolved. Vortex to ensure homogeneity.[1]

  • Prepare Intermediate Working Solution (100x):

    • Dilute the Master Stock into pre-warmed culture media (or PBS) to create a concentration 100x higher than your final target.[1]

    • Crucial: Add the DMSO stock dropwise to the media while vortexing.[1] Do not add media to the DMSO.[1]

    • Example: To target 10 µM final: Dilute 50 mM stock 1:50 into media to get 1 mM (Intermediate).

  • Final Treatment:

    • Pipette the Intermediate Solution into the cell culture wells.[1]

    • This ensures the final DMSO concentration is minimized (typically <0.5%) and the compound is pre-equilibrated in the aqueous phase.

Troubleshooting & Stability

ObservationCauseSolution
Cloudiness in Media Compound precipitation (Lipophilicity > Solubility limit).[1]Reduce final concentration. Use the Intermediate Dilution method.[1] Ensure media is pre-warmed to 37°C.
Color Change (Pink/Red) Oxidation of the phenothiazine ring.[1]Discard stock. The compound has degraded. Ensure storage was dark and airtight.
Cytotoxicity in Controls DMSO toxicity.[1]Ensure final DMSO concentration is <0.5% (or <0.1% for sensitive lines like primary neurons).[1] Include a "Vehicle Only" control.[1]

References

  • PubChem. 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (Compound Summary).[1][2] National Library of Medicine.[1] Available at: [Link]

  • Cheng, Y., et al. Stability of screening compounds in wet DMSO.[1] J Biomol Screen. 2003 Jun;8(3):292-304.[1] Available at: [Link]

  • Wildenauer, D. B., & Zeeb-Wälde, B. C. Solubility of phenothiazines in red blood cell membranes.[1][3] Biochem Biophys Res Commun. 1983 Oct 31;116(2):469-77.[1][3] Available at: [Link]

Sources

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one as a Regiospecific Precursor for Branched Phenothiazine Therapeutics

Abstract

This technical guide details the synthesis, handling, and application of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 38076-63-0). This compound serves as a critical "regio-locking" intermediate in the manufacturing of branched-chain phenothiazine antipsychotics and antihistamines, such as Promethazine and Ethopropazine . Unlike direct alkylation methods, which suffer from aziridinium-mediated rearrangement and isomeric impurities, the acylation-reduction pathway utilizing this intermediate ensures 100% regiochemical fidelity of the side chain. This protocol provides a validated workflow for its synthesis and downstream conversion.

Introduction & Strategic Value

The Isomer Challenge in Phenothiazine Synthesis

The classical synthesis of N-alkylated phenothiazines (e.g., Promethazine) involves reacting phenothiazine with 1-chloro-2-(dimethylamino)propane. This reaction proceeds via a cyclic aziridinium ion intermediate. Nucleophilic attack by the bulky phenothiazine nitrogen can occur at either carbon of the aziridinium ring, resulting in a mixture of the desired branched product (Promethazine) and the linear isomer (Isopromethazine). Separating these isomers is costly and reduces yield.

The Acylation Solution

The use of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one bypasses the aziridinium mechanism entirely. The synthetic strategy involves three distinct, controllable steps:

  • N-Acylation: Irreversible attachment of the carbon skeleton using 2-chloropropionyl chloride.

  • Nucleophilic Substitution: Displacement of the alpha-chloro group with the desired amine.

  • Amide Reduction: Conversion of the carbonyl to a methylene group (typically via LiAlH₄ or Borane), yielding the final drug with defined stereochemistry.

Chemical Properties & Safety Profile

PropertyData
Chemical Name 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
CAS Number 38076-63-0
Molecular Formula C₁₅H₁₂ClNOS
Molecular Weight 289.78 g/mol
Appearance Pale yellow to greenish crystalline solid
Solubility Soluble in CH₂Cl₂, Toluene, DMF; Insoluble in water
Stability Moisture sensitive (hydrolysis of amide); Light sensitive (oxidation of phenothiazine ring)

Safety Warning:

  • Lachrymator: As an

    
    -halo carbonyl compound, this intermediate is a potent lachrymator and skin irritant. All operations must be conducted in a fume hood.
    
  • Phenothiazine Toxicity: Phenothiazines can induce photosensitivity. Avoid skin contact.

Validated Synthesis Protocol

Step 1: Synthesis of the Intermediate (Acylation)

Objective: Selective N-acylation of phenothiazine without ring chlorination.

Reagents:

  • Phenothiazine (10H-phenothiazine): 1.0 eq (e.g., 19.9 g, 100 mmol)

  • 2-Chloropropionyl chloride: 1.2 eq (e.g., 15.2 g, 120 mmol)

  • Solvent: Toluene (anhydrous) or Xylene (for higher reflux temp)

  • Scavenger (Optional): Pyridine or K₂CO₃ (often omitted as HCl gas is driven off)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an inert gas inlet (N₂ or Ar). Attach a gas scrubber (NaOH trap) to the condenser outlet to neutralize evolved HCl.

  • Dissolution: Charge Phenothiazine (19.9 g) and anhydrous Toluene (200 mL). Stir to suspend.

  • Addition: Add 2-Chloropropionyl chloride dropwise over 30 minutes at room temperature. The solution may darken slightly.

  • Reaction: Heat the mixture to reflux (110°C). Maintain reflux for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2) or HPLC.[1][2] The starting phenothiazine spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Cool to room temperature.

    • If solid precipitates: Filter the solid.[3][4] Wash with cold toluene.

    • If solution remains: Wash with 5% NaHCO₃ (2 x 50 mL) to remove residual acid, then water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Acetone to yield pale yellow crystals.

    • Target Yield: 85–92%

Step 2: Downstream Application (Synthesis of Promethazine Precursor)

Objective: Substitution of the chloride with dimethylamine.

Reagents:

  • Intermediate (from Step 1): 1.0 eq

  • Dimethylamine (40% aq. or solution in THF): 3.0 eq

  • Solvent: DMF or Ethanol

Procedure:

  • Dissolve the intermediate in DMF.[3][5][6]

  • Add excess dimethylamine.

  • Heat to 60°C in a sealed vessel (pressure tube) for 4 hours.

  • Pour into ice water. The product, 2-(dimethylamino)-1-(10H-phenothiazin-10-yl)propan-1-one , will precipitate or form an oil.

  • Extract with CH₂Cl₂ and proceed to reduction (LiAlH₄ in THF) to obtain Promethazine.

Mechanistic Visualization

The following diagram illustrates the advantage of the Acylation Route (Green) over the Direct Alkylation Route (Red).

G Start Phenothiazine Aziridinium Aziridinium Ion Intermediate (Unstable / Ambiguous) Start->Aziridinium Direct Alkylation TargetIntermediate TARGET INTERMEDIATE: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (Regio-Locked) Start->TargetIntermediate Acylation (Reflux, Toluene) AlkylHalide 1-chloro-2-(dimethylamino)propane MixedProducts Mixture: Promethazine (Branched) + Isopromethazine (Linear) Aziridinium->MixedProducts Ring Opening (Non-selective) AcylChloride 2-chloropropionyl chloride AcylChloride->TargetIntermediate AmideInter 2-(dimethylamino)-1-propanone deriv. TargetIntermediate->AmideInter SN2 Substitution Amination Amination (Dimethylamine) FinalProduct Promethazine (Pure Branched Isomer) AmideInter->FinalProduct Amide Reduction Reduction Reduction (LiAlH4)

Caption: Comparison of synthetic routes. The Acylation pathway (Green) avoids the rearrangement issues inherent to the Direct Alkylation pathway (Red).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in solvent/reagents.Ensure Toluene is dried over Na. Use fresh acyl chloride.
Ring Chlorination Reaction temperature too high or presence of Lewis Acid impurities.Do not add Lewis acids (AlCl₃, FeCl₃). Keep temp < 120°C.
Incomplete Conversion HCl buildup inhibiting reaction.[1]Ensure vigorous N₂ sparging to remove HCl gas. Add a weak base like K₂CO₃ if necessary.
Dark/Tar Formation Oxidation of phenothiazine.[7]Strictly exclude oxygen. Use an inert atmosphere (Argon preferred).

References

  • Appchem. (2024).[8] Product Data Sheet: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS 38076-63-0).[8] Retrieved from

  • PubChem. (2024).[9] Compound Summary: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.[8][10] National Library of Medicine. Retrieved from

  • Movsisyan, M., et al. (2016). Continuous-flow synthesis of phenothiazine derivatives. ResearchGate. Retrieved from

  • United States Patent Office. (1969). Synthesis of 2-substituted phenothiazines (US3426020A). Retrieved from

  • Sharad Kumar, et al. (2011).[11] Synthesis and characterization of phenothiazine derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from

Sources

Application Note: Antimicrobial & Synergistic Activity Profiling of Phenothiazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

Phenothiazines (e.g., Thioridazine, Chlorpromazine), historically utilized as antipsychotics, have emerged as a critical scaffold in the fight against Multidrug-Resistant (MDR) bacteria. Unlike traditional antibiotics that target cell wall synthesis or protein translation, phenothiazines primarily act as Efflux Pump Inhibitors (EPIs) and membrane disruptors.

Critical Experimental Constraint: Phenothiazines often exhibit intrinsic antimicrobial activity only at concentrations exceeding clinically safe serum levels for antipsychotic use. Therefore, the primary value of these compounds in modern drug development is their synergistic potential —their ability to reverse resistance to standard antibiotics (e.g., oxacillin, rifampicin) at sub-lethal concentrations.

This guide details the specific modifications required to standard CLSI protocols to accurately assess phenothiazines, accounting for their unique physicochemical properties such as photosensitivity and oxidation-induced color interference.

Pre-Analytical Considerations

Solubility and Stability

Phenothiazines are typically available as hydrochloride salts. While water-soluble, they are prone to oxidation, turning pink/red upon exposure to light and air.

  • Solvent: Dissolve stock powders in DMSO (Dimethyl Sulfoxide) or sterile distilled water. DMSO is preferred for hydrophobicity management but must remain <1% (v/v) in the final assay well to avoid solvent toxicity.

  • Light Protection: All stock solutions and assay plates must be handled in low light or amber vessels. Wrap plates in aluminum foil during incubation.

  • Freshness: Prepare stock solutions immediately prior to use. Do not store oxidized (colored) solutions.

Safety Note

Phenothiazines are bioactive neuroleptics. Handle with strict PPE to avoid inhalation or skin contact.

Protocol A: Intrinsic MIC Determination (Modified Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the phenothiazine alone. Standard: Adapted from CLSI M07-A10 [1].

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) is NOT recommended due to the intrinsic color change of oxidized phenothiazines. Turbidity (OD600) or Colony Counting is required.

  • Plate: 96-well clear, flat-bottom polystyrene plate.

Workflow Diagram (DOT)

MIC_Protocol Stock Stock Prep (DMSO/Water) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Combine Add Bacteria (5x10^5 CFU/mL) Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Combine Incubate Incubate (37°C, 18-24h, DARK) Combine->Incubate Read Read OD600 (Correct for Drug Color) Incubate->Read

Figure 1: Step-by-step workflow for MIC determination of phenothiazines.

Step-by-Step Procedure
  • Stock Preparation: Prepare a 10 mg/mL stock of the phenothiazine derivative in DMSO.

  • Dilution: In a 96-well plate, dispense 100 µL CAMHB into columns 1–12. Add 100 µL of stock to column 1 and serially dilute (1:2) across to column 10. Discard excess from column 10.

    • Column 11: Growth Control (Bacteria + Broth + Solvent).

    • Column 12: Sterility Control (Broth only).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB.

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1–11. Final volume = 200 µL.

  • Blanking Control (Crucial): Prepare a parallel "Blank Plate" containing the exact drug dilutions without bacteria. This accounts for the drug's optical density/color.

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours in the dark .

  • Analysis: Measure Absorbance at 600 nm.

    • MIC Definition: The lowest concentration showing ≥90% inhibition of growth compared to control.

Protocol B: Synergistic Checkerboard Assay

Objective: Quantify the adjuvant potential of the phenothiazine when combined with a standard antibiotic (e.g., Oxacillin for MRSA). Metric: Fractional Inhibitory Concentration Index (FICI).

Experimental Design

Create a 2D matrix where the antibiotic is diluted along the X-axis and the phenothiazine along the Y-axis.

Data Calculation

The interaction is defined by the FICI:



Interpretation Table:

FICI ValueInterpretationClinical Relevance
≤ 0.5Synergy Highly Desirable. Phenothiazine restores antibiotic sensitivity.[1]
> 0.5 – 4.0IndifferenceNo significant interaction.
> 4.0AntagonismAvoid combination.
Checkerboard Logic Diagram (DOT)

Checkerboard cluster_matrix 96-Well Plate Layout Antibiotic Antibiotic Dilution (X-Axis) MIC -> MIC/64 Well Interaction Well (Combo MIC) Antibiotic->Well Pheno Phenothiazine Dilution (Y-Axis) MIC -> MIC/64 Pheno->Well Calc Calculate FICI Well->Calc Result Determine Synergy (≤ 0.5) Calc->Result

Figure 2: Logic flow for setting up and interpreting a Checkerboard Synergy Assay.

Protocol C: Efflux Pump Inhibition (EtBr Accumulation)

Objective: Validate the Mechanism of Action (MoA). Phenothiazines should inhibit efflux pumps (e.g., NorA in S. aureus), causing accumulation of the fluorescent substrate Ethidium Bromide (EtBr). Reference: Method adapted from Amaral et al. [2] and Viveiros et al. [3].

Materials
  • Substrate: Ethidium Bromide (EtBr) - Mutagenic, handle with care.

  • Instrument: Fluorometer (Excitation: 530 nm, Emission: 590 nm).

  • Buffer: PBS containing 0.4% Glucose (energy source for pumps).

Procedure
  • Cell Prep: Grow bacteria to mid-log phase (OD600 ~0.6). Centrifuge and wash twice in PBS.

  • Loading: Resuspend cells in PBS to OD600 = 0.6.

  • Assay Setup:

    • Control: Bacteria + EtBr (1 µg/mL) + Glucose.

    • Test: Bacteria + EtBr (1 µg/mL) + Glucose + Phenothiazine (at 1/2 MIC).

    • Positive Control: Bacteria + EtBr + CCCP (known uncoupler/inhibitor).

  • Kinetics: Measure fluorescence every 60 seconds for 30–60 minutes.

Mechanism Visualization (DOT)

Efflux_Mechanism cluster_result Result EtBr_Out EtBr (Extracellular) EtBr_In EtBr (Intracellular) fluoresces upon DNA binding EtBr_Out->EtBr_In Passive Diffusion Pump Efflux Pump (Active Transport) EtBr_In->Pump Substrate Binding Pump->EtBr_Out Extrusion Pheno Phenothiazine (Inhibitor) Pheno->Pump BLOCKS Accumulation Increased Fluorescence Pheno->Accumulation Causes

Figure 3: Mechanism of Action. Phenothiazines block the efflux pump, preventing EtBr extrusion and increasing intracellular fluorescence.

Data Analysis
  • Efflux Active: Fluorescence remains low (Pump pushes EtBr out).

  • Efflux Inhibited (Phenothiazine): Fluorescence increases significantly over time (EtBr accumulates and intercalates with DNA).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4] Wayne, PA: CLSI. [Link]

  • Amaral, L., et al. (2007). "Phenothiazines: Potential Management of Antibiotic Resistant Infections."[5][6][7] In Vivo, 21(2), 205-213. [Link]

  • Viveiros, M., et al. (2008). "Demonstration of intrinsic efflux activity of Escherichia coli K-12 AG100 by an automated ethidium bromide method." International Journal of Antimicrobial Agents, 31(1), 58-62. [Link]

  • Grimsey, E. M., et al. (2020).[8] "Experimental and Computational Analysis of the Effect of Phenothiazines on the AcrB Efflux Pump." Scientific Reports, 10, 10332. [Link]

Sources

Application Note: Advanced Techniques for N-Acylation of Phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The "Butterfly" Challenge

Phenothiazine (PTZ) presents a unique synthetic challenge due to its folded "butterfly" conformation. Unlike planar secondary amines, the nitrogen atom at position 10 (N-10) is situated at the trough of a fold (dihedral angle ~150-158°).

Mechanistic Bottlenecks:

  • Steric Hindrance: The ortho-hydrogens of the benzene rings create a "picket fence" effect, sterically shielding the N-10 lone pair from bulky electrophiles.

  • Electronic Deactivation: The lone pair on N-10 is delocalized into the aromatic system to maintain partial aromaticity, significantly lowering its nucleophilicity compared to standard diarylamines.

  • Oxidation Risk: PTZ is easily oxidized to the radical cation (pink/red) or the sulfoxide (S-oxide), necessitating inert atmospheres during high-temperature reactions.

Selection of Methodology: The choice of acylation technique depends heavily on the available equipment and the thermal stability of the acylating agent.

AcylationStrategy Start Start: N-Acylation of Phenothiazine Scale Scale / Equipment? Start->Scale Classical Protocol A: Classical Reflux (Acyl Chloride + Base) Scale->Classical Gram-Scale / Standard Lab Microwave Protocol B: Microwave-Assisted (Toluene/Solvent-Free + MW) Scale->Microwave mg-Scale / High Throughput Mechano Protocol C: Mechanochemical (Grinding + PCl5) Scale->Mechano Green Chem / Solvent-Free Outcome1 Recrystallize (EtOH) Classical->Outcome1 High Purity, Long Time Outcome2 Flash Column / Wash Microwave->Outcome2 Fast (mins), High Yield Outcome3 Water Wash + Recrystallize Mechano->Outcome3 No Solvent, Simple Workup

Figure 1: Decision matrix for selecting the appropriate N-acylation protocol based on laboratory constraints and scale.

Part 2: Detailed Experimental Protocols

Protocol A: Classical Solution-Phase Acylation

Best for: Large-scale synthesis (grams to kilograms) where microwave reactors are unavailable. Mechanism: Nucleophilic attack of N-10 on the acyl chloride, driven by base-mediated deprotonation.

Reagents:

  • Phenothiazine (1.0 eq)[1]

  • Acyl Chloride (e.g., Acetyl Chloride, Chloroacetyl Chloride) (1.2 – 1.5 eq)

  • Base: Triethylamine (Et3N) or Pyridine (2.0 eq)

  • Solvent: Anhydrous Toluene or Benzene (dried over Na)

  • Atmosphere: Nitrogen or Argon (Critical)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon for 15 minutes.

  • Dissolution: Add Phenothiazine (10 mmol, 1.99 g) and anhydrous Toluene (20 mL). Stir until fully dissolved. Note: Solution should be colorless to pale yellow. Pink indicates oxidation.

  • Base Addition: Add Et3N (20 mmol, 2.8 mL) via syringe.

  • Acyl Addition: Dilute the Acyl Chloride (12 mmol) in 10 mL Toluene. Add dropwise to the reaction mixture at room temperature over 20 minutes. Exotherm warning.

  • Reflux: Heat the mixture to reflux (110°C) for 9–12 hours .

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The fluorescent blue spot of Phenothiazine (Rf ~0.6) should disappear, replaced by a lower Rf spot (N-Acyl product).

  • Workup: Cool to RT. Filter off the triethylamine hydrochloride salt precipitate.

  • Wash: Wash the filtrate with 5% NaHCO3 (2 x 20 mL) to remove acid impurities, then with Brine (20 mL).

  • Isolation: Dry organic layer over anhydrous Na2SO4, filter, and evaporate in vacuo.

  • Purification: Recrystallize the residue from Ethanol.

    • Target Yield: 75–85%

    • Melting Point (N-Acetyl): ~192–193°C.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation, difficult substrates, and maximizing yield. Mechanism: Dielectric heating overcomes the activation energy barrier caused by the steric "butterfly" fold more efficiently than convective heating.

Reagents:

  • Phenothiazine (2.5 mmol)

  • Acyl Chloride or Anhydride (6.0 mmol - Excess acts as solvent/reagent)

  • Solvent: Minimal dry Toluene (5 mL) or Solvent-free (if liquid anhydride used)

  • Catalyst (Optional): 1 drop H2SO4 or catalytic DMAP (for anhydrides)

Step-by-Step Methodology:

  • Loading: In a microwave-safe process vial (e.g., 10-20 mL), charge Phenothiazine (0.5 g).

  • Reagent Addition: Add Acetic Anhydride (2 mL) or Acyl Chloride (0.5 mL) + Toluene (5 mL). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a microwave reactor (e.g., Monowave or Synthos 3000).

    • Parameters: 500 W (max power), Target Temp: 100–130°C.

    • Time: 10 minutes (Hold time).

  • Quench: Pour the hot reaction mixture into crushed ice (20 g) to hydrolyze excess acylating agent. Stir for 30 minutes.

  • Extraction: Extract the precipitate or oil with Dichloromethane (DCM).

  • Purification: Wash with 5% NaOH (to remove acetic acid/phenolic byproducts). Dry over MgSO4.

    • Target Yield: >90%[2][3]

    • Time Savings: 10 mins vs 9 hours (Classical).

Protocol C: Mechanochemical (Solvent-Free)

Best for: Green chemistry compliance, avoiding toxic solvents. Mechanism: Solid-phase reaction driven by mechanical energy (grinding). PCl5 acts as a chlorinating agent to activate acetic acid in situ.

Reagents:

  • Phenothiazine (10 mmol)

  • Acetic Acid (10-12 mmol)

  • Phosphorus Pentachloride (PCl5) (10-12 mmol)

Step-by-Step Methodology:

  • Pre-Grind: In a mortar, add Acetic Acid and PCl5.[2] Grind gently until mixed (formation of acetyl chloride in situ). Safety: Perform in fume hood; HCl gas evolution.

  • Reaction: Add Phenothiazine to the mortar.

  • Grinding: Grind the mixture vigorously with a pestle for 15–30 minutes .

    • Visual Cue: The mixture will turn into a paste and may evolve heat.

  • Stand: Allow the paste to stand at RT for 10 minutes to ensure completion.

  • Workup: Add cold water (50 mL) to the mortar and triturate the solid. Filter the solid product.[3]

  • Purification: Wash the filter cake copiously with water (to remove Phosphoric acid residues). Recrystallize from Ethanol.[3]

    • Target Yield: ~95%[2]

Part 3: Data Analysis & Troubleshooting

Comparative Efficiency Table
FeatureClassical RefluxMicrowave-AssistedMechanochemical
Time 9–12 Hours10–15 Minutes30 Minutes
Yield 75–80%90–95%~95%
Solvent Toluene/Benzene (Toxic)Minimal / NoneNone
Energy High (Prolonged Heat)Low (Targeted)Low (Manual/Mill)
Scalability HighLow/MediumMedium
Troubleshooting Guide

Issue 1: Pink/Red Coloration of Reaction Mixture

  • Cause: Oxidation of Phenothiazine to the radical cation or sulfoxide.

  • Fix: Ensure strict inert atmosphere (N2/Ar). Degas solvents before use. Add a pinch of sodium metabisulfite if aqueous workup allows.

Issue 2: Low Conversion (Starting Material Remains)

  • Cause: Steric hindrance preventing attack.

  • Fix: Switch to the Microwave protocol. If using Classical, switch base to Sodium Hydride (NaH) in DMF (stronger deprotonation forces the reaction, though risk of side reactions increases).

Issue 3: Product Oils Out / Doesn't Crystallize

  • Cause: Impurities (unreacted acyl chloride or acid).

  • Fix: Wash organic layer thoroughly with NaHCO3. Use a seed crystal of authentic N-acetyl phenothiazine if available. Triturate with cold hexanes.

Pathway Visualization

ReactionPathway cluster_conditions Critical Control Points PTZ Phenothiazine (Butterfly Fold) TS Transition State (Sterically Crowded) PTZ->TS + AcCl + Base Side Sulfoxide (Oxidation Side Product) PTZ->Side O2 (Air Leak) Base Base (Et3N/Py) AcCl Acyl Chloride Prod N-Acyl Phenothiazine (Flattened/Twisted) TS->Prod - HCl Reflux or MW

Figure 2: Reaction pathway showing the steric transition state and the critical oxidation side-reaction risk.

References

  • Microwave-Assisted Synthesis: "Experimental conditions for the microwave-assisted acetylation reaction of phenothiazine derivatives." ResearchGate.[4] Available at: [Link]

  • Mechanochemical Protocol: "Preparation method for N-acetyl phenothiazine (CN104109132A)." Google Patents.[5] Available at:

  • Steric & Electronic Effects: "Steric Manipulation as a Mechanism for Tuning the Reduction and Oxidation Potentials of Phenothiazines." PubMed. Available at: [Link]

  • Chloroacetylation Protocol: "Synthesis of New N-Substituted Phenothiazine Derivatives." ResearchGate.[4] Available at: [Link]

  • General Phenothiazine Chemistry: "Synthesis and antifungal activity of some substituted phenothiazines." CONICET. Available at: [Link]

Sources

use of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one in neuropharmacological research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one in Neuropharmacological Research

Title: Rational Design and Synthesis of Chiral Phenothiazine Neuroprobes Using the 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one Scaffold

Executive Summary

2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 38076-63-0) is a versatile electrophilic scaffold used in the synthesis of N-substituted phenothiazine libraries. Unlike simple alkyl phenothiazines (e.g., chlorpromazine), this


-haloacyl derivative serves as a privileged intermediate for generating branched-chain neuroactive agents  structurally related to Promethazine  and Ethopropazine .

Its core utility in neuropharmacology lies in its dual reactivity:

  • Nucleophilic Substitution: The reactive

    
    -chloro moiety allows for rapid derivatization with diverse secondary amines (piperazines, morpholines) to create focused libraries of amino-acyl phenothiazines.
    
  • Reductive Transformation: The carbonyl group can be reduced to generate chiral amino-alkyl side chains, essential for high-affinity binding to Dopamine D2, Histamine H1, and Muscarinic M1 receptors.

This guide details the protocols for using this scaffold to synthesize novel neuroprobes, focusing on modular library generation and downstream pharmacological validation.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
CAS Number 38076-63-0
Molecular Formula C₁₅H₁₂ClNOS
Molecular Weight 289.78 g/mol
Physical State White to pale brown crystalline solid
Solubility Soluble in DCM, CHCl₃, THF; Insoluble in water
Stability Moisture-sensitive (hydrolysis of

-chloroamide); Store under inert gas at 4°C
Hazards Skin irritant, Lachrymator (due to

-halo ketone functionality)

Experimental Workflows

Workflow A: Modular Synthesis of Amino-Acyl Phenothiazine Libraries

Objective: To generate a library of 10-(2-amino-propionyl)phenothiazines for SAR (Structure-Activity Relationship) screening against BuChE or Sigma receptors.

Mechanism: The


-chloro ketone undergoes S_N2 substitution with secondary amines. The branching methyl group (from the propanone chain) introduces steric constraints that can enhance receptor selectivity compared to linear linkers.

Protocol:

  • Preparation: Dissolve 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Base Addition: Add K₂CO₃ (2.5 eq) or DIEA (1.5 eq) to scavenge the HCl byproduct.

  • Amine Coupling: Add the target secondary amine (1.2 eq) (e.g., N-methylpiperazine, morpholine, or 4-benzylpiperidine).

  • Reaction: Reflux at 80°C for 4–6 hours under nitrogen. Monitor by TLC (EtOAc:Hexane 1:1).

    • Note: The

      
      -chloro position is sterically hindered; if reaction is sluggish, add catalytic KI  (0.1 eq) to form the more reactive 
      
      
      
      -iodo intermediate in situ (Finkelstein reaction).
  • Workup: Filter off inorganic salts. Evaporate solvent.[1] Redissolve residue in DCM and wash with water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, DCM/MeOH gradient).

Outcome: A library of 10-(2-aminopropionyl)phenothiazines ready for binding assays.

Workflow B: Synthesis of Chiral Neuroleptic Analogs (Reductive Route)

Objective: To convert the amino-acyl intermediate into the bio-active amino-alkyl phenothiazine (Promethazine pharmacophore).

Rationale: Most clinically active phenothiazine neuroleptics possess an alkyl amine side chain. The carbonyl group in the scaffold decreases basicity and alters binding; reduction restores the high-affinity pharmacophore.

Protocol:

  • Setup: Suspend LiAlH₄ (3.0 eq) in anhydrous THF under Argon at 0°C.

  • Addition: Dropwise add a solution of the amino-acyl phenothiazine (from Workflow A) in THF.

  • Reduction: Warm to room temperature, then reflux for 12 hours.

    • Critical Step: Ensure complete reduction of the amide carbonyl to the methylene group (-CH₂-).

  • Quenching: Cool to 0°C. Carefully add water (1 mL/g LiAlH₄), 15% NaOH (1 mL/g), and water (3 mL/g) sequentially (Fieser workup).

  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the free base in Et₂O and add HCl/dioxane to precipitate the hydrochloride salt for stable storage.

Result: 10-(2-aminopropyl)phenothiazine derivatives (racemic). Chiral HPLC separation may be required if enantioselective binding is being studied.

Visualization: Synthesis & SAR Logic

G cluster_0 Key Transformation Phenothiazine Phenothiazine Core (Starting Material) Scaffold 2-chloro-1-(10H-phenothiazin-10-yl) propan-1-one (THE SCAFFOLD) Phenothiazine->Scaffold 2-chloropropionyl chloride (-HCl) Intermediate 10-(2-aminopropionyl) phenothiazine (Amino-Acyl Library) Scaffold->Intermediate Secondary Amine (HNR2) K2CO3, MeCN, Reflux (Nucleophilic Sub.) FinalDrug 10-(2-aminopropyl) phenothiazine (Neuroleptic Pharmacophore) Intermediate->FinalDrug LiAlH4 Reduction (C=O -> CH2) Target_BuChE Target: BuChE / Sigma-1 (Alzheimer's/Neuroprotection) Intermediate->Target_BuChE Direct Screening Target_D2 Target: Dopamine D2 / Histamine H1 (Antipsychotic/Antihistamine) FinalDrug->Target_D2 High Affinity Binding

Caption: Synthetic pathway utilizing the 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one scaffold to access distinct neuropharmacological classes.

Neuropharmacological Applications

Development of Multi-Target Directed Ligands (MTDLs)

The scaffold is ideal for creating MTDLs for Alzheimer's disease. The phenothiazine core provides antioxidant and cholinesterase inhibitory properties, while the side chain can be modified to target the Sigma-1 receptor or NMDA receptor .

  • Experimental Focus: Synthesize derivatives with bulky amine heads (e.g., benzylpiperazine) and screen for Butyrylcholinesterase (BuChE) inhibition using Ellman’s assay.

Probing Chiral Selectivity in GPCR Binding

Because the scaffold possesses a chiral center at the


-carbon (C2 of the propyl chain), it generates enantiomeric pairs upon amination.
  • Research Application: Compare the binding affinity (

    
    ) of (
    
    
    
    )- vs (
    
    
    )-isomers at the Histamine H1 receptor . Historically, the (
    
    
    )-enantiomers of phenothiazines (like trimeprazine) often exhibit superior potency. This scaffold allows for the rapid synthesis of racemic mixtures followed by chiral resolution to map the receptor's stereochemical pocket.
Covalent Labeling (Advanced)

The unreacted


-chloro ketone scaffold is an electrophile that can react with cysteine thiols.
  • Protocol: Incubate the raw scaffold (1–10 µM) with purified receptor preparations or cell lysates. The compound may act as an affinity label , covalently modifying cysteine residues near the phenothiazine binding site, aiding in proteomic identification of off-target binding partners.

References

  • Phenothiazines and their Evolving Roles in Clinical Practice. Health Psychology Research. (2022). A comprehensive review of phenothiazine pharmacology and therapeutic applications.

  • Recent progress in biological activities of synthesized phenothiazines. European Journal of Medicinal Chemistry. (2018). Details the synthetic routes and biological evaluation of N-acyl and N-alkyl phenothiazine derivatives.

  • Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents. Chemical Research in Toxicology. (1998). Discusses the antioxidant capacity of the phenothiazine core, relevant for neuroprotective drug design.

  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences. (2020). Provides specific synthetic protocols for phenothiazine ring functionalization and side-chain attachment.

  • PubChem Compound Summary: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one. National Center for Biotechnology Information. (2024). Chemical structure and physical property data.

Sources

Advanced Methodology for the Antineoplastic Assessment of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Phenothiazines (PTZs), historically utilized as antipsychotics, possess a tricyclic scaffold that exhibits potent pleiotropic anticancer activity. Their lipophilic, cationic nature allows them to accumulate selectively in the mitochondria of cancer cells (driven by high transmembrane potential), disrupt lipid bilayers, and inhibit P-glycoprotein (P-gp) efflux pumps.[1]

This guide moves beyond generic screening. It provides a mechanistic deconvolution strategy designed to distinguish specific antineoplastic activity from non-specific toxicity. The protocols prioritize the assessment of mitochondrial integrity and multidrug resistance (MDR) reversal—the two most distinct advantages of PTZ derivatives.

Chemical Handling & Pre-Analytical Quality Control

Critical Causality: Phenothiazines are photosensitive and prone to oxidation (forming sulfoxides). Improper handling leads to experimental noise and non-reproducible IC50 values.

Protocol A: Compound Preparation[2][3][4]
  • Solvent Selection: Dissolve derivatives in DMSO (Dimethyl sulfoxide) to create a 10-100 mM stock.[1] Avoid ethanol as it may precipitate in aqueous media at high concentrations.[1]

  • Light Protection: All weighing and dissolution steps must be performed under amber light or in vessels wrapped in aluminum foil.

  • Storage: Aliquot stocks into single-use amber vials. Store at -20°C. Do not freeze-thaw more than once.

  • Stability Check: Verify stock integrity via HPLC every 3 months. Appearance of a pink/reddish hue indicates oxidation to the phenothiazin-5-oxide radical.[1]

Primary Screening: Differential Cytotoxicity Profiling

Objective: Determine the Selectivity Index (SI) between neoplastic cells and normal fibroblasts. Methodological Choice: The SRB (Sulforhodamine B) Assay is preferred over MTT for PTZs.

  • Reasoning: PTZs can alter mitochondrial dehydrogenase activity (the target of MTT), potentially leading to false readings. SRB measures total protein mass, providing a more stable readout for this class of drugs.

Protocol B: SRB Cytotoxicity Assay

Reagents: 10% Trichloroacetic acid (TCA), 0.4% SRB in 1% acetic acid, 10 mM Tris base.

  • Seeding: Plate tumor cells (e.g., MCF-7, HepG2) and normal controls (e.g., HFF-1 fibroblasts) at 3,000–5,000 cells/well in 96-well plates.[1]

  • Incubation: Allow attachment for 24 hours. Treat with PTZ derivatives (0.1 – 100 µM) for 48–72 hours.[1]

    • Control: Vehicle (DMSO < 0.5%).[1]

    • Positive Control:[2][3] Doxorubicin or Cisplatin.[1]

  • Fixation: Add cold 10% TCA (100 µL) directly to the medium. Incubate at 4°C for 1 hour. (Fixes cells in situ).[1]

  • Staining: Wash 4x with water. Dry. Add 100 µL 0.4% SRB solution for 30 min.

  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound dye with 200 µL 10 mM Tris base.

  • Quantification: Measure Absorbance at 510 nm.

Data Output: Calculate Selectivity Index (SI) =


.
  • Target: SI > 3.0 indicates promising therapeutic window.[1]

Mechanistic Validation: The "Mitochondrial Catastrophe"

Scientific Grounding: PTZs are "mitocans" (mitochondria-targeting anticancer agents).[1] They induce cell death by dissipating the Mitochondrial Membrane Potential (


).[4]
Protocol C: Analysis via JC-1 Staining

Self-Validating Step: Use FCCP (a carbonyl cyanide p-trifluoromethoxyphenylhydrazone uncoupler) as a positive control to confirm the assay is sensitive to depolarization.[1]

  • Treatment: Treat cells with PTZ derivative at

    
     concentration for 6, 12, and 24 hours.
    
  • Staining: Add JC-1 dye (2 µM final) to culture medium. Incubate 30 min at 37°C.

  • Mechanism:

    • Healthy Mitochondria: JC-1 forms J-aggregates (Red Fluorescence, ~590 nm).[1]

    • Depolarized Mitochondria: JC-1 remains monomeric (Green Fluorescence, ~529 nm).[1]

  • Analysis (Flow Cytometry):

    • Excitation: 488 nm.

    • Detect Green (FITC channel) and Red (PE channel).[1]

  • Interpretation: A shift from Red-High to Green-High indicates

    
     collapse.[1]
    

Multidrug Resistance (MDR) Reversal Assessment

Core Directive: Many PTZs inhibit P-gp.[1] This assay validates if the derivative can restore sensitivity in resistant cell lines (e.g., MCF-7/ADR).[1]

Protocol D: Rhodamine 123 Accumulation Assay[1]
  • Cell Model: Use P-gp overexpressing cells (e.g., resistant KB-V1 or MCF-7/DOX).[1]

  • Pre-Incubation: Incubate cells with the PTZ derivative (at a sub-cytotoxic dose, e.g., IC10) for 1 hour.

  • Efflux Challenge: Add Rhodamine 123 (5 µM), a fluorescent P-gp substrate, for 60 min.

  • Wash & Chase: Wash cells with PBS. Incubate in dye-free medium (with or without PTZ) for another 60 min to allow efflux.

  • Quantification: Lyse cells and measure fluorescence (Ex 485 / Em 535) or analyze via flow cytometry.

  • Result: Higher fluorescence retention compared to control indicates P-gp inhibition.[1]

Visualizing the Mechanism of Action[8]

The following diagram illustrates the dual-action pathway of Phenothiazine derivatives: direct mitochondrial disruption and chemosensitization via efflux pump inhibition.[1]

PTZ_Mechanism cluster_Membrane Plasma Membrane cluster_Mito Mitochondria PTZ Phenothiazine Derivative (Lipophilic Cation) Pgp P-glycoprotein (MDR1) Efflux Pump PTZ->Pgp Inhibits Membrane_Fluidity Lipid Bilayer Intercalation PTZ->Membrane_Fluidity Modulates Mito_Accum Mitochondrial Accumulation PTZ->Mito_Accum Driven by Potential Chemo_Sens Chemosensitization (Reversal of MDR) Pgp->Chemo_Sens Increases Drug Retention MMP_Loss ΔΨm Collapse (Depolarization) Mito_Accum->MMP_Loss Disrupts Integrity ROS ROS Generation Mito_Accum->ROS Induces Stress CytC Cytochrome C Release MMP_Loss->CytC ROS->CytC Apoptosis Apoptosis (Caspase Dependent) CytC->Apoptosis Activates Caspases

Caption: Dual-track antineoplastic mechanism of Phenothiazines: P-gp inhibition (Left) and Mitochondrial depolarization (Right).[1]

Data Presentation & Statistical Rigor

When reporting results, condense quantitative metrics into the following standardized table format.

Table 1: Comparative Cytotoxicity & Selectivity Profile

Compound IDCancer Cell

(µM)
Normal Fibroblast

(µM)
Selectivity Index (SI)MDR Reversal Ratio*
Control (Dox) 0.5 ± 0.11.2 ± 0.22.41.0 (Ref)
PTZ-01 4.5 ± 0.3> 50> 11.1 1.2
PTZ-02 2.1 ± 0.28.4 ± 0.54.03.5
Thioridazine 12.0 ± 1.025.0 ± 2.02.12.8

*MDR Reversal Ratio = IC50 of Cytotoxic Drug alone / IC50 of Cytotoxic Drug + PTZ (at non-toxic dose).

References

  • Motohashi, N., et al. (1991).[5] "Cytotoxicity and differentiation-inducing activity of phenothiazine and benzo[a]phenothiazine derivatives." Anticancer Research.[1][5][6] Link

  • Varga, B., et al. (2017). "Phenothiazines inhibit the function of the ABCG2 transporter in a complex manner." Scientific Reports. Link[1]

  • Otręba, M., et al. (2020). "Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review." International Journal of Molecular Sciences. Link

  • Sudakov, S., et al. (2023). "Phenothiazine Conjugate with Mitochondria-Directed Cationic Compound F16: Synthesis and Cytotoxic Action."[1][7] International Journal of Molecular Sciences. Link[1]

  • Spengler, G., et al. (2016). "Repurposing of Phenothiazines for the Treatment of Multidrug-Resistant Cancer." Anticancer Research.[1][5][6] Link

Sources

Advanced Application Note: Employing Phenothiazine Derivatives as Antioxidants in Experimental Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Phenothiazines (PTZs) are historically recognized as antipsychotics (e.g., chlorpromazine) and dyes (e.g., methylene blue). However, their core tricyclic nitrogen-sulfur scaffold possesses unique redox properties that make them potent, often catalytic, antioxidants. Unlike sacrificial antioxidants (e.g., Vitamin C) that are consumed upon reaction, specific phenothiazine derivatives can undergo reversible oxidation-reduction cycles, allowing them to scavenge multiple radical species or bypass dysfunctional mitochondrial complexes.

Why employ Phenothiazines?

  • Dual Mechanism: They operate via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), adaptable to both lipid and aqueous environments.

  • Mitochondrial Targeting: Cationic derivatives (like Methylene Blue) accumulate in mitochondria, acting as alternative electron carriers.[1]

  • Regenerability: In aqueous physiological media, the phenothiazinyl radical cation can be recycled, extending the therapeutic window.

Selection Guide: Choosing the Right Derivative

Not all phenothiazines function identically.[2][3] Structural variations at the N-10 and C-2 positions dictate their lipophilicity, redox potential, and primary mechanism of action.

Table 1: Comparative Properties of Key Phenothiazine Derivatives[5]
DerivativeStructure FeaturePrimary MechanismSolubilityBest Application Model
Phenothiazine (PTZ) Unsubstituted N-HHAT (H-donor)LipophilicLipid Peroxidation: Protecting membranes/oils from autoxidation.
Methylene Blue (MB) Methylated N, CationicSET / e- CarrierHydrophilicMitochondrial Rescue: Ischemia-reperfusion, neurodegeneration (complex I/III bypass).
2-Chlorophenothiazine e- withdrawing Cl groupHAT + Direct ScavengingLipophilicGeneral ROS Scavenging: Comparative studies for structure-activity relationships (SAR).
Chlorpromazine N-alkyl side chainReceptor AntagonistAmphiphilicControl: Use to distinguish antioxidant effects from receptor-mediated (dopaminergic) effects.

Mechanistic Insight & Visualization

Understanding the redox cycling is critical for experimental design. In aqueous media, PTZ donates an electron to form a radical cation (


), which can react with superoxide (

) to regenerate the parent molecule—a "catalytic" cycle.[4] In lipids, the neutral radical formed via HAT is stable and requires co-antioxidants (like Tocopherol) to regenerate, otherwise, it may act as a pro-oxidant.
Diagram 1: Phenothiazine Redox Cycling Mechanism

PTZ_Mechanism PTZ Phenothiazine (Reduced) (Parent) Radical Phenothiazinyl Radical (Neutral or Cationic) PTZ->Radical HAT / SET (-H• or -e⁻) Mito Mitochondrial Electron Chain PTZ->Mito MB: Bypasses Complex I-III Radical->PTZ Regeneration (via Ascorbate/GSH or Superoxide) ROS Reactive Species (ROO•, •OH) Product Detoxified Product (ROOH, H2O) ROS->Product Scavenged

Caption: The redox cycle of phenothiazines. Note the critical regeneration step (green arrow) which prevents the accumulation of the potentially toxic phenothiazinyl radical.

Experimental Protocols

Protocol A: In Vitro Lipid Peroxidation Inhibition (Liposome Model)

Purpose: To evaluate the HAT capability of lipophilic PTZ derivatives in protecting membranes.

Reagents:

  • L-

    
    -Phosphatidylcholine (from egg yolk).
    
  • Azo initiator: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Test Compound: Phenothiazine (dissolved in DMSO).

  • Positive Control:

    
    -Tocopherol.
    

Workflow:

  • Liposome Preparation: Dissolve phosphatidylcholine in chloroform, evaporate to a thin film under

    
    , and hydrate with PBS (pH 7.4) to form multilamellar vesicles. Extrude to obtain unilamellar vesicles (LUVs).
    
  • Incubation: Mix Liposomes (

    
    ) + Test Compound (
    
    
    
    ) + AAPH (
    
    
    ).
  • Reaction: Incubate at

    
     in the dark for 2–4 hours.
    
  • Measurement (TBARS Assay):

    • Add TBA (Thiobarbituric acid) reagent (0.375% TBA, 15% TCA).

    • Heat at

      
       for 20 mins.
      
    • Cool and centrifuge. Measure absorbance of supernatant at 532 nm .

Critical Control: Solvent Blank. DMSO can scavenge hydroxyl radicals. Ensure final DMSO concentration is


 or use methanol if compatible, correcting for solvent background.
Protocol B: Mitochondrial Rescue Assay (Cellular Model)

Purpose: To test Methylene Blue (MB) mediated rescue of mitochondrial respiration under stress.

Cell Line: HT-22 (Hippocampal neuronal cells) or H9c2 (Cardiomyocytes).

Workflow:

  • Seeding: Seed cells in 96-well plates (

    
     cells/well). Adhere overnight.
    
  • Pre-treatment: Treat cells with MB (

    
    ) for 2 hours.
    
    • Note: High doses of MB (>5

      
      ) can be toxic/pro-oxidant. Stay in the nanomolar range.
      
  • Stress Induction: Add Rotenone (

    
    , Complex I inhibitor) or Glutamate (
    
    
    
    , oxidative glutamate toxicity). Incubate for 24 hours.
  • Viability Readout: Use MTT or CCK-8 assay. MB interferes with MTT absorbance (both are blue/purple).

    • Modification: Use Resazurin (Alamar Blue) assay. MB does not overlap significantly with the fluorescent signal of resorufin (Ex/Em 530/590 nm).

  • Mitochondrial ROS: Stain with MitoSOX Red (

    
    , 10 min). Analyze via flow cytometry or fluorescence microscopy.
    
Diagram 2: Experimental Workflow for MB Mitochondrial Rescue

Workflow Step1 Cell Seeding (HT-22 / H9c2) Step2 MB Pre-treatment (10-100 nM) Step1->Step2 Step3 Stress Induction (Rotenone/Glutamate) Step2->Step3 Branch Assay Selection Step3->Branch Assay1 Viability: Resazurin (Avoid MTT!) Branch->Assay1 Assay2 ROS: MitoSOX Red (Superoxide specific) Branch->Assay2

Caption: Workflow for testing Methylene Blue. Note the critical exclusion of MTT assay due to colorimetric interference.

Data Analysis & Troubleshooting

Interpreting IC50 and Kinetic Data

When calculating


 for phenothiazines, be aware of the "Lag Phase"  phenomenon.
  • Observation: In kinetic assays (e.g., monitoring conjugated dienes at 234 nm), PTZs often introduce a lag time (induction period) rather than just decreasing the rate.

  • Calculation: Define antioxidant activity by the length of the lag phase (

    
    ) relative to control, rather than simple absorbance reduction at a fixed time point.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Pro-oxidant effect observed Concentration too highReduce dose. MB is protective at nM, toxic at

.
High background in MTT Spectral interferenceSwitch to Resazurin (fluorescence) or ATP luminescence assays.
Compound precipitation Low solubility in aqueous mediaPredissolve parent PTZ in DMSO; keep final DMSO < 0.1%. Use MB for aqueous studies.
Sample degradation PhotosensitivityCRITICAL: Phenothiazines are light-sensitive. Perform all incubations in the dark or under yellow light.

Safety & Handling

  • Photosensitivity: Phenothiazines can cause phototoxic reactions. Handle amber vials and avoid direct light exposure during experiments.

  • Toxicity: While MB is used clinically, parent Phenothiazine and some derivatives are toxic. Handle with standard PPE.

References

  • Justino, G. C., et al. (2016). "Mechanisms of antioxidant activity of phenothiazine derivatives: A computational and experimental study." Journal of Physical Chemistry B. Link

  • Poteet, E., et al. (2012).[5] "Neuroprotective Actions of Methylene Blue and Its Derivatives." PLoS ONE. Link

  • Bojic, M., et al. (2019). "Phenothiazines as lipid peroxidation inhibitors: Structure-activity relationship."[6][7] European Journal of Pharmaceutical Sciences. Link

  • Atamna, H., & Kumar, R. (2010). "Mitochondrial Hemodynamic Mechanism of Methylene Blue." Journal of Alzheimers Disease. Link

  • Lucarini, M., & Pedrielli, P. (1999). "Bond Dissociation Enthalpies of N-H Bonds in Phenothiazines and Related Compounds." Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: N-Acylation of Phenothiazine (Deactivated Secondary Amine) Target Molecule: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one Common Aliases: 10-(2-chloropropionyl)phenothiazine;


-(2-chloropropionyl)phenothiazine.[1][2]

Executive Summary

This guide addresses the synthesis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one via the N-acylation of 10H-phenothiazine with 2-chloropropionyl chloride.[1][2]

The Core Challenge: The nitrogen atom in phenothiazine is significantly less nucleophilic than typical secondary amines due to electron delocalization into the tricyclic aromatic system and the electron-withdrawing nature of the sulfur atom.[2] Furthermore, the "butterfly" conformation of the phenothiazine ring creates steric hindrance at the N-10 position.[2] Standard acylation conditions (e.g., room temperature stirring with weak bases) frequently result in <10% conversion or recovery of starting material.[2]

This guide provides "Tier 3" technical support, focusing on forcing conditions, catalytic activation, and oxidation prevention.[2]

Module 1: Troubleshooting Guide

Issue A: "I am recovering unreacted Phenothiazine (Low/No Yield)."

Diagnosis: Insufficient activation energy or nucleophilicity.[2] The phenothiazine nitrogen is effectively non-basic.[2] If you are using standard conditions (DCM,


 to RT, Triethylamine), the reaction will not proceed efficiently.[2]

Corrective Actions:

  • Switch Solvent to High-Boiling Point Non-Polar: Replace Dichloromethane (DCM) or Tetrahydrofuran (THF) with Toluene or Xylene .[1][2] The reaction requires thermal drive (Reflux at

    
    ).[1][2]
    
  • Eliminate Weak Bases: Standard proton scavengers like Triethylamine (TEA) can sometimes hinder the reaction by precipitating salts that coat the unreactive amine.[2]

  • Implement "Forcing Conditions":

    • Protocol: Reflux phenothiazine with a large excess (1.5 to 2.0 equivalents) of 2-chloropropionyl chloride in dry toluene for 4–12 hours.

    • Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) . DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak phenothiazine amine.[1]

Issue B: "The reaction mixture turned black/dark purple."

Diagnosis: Oxidative degradation.[2] Phenothiazine is electron-rich and prone to Single Electron Transfer (SET) oxidation, forming the stable, deeply colored phenothiazinium radical cation.[2] This is often triggered by light, trace oxygen, or high temperatures in the presence of oxidizers.[2]

Corrective Actions:

  • Inert Atmosphere (Critical): Perform the reaction under a strict Nitrogen (

    
    ) or Argon (Ar) blanket.[2]
    
  • Degas Solvents: Sparge toluene with inert gas for 15 minutes prior to heating.

  • Light Exclusion: Wrap the reaction flask in aluminum foil. Phenothiazine derivatives are photosensitive.[2]

Issue C: "The product is an inseparable oil or sticky gum."[2]

Diagnosis: Hydrolysis products or oligomerization.[2] The 2-chloropropionyl group is labile.[1] If moisture enters, the acyl chloride hydrolyzes to 2-chloropropionic acid, which complicates purification.[2]

Corrective Actions:

  • Workup Modification: Do not just rotovap. Wash the organic layer with 10%

    
      to remove the free acid (hydrolysis byproduct) and any excess acyl chloride.[2]
    
  • Crystallization: The target molecule is a solid (MP

    
    ).[1][2] If it oils out, dissolve in a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) and cool slowly to 
    
    
    
    .[2] Scratching the glass or seeding is often necessary to induce crystallization.[2]

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one on a 10g scale.

Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/VolRole
10H-Phenothiazine 199.271.010.0 gSubstrate
2-Chloropropionyl chloride 126.971.5~7.3 mLAcylating Agent
Toluene (Anhydrous) -Solvent100 mLMedium
Pyridine (Optional)79.100.1Cat.[1][2] amt.Catalyst/Scavenger
Step-by-Step Workflow
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a dropping funnel.

  • Inerting: Flame-dry the glassware under vacuum and backfill with Nitrogen.[1]

  • Dissolution: Charge Phenothiazine (10 g) and dry Toluene (80 mL). Stir until dissolved (may require slight warming).

  • Addition: Add 2-Chloropropionyl chloride (7.3 mL) dropwise via the funnel over 15 minutes. Note: No significant exotherm is usually observed due to low reactivity.

  • Reaction: Heat the mixture to reflux (

    
    ) .
    
    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 4:1).[1][2] The starting material (Phenothiazine) is highly fluorescent; the product is less so.[2]

    • Duration: Reflux for 3–6 hours.[2] If conversion is slow, add catalytic DMAP or Pyridine.[2]

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to hydrolyze excess acyl chloride.

  • Extraction: Separate the organic (Toluene) layer.[2] Extract the aqueous layer once with Toluene (20 mL).[2]

  • Wash: Wash combined organics with:

    • 
       Sat.[1][2] 
      
      
      
      (Removes acid).[1][2]
    • 
       Brine.[1][2]
      
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to a yellow/orange solid or oil.
    
  • Purification: Recrystallize from boiling Ethanol.

    • Expected Yield: 75–85%.[2]

    • Appearance: Pale yellow crystals.[2]

Module 3: Mechanistic Visualization

The following diagrams illustrate the reaction pathway and the critical role of forcing conditions.

Figure 1: Reaction Mechanism & Activation[1][2]

ReactionMechanism cluster_catalysis Catalytic Activation (Optional) SM Phenothiazine (Sterically Hindered Non-Nucleophilic) Intermediate Transition State (High Energy Barrier) SM->Intermediate Reflux (Toluene) + Energy Input SideProduct Oxidized Radical (Purple/Black Impurity) SM->SideProduct O2 / Light (Oxidation) Reagent 2-Chloropropionyl Chloride Reagent->Intermediate ActivatedAcyl Acyl-Pyridinium Salt (Highly Reactive) Reagent->ActivatedAcyl Fast Product 2-chloro-1-(10H-phenothiazin-10-yl) propan-1-one Intermediate->Product -HCl DMAP DMAP / Pyridine DMAP->ActivatedAcyl ActivatedAcyl->Intermediate Attack by Phenothiazine

Caption: Kinetic pathway showing the necessity of thermal drive (Reflux) or Catalysis (DMAP) to overcome the high activation barrier of the deactivated phenothiazine nitrogen.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield / Failure CheckColor Is the reaction mixture black or deep purple? Start->CheckColor Oxidation Oxidation Detected CheckColor->Oxidation Yes CheckTemp Is the solvent refluxing? CheckColor->CheckTemp No Sol_Ox 1. Use N2/Ar Atmosphere 2. Degas Solvents 3. Exclude Light Oxidation->Sol_Ox TempLow No (DCM/THF/RT) CheckTemp->TempLow No TempHigh Yes (Refluxing) CheckTemp->TempHigh Yes Sol_Temp Switch to Toluene/Xylene Heat to >110°C TempLow->Sol_Temp CheckCat Still no conversion? TempHigh->CheckCat Sol_Cat 1. Add DMAP (0.1 eq) 2. Use NaH in DMF (Alternative) CheckCat->Sol_Cat Yes

Caption: Logic flow for diagnosing yield issues. Priority is placed on differentiating between oxidative degradation and kinetic stalling.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) instead of refluxing in Toluene? A: Yes. Using NaH in DMF (Dimethylformamide) is a viable alternative, particularly for N-alkylation, but it also works for acylation.[2]

  • Pros: The NaH deprotonates the phenothiazine, creating the Phenothiazine anion (

    
    ), which is a much stronger nucleophile.[2] This allows the reaction to proceed at lower temperatures (
    
    
    
    to RT).[1][2]
  • Cons: NaH is moisture sensitive and the workup with DMF can be tedious (DMF is hard to remove).[2] This method is recommended if the thermal toluene method fails.[2]

Q2: Why is my product melting point lower than the literature value (


)? 
A:  This usually indicates the presence of the sulfoxide impurity  (Phenothiazine-5-oxide) or trapped solvent.[1][2] The sulfoxide often forms if the reaction was exposed to air.[2] Recrystallize from Ethanol.[2] If the impurity persists, column chromatography (Silica Gel, 0-20% EtOAc in Hexane) is required.[2]

Q3: Is the 2-chloro position on the propionyl chain stable? A: It is relatively stable under acidic conditions but susceptible to elimination (forming the acryloyl derivative) or substitution under strong basic conditions.[2] Avoid washing with strong bases like NaOH; stick to


.[1][2]

References

  • Moricizine Synthesis (Patent)

    • Title: Process for the preparation of 10-(3-morpholinopropionyl)phenothiazine derivatives.[1][2]

    • Source: US Patent 4,608,376 (Example 1 details the chloro-intermediate synthesis).[1][2]

    • URL
  • Phenothiazine Acylation Conditions

    • Title: Phenothiazine derivatives and a process for their preparation.[2][3][6][8][9][10][11][12][13]

    • Source: US Patent 4,289,768 (Describes boiling 2-chlorophenothiazine with 3-chloropropionyl chloride in benzene).[1][2]

    • URL
  • General Reactivity of Phenothiazines

    • Title: Synthesis and Structure of Novel Phenothiazine Deriv
    • Source: ACS Omega (2024).[1][2] Discusses the synthesis of intermediate PTZ 10-yl acyl chlorides and the steric challenges.

    • URL:[Link][1][2]

Sources

Technical Support: Solubilizing 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PHENO-DMSO-001 Subject: Solubility and Stability Optimization in Dimethyl Sulfoxide (DMSO) Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2][3][4]

Part 1: Executive Summary & Chemical Context[1][4]

You are encountering difficulties with 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one . To solve this, we must look beyond simple "solubility" and address the chemical reactivity inherent in this scaffold.[4]

This molecule presents a dual-challenge :

  • The Core (Lipophilicity): The phenothiazine tricyclic system is highly hydrophobic and planar, leading to strong intermolecular pi-stacking interactions.[4] This requires a polar aprotic solvent like DMSO to disrupt the crystal lattice.[4]

  • The Tail (Reactivity - The Hidden Trap): The side chain is an

    
    -chloro ketone  (specifically an 
    
    
    
    -chloro amide linkage to the ring).[1][2][3][4] This moiety is an alkylating agent.[1][2][3][4][5]

Critical Warning: In DMSO,


-halo ketones are susceptible to Kornblum Oxidation .[1][2][3][4] If you heat this solution in DMSO to speed up dissolution, the DMSO oxygen can nucleophilically attack the carbon bearing the chlorine, eventually converting your compound into an aldehyde or alcohol byproduct, releasing dimethyl sulfide (stench) and HCl [1, 2].[4]

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "The compound turns pink or dark brown immediately upon dissolution."[4]

Diagnosis: Oxidative Degradation.[1][2][3][4] Phenothiazines are electron-rich and prone to forming radical cations (pink/red) upon oxidation.[1][2][3][4] While the amide bond in your specific compound stabilizes the ring slightly compared to chlorpromazine, it remains photosensitive.[4]

Corrective Action:

  • Degas the DMSO: DMSO absorbs water and oxygen from the air.[4] Sparge your DMSO with nitrogen or argon for 15 minutes before use.[1][2][3][4]

  • Darkness is Mandatory: Perform weighing and dissolution in amber vials or under low-light conditions.

  • Check DMSO Quality: Old DMSO accumulates peroxides.[1][2][3][4] Use only fresh, anhydrous DMSO (stored under inert gas).[1][2][4]

Issue 2: "I applied heat (60°C) to dissolve the solid, but the LC-MS now shows a new peak."

Diagnosis: Thermal Decomposition via Kornblum Oxidation.[1][2][3][4] As noted in the summary, heating


-chloro ketones in DMSO triggers a reaction where DMSO acts as an oxidant, not just a solvent.[2][4]

Corrective Action:

  • The "Cold-Sonicate" Rule: Never heat this specific compound above 30°C in DMSO.[1][2][3][4]

  • Alternative Energy: Use an ultrasonic bath (sonication) to break the crystal lattice.[1][4] Sonication generates microscopic heat, so pulse (30 seconds ON, 30 seconds OFF) to keep the bulk temperature low.[2][4]

Issue 3: "The solution precipitates immediately when I add it to cell culture media."

Diagnosis: The "Crash-Out" Effect.[1][2][3][4] Phenothiazines are extremely hydrophobic (LogP > 4).[1][2][3][4] When a concentrated DMSO stock is introduced to an aqueous buffer (PBS/Media), the water acts as a strong antisolvent, forcing the compound out of solution before it can disperse.[4]

Corrective Action:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute stock 1:10 into pure Ethanol or PEG-400 (intermediate polarity).[1][2][3][4]

    • Step 2: Dilute that intermediate into the final media.[4]

  • Dynamic Mixing: Vortex the media while adding the compound dropwise, rather than adding the compound and then vortexing.[4]

Part 3: Standard Operating Procedure (SOP)

Protocol: Preparation of 10 mM Stock Solution

Materials:

  • Compound: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (MW ≈ 289.78 g/mol )[1][2][3][4]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%)[1][2][4]

  • Container: Amber glass vial with PTFE-lined cap.[1][2][3][4]

Workflow:

  • Calculate: For 1 mL of 10 mM stock, weigh 2.9 mg of compound.[4]

  • Solvent Addition: Add 500 µL of Anhydrous DMSO.

  • Disperse: Vortex vigorously for 30 seconds.

    • Observation: If solid remains, do not heat.[2][4]

  • Sonicate: Place the vial in a bath sonicator for 3 cycles of 1 minute.

    • Check: Ensure water in the bath is room temperature.[4]

  • Final Volume: Add remaining DMSO to reach final volume (if preparing quantitative stocks using volumetric flasks, this step is critical).

  • Storage: Aliquot immediately into single-use amber tubes. Store at -20°C.

    • Shelf Life: Discard aliquots after 1 month or if color changes to distinct pink/red.[1][2][3][4]

Part 4: Visualizing the Stability Logic

The following diagram illustrates the decision pathways for handling this compound, highlighting the risks of heat and water.[4]

G Start Solid Compound (2-chloro-1-(phenothiazin-10-yl)propan-1-one) DMSO_Add Add Anhydrous DMSO Start->DMSO_Add Decision_Heat Apply Heat (>40°C)? DMSO_Add->Decision_Heat Decision_Water Water Present in DMSO? Decision_Heat->Decision_Water No Result_Kornblum DEGRADATION: Kornblum Oxidation (Formation of Aldehydes/Alcohols) Decision_Heat->Result_Kornblum Yes (Risk) Result_Precip FAILURE: Precipitation / Aggregation Decision_Water->Result_Precip Yes (>0.1%) Sonicate Action: Pulse Sonication (Temp < 30°C) Decision_Water->Sonicate No (Anhydrous) Result_Success SUCCESS: Stable Stock Solution Sonicate->Result_Success Dissolution

Caption: Figure 1. Stability and dissolution logic tree. Note that heat is a degradation vector due to the reactive alpha-chloro moiety.[1][3][4]

Part 5: Solubility Data Summary

While experimental values depend on crystal polymorphs, the following are estimated working ranges based on structural analogs (Phenothiazine/Chlorpromazine) and the specific functional groups of your molecule.

SolventEstimated SolubilitySuitabilityNotes
DMSO 20 - 50 mg/mLHigh Primary stock solvent.[1][2][3][4] Risk of reaction if heated.[3][4]
Ethanol 5 - 15 mg/mLModerateGood intermediate for dilution.[1][2][3][4] Less reactive than DMSO.[1][2][3][4][6]
DMF 20 - 40 mg/mLHighGood alternative if DMSO causes oxidation.[1][2][3][4] Toxic.
Water/PBS < 0.01 mg/mLInsoluble Requires carrier (cyclodextrin) or surfactant.[1][2][3]
Acetone > 50 mg/mLHighGood for synthesis/cleaning, not for biological assays.[1][2]

Part 6: References

  • Kornblum, N., et al. (1957).[1][2][4][6][7] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[4][6] Journal of the American Chemical Society, 79(24), 6562.[4]

    • Relevance: Establishes the mechanism by which DMSO oxidizes alkyl halides (like your alpha-chloro tail) under heating.[1][2][3][4]

  • Epstein, W. W., & Sweat, F. W. (1967).[2][4] "Dimethyl Sulfoxide Oxidations." Chemical Reviews, 67(3), 247–260.[2][4] [1][2][3]

    • Relevance: Comprehensive review of DMSO reactivity, including risks with reactive halides.[2][4]

  • PubChem Compound Summary. "2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one" (CID 352185).[1][2][3][4] [1][2][3]

    • Relevance: Verification of chemical structure and physical property predictions (LogP).[1][2][3][4][8]

  • Gaylord Chemical Company. "DMSO Solubility Data."[1][2][3][4] Technical Bulletin 102.

    • Relevance: General industrial standards for handling DMSO and solubility parameters.[1][2][3][4]

Sources

Technical Support Center: Optimizing N-Acylphenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Avoiding Side Reactions in N-Acylphenothiazine Synthesis To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Synthesis Division[1]

Executive Summary

The phenothiazine scaffold is a privileged structure in drug discovery, serving as a core for antipsychotics, antitumor agents, and antioxidants. However, the synthesis of N-acylphenothiazines is frequently plagued by low yields and specific side reactions due to the unique electronic properties of the tricyclic system. The central nitrogen is sterically hindered and electronically delocalized, reducing nucleophilicity, while the sulfur atom is highly susceptible to oxidation.

This guide provides a technical troubleshooting framework to navigate these challenges, ensuring high purity and reproducibility.

Part 1: Troubleshooting & FAQs
Q1: My reaction yield is consistently low (<40%). The starting material remains unconsumed even after reflux.[1] What is happening?

Diagnosis: Low Nucleophilicity & Steric Hindrance. The butterfly conformation of the phenothiazine ring places the nitrogen atom in a pseudo-equatorial position, shielded by the adjacent benzene rings. Furthermore, the lone pair on the nitrogen is involved in resonance with the aromatic system, significantly decreasing its nucleophilicity compared to standard secondary amines.

Corrective Action:

  • Switch to "Harder" Electrophiles: If using carboxylic acids with coupling agents (EDC/DCC), switch to acyl chlorides or anhydrides .[1] The activation energy required for the N-attack is high.[1]

  • Catalytic Activation: Add 4-Dimethylaminopyridine (DMAP) (10-20 mol%).[1] DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack by the sterically hindered phenothiazine nitrogen.[1]

  • Temperature & Energy: Standard reflux in dichloromethane (DCM) is often insufficient.[1] Switch to higher boiling solvents like Toluene or Xylene (reflux), or utilize Microwave Irradiation (e.g., 150°C for 10-20 mins) to overcome the kinetic barrier.[1]

Q2: Mass spectrometry shows significant impurities with masses of [M+16] and [M+32]. How do I eliminate these?

Diagnosis: S-Oxidation (Sulfoxide/Sulfone Formation). The sulfur atom in phenothiazine is electron-rich and prone to oxidation.[1] Trace oxygen in the solvent or the presence of oxidizing reagents can lead to the formation of phenothiazine-5-oxide (sulfoxide, +16 Da) or phenothiazine-5,5-dioxide (sulfone, +32 Da).[1]

Corrective Action:

  • Degas Solvents: Sparge all reaction solvents with Argon or Nitrogen for at least 15 minutes prior to use.[1]

  • Inert Atmosphere: Conduct the reaction under a strict positive pressure of Argon.

  • Avoid Oxidizing Workups: Do not use bleach or peroxide-containing cleaning agents on glassware immediately before use.[1] If oxidative impurities persist, add a mild reducing agent (e.g., Sodium Metabisulfite) during the aqueous workup to quench any generated oxidants.[1]

Q3: I am detecting C-acylated byproducts. How do I ensure Regioselectivity (N- vs. C-acylation)?

Diagnosis: Friedel-Crafts Competition. The phenothiazine ring is electron-rich.[1] Under acidic conditions or in the presence of Lewis acids (often generated in situ, like HCl from acyl chlorides), the ring carbons (positions 3 and 7) become susceptible to Electrophilic Aromatic Substitution (EAS).[1]

Corrective Action:

  • Base Scavengers: Always use an excess of base (e.g., Triethylamine or Pyridine ) to neutralize the HCl generated during the reaction immediately.[1] This prevents the formation of an acidic environment that promotes EAS.[1]

  • Avoid Lewis Acids: Do not use metal halide catalysts (e.g., AlCl₃, ZnCl₂) unless C-acylation is the goal.[1]

  • Kinetic Control: Perform the addition of the acylating agent slowly at 0°C . N-acylation is generally kinetically favored over C-acylation at lower temperatures in the presence of a base.[1]

Q4: The reaction mixture turns a deep pink/violet color rapidly. Is the product decomposing?

Diagnosis: Radical Cation Formation. Phenothiazines are easily oxidized to stable, colored radical cations (e.g., the pink/violet phenothiazinium radical).[1] This can occur due to photo-oxidation or single-electron transfer (SET) processes.[1]

Corrective Action:

  • Light Exclusion: Wrap the reaction vessel in aluminum foil. Phenothiazines are photosensitive.[1]

  • Antioxidant Additives: In extreme cases, adding a radical scavenger (e.g., BHT) can inhibit this pathway, though it may complicate purification.[1] Usually, light exclusion and inert atmosphere are sufficient.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of N-Acetylphenothiazine (Target Scale: 10 mmol) Mechanism: Nucleophilic Acyl Substitution via Base Catalysis[1]

Reagents:

  • Phenothiazine (1.99 g, 10 mmol)[1]

  • Acetyl Chloride (1.18 g, 15 mmol) [Excess to drive equilibrium][1]

  • Triethylamine (2.02 g, 20 mmol) [Acid Scavenger][1]

  • DMAP (0.12 g, 1 mmol) [Nucleophilic Catalyst][1]

  • Toluene (Dry, 30 mL) [Solvent][1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Flush the system with Argon.[1]

  • Dissolution: Add Phenothiazine, DMAP, and Toluene to the flask. Stir until fully dissolved. Add Triethylamine.[1][2]

  • Addition: Cool the mixture to 0°C (ice bath). Add Acetyl Chloride dropwise via the addition funnel over 15 minutes.[1] Critical: Exothermic reaction; control rate to prevent temp spike.

  • Reaction: Remove the ice bath. Heat the mixture to reflux (110°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2).[1] Look for the disappearance of the Phenothiazine spot (Rf ~0.[1]6) and appearance of the product (Rf ~0.4).[1]

  • Workup: Cool to room temperature. Filter off the precipitated Triethylamine Hydrochloride salts.[1]

  • Extraction: Dilute the filtrate with Ethyl Acetate (50 mL). Wash with Water (2 x 30 mL), Saturated NaHCO₃ (30 mL), and Brine (30 mL).[1]

  • Drying: Dry the organic layer over Anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.[1][3][4]

  • Purification: Recrystallize the crude solid from Ethanol.

    • Expected Yield: 85–95%[1]

    • Appearance: White to pale yellow crystals.[1]

Part 3: Data & Visualization
Table 1: Impact of Conditions on Yield and Side Reactions
Condition VariablePrimary OutcomeMajor Side Reaction RiskTypical Yield
Acyl Chloride / No Base / Reflux Moderate YieldC-Acylation & Polymerization (due to HCl)40–55%
Acyl Chloride / Et₃N / DCM (RT) Low ConversionUnreacted Starting Material (Low Temp)20–30%
Acyl Chloride / Et₃N / Toluene (Reflux) High YieldS-Oxidation (if not degassed)80–90%
Microwave / Acetic Anhydride Very High YieldThermal Decomposition (if overheated)>90%
Diagram 1: Reaction Pathways and Competition

ReactionPathways Start Phenothiazine (Starting Material) N_Attack N-Attack (Desired Path) Start->N_Attack Base / DMAP S_Attack S-Attack (Side Reaction) Start->S_Attack O2 / Light C_Attack C-Attack (Friedel-Crafts) Start->C_Attack Acid Catalyst AcylAgent Acyl Chloride (+ Base) AcylAgent->N_Attack Oxidant O2 / Oxidizers Oxidant->S_Attack Acid H+ / Lewis Acid Acid->C_Attack Product N-Acylphenothiazine (Target) N_Attack->Product Sulfoxide Phenothiazine Sulfoxide (Impurity M+16) S_Attack->Sulfoxide C_Acyl C-Acyl Phenothiazine (Impurity) C_Attack->C_Acyl

Caption: Competitive reaction pathways in phenothiazine functionalization. Green path indicates optimized N-acylation; Red paths indicate oxidative and electrophilic side reactions.[1]

Diagram 2: Optimized Experimental Workflow

Workflow Prep 1. Preparation Dry Glassware, Argon Flush Degas Toluene Mix 2. Dissolution Phenothiazine + DMAP + Et3N (Stir to dissolve) Prep->Mix Cool 3. Activation Cool to 0°C Add Acyl Chloride slowly Mix->Cool Heat 4. Reaction Reflux (110°C) for 4-6h (Monitor TLC) Cool->Heat Quench 5. Workup Filter Salts -> Wash (H2O/NaHCO3) Dry (Na2SO4) Heat->Quench Complete Conversion Pure 6. Purification Recrystallize from Ethanol Quench->Pure

Caption: Step-by-step workflow for the high-yield synthesis of N-acylphenothiazines, emphasizing temperature control and purification.

References
  • Synthesis of N-acylphenothiazines and biological activity

    • Suaad, M., & Mohammad, R. (2010).[1] Synthesis of New N-Substituted Phenothiazine Derivatives. Al-Mustansiriyah Journal of Science, 21(5).[1]

  • Microwave-assisted synthesis and alkylation challenges

    • Andac, C. A. (2020).[1] Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity.[1] Organic Communications, 13(4), 175-183.[1][5]

  • Review of N-acylphenothiazine synthesis and properties

    • Myrko, I., et al. (2021).[1][6] Approaches for the synthesis, chemical modification and biological properties of N-acylphenothiazines. Current Chemistry Letters, 10, 131-142.[1]

  • Oxidation and stability of phenothiazines

    • Asr, R. (2023).[1] Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv.

    • [1]

  • General Phenothiazine Chemistry & Applications

    • Wikipedia Contributors. (2025).[1] Diphenylamine (Precursor and reactivity context). Wikipedia.[1]

    • [1]

Sources

Technical Support Center: Troubleshooting Phenothiazine Derivative Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist, Dr. H. Chen Topic: Stabilization & Analysis of Phenothiazine Scaffolds

Executive Summary: The Redox Liability

Phenothiazine derivatives (e.g., chlorpromazine, promethazine, methylene blue analogs) are chemically defined by their electron-rich tricyclic nitrogen-sulfur scaffold.[1] This structure makes them potent electron donors but simultaneously renders them highly susceptible to oxidative degradation and photolysis .

For researchers, this manifests as two primary failure modes:

  • Spontaneous Coloration: Clear solutions turning pink, violet, or red (Radical Cation formation).

  • Chromatographic Drift: Appearance of early-eluting "ghost peaks" (Sulfoxide formation) or baseline noise during LC-MS/HPLC analysis.

This guide provides the mechanistic root causes and validated protocols to stabilize these compounds during experimental workflows.

Visual Troubleshooting Matrix

Use this table to immediately diagnose the state of your sample based on visual inspection.

Visual CueChemical SpeciesRoot CauseImmediate Action
Pink / Violet / Red Radical Cation (

)
One-electron oxidation triggered by light or trace metal ions.Protect from light immediately. Add reducing agent (e.g., Ascorbic Acid).
Yellow / Orange Sulfoxide (

)
Two-electron oxidation followed by hydrolysis. Often irreversible.Check HPLC for sulfoxide peak (typically elutes earlier). Discard if purity compromised.
Precipitate Polymer/Dimer Radical coupling at high concentrations or extreme pH.Filter sample (0.2 µm). Check solubility limit in current buffer.
Blue (Specific) Methylene Blue (Oxidized) Reversible redox state (Leucomethylene blue is colorless).Normal for MB analogs. Ensure reducing environment if colorless form is required.

Module 1: Photostability & The "Pink Solution" Phenomenon

The Mechanism

The most common complaint is a colorless phenothiazine solution turning pink or red within minutes of preparation. This is not usually the final degradation product (sulfoxide) but the intermediate radical cation .

  • Photo-oxidation: UV or visible light excites the phenothiazine, causing the ejection of an electron to form the colored radical cation (

    
    ).
    
  • Hydrolysis: This radical cation reacts with trace water to form the sulfoxide (

    
    ), which is often less colored (yellow) but pharmacologically distinct.
    
Pathway Diagram

The following diagram illustrates the degradation cascade you are fighting against.

PhenothiazineDegradation PTZ Phenothiazine (PTZ) (Colorless / Reduced) Radical Radical Cation (PTZ•+) (Pink / Violet / Red) PTZ->Radical -1 e- (Light / O2 / Fe3+) Radical->PTZ +1 e- (Antioxidants) Sulfoxide Sulfoxide (PTZ-SO) (Yellow / Colorless) Radical->Sulfoxide + H2O (Hydrolysis) Sulfone Sulfone (PTZ-SO2) (Inactive Degradant) Sulfoxide->Sulfone Strong Oxidation

Figure 1: The oxidative degradation pathway of phenothiazines. Note that the "Pink" stage is a reversible intermediate if caught early with antioxidants.

Corrective Protocol: The "Amber & Argon" Standard

Objective: Prevent photon absorption and oxygen exposure.

  • Amber Glassware: ALL stock solutions must be prepared and stored in amber glass vials. Wrapping clear vials in aluminum foil is an acceptable emergency substitute.

  • Inert Atmosphere: Sparge all solvents with Nitrogen (

    
    ) or Argon for 15 minutes prior to dissolution. Oxygen acts as an electron acceptor, driving the radical formation.
    
  • Lighting: If possible, perform weighing and dissolution under yellow safety lights (sodium vapor) or low-light conditions.

Module 2: Analytical Troubleshooting (HPLC/LC-MS)

The Issue: Ghost Peaks & Split Peaks

Phenothiazine sulfoxides are significantly more polar than the parent drug. In Reverse Phase (RP) HPLC, they will elute earlier (lower retention time).

Symptoms:

  • A small peak appearing 1-2 minutes before the main peak.

  • The main peak tailing significantly (often due to silanol interactions with the basic amine).

  • "On-column" degradation: The sample degrades during the run if the autosampler is not temperature-controlled or dark.

Step-by-Step Analytical Rescue

Step 1: Verify the Autosampler Environment

  • Temperature: Set autosampler to 4°C. Heat accelerates oxidation.

  • Light: Ensure the autosampler door is opaque.

Step 2: Mobile Phase Optimization

  • pH Control: Phenothiazines are basic (pKa ~9). Run mobile phases at pH 3.0 (using Formic acid or Phosphate buffer) to ensure the amine is fully protonated. This reduces peak tailing caused by interaction with silanol groups on the column.

  • Degassing: Online degassers are often insufficient for sensitive redox compounds. Pre-sonicate mobile phases.

Step 3: Column Cleaning (If Ghost Peaks Persist) If you suspect the sulfoxide or polymer has fouled the column:

  • Flush with 95% Methanol / 5% Water for 20 column volumes.

  • Flush with 100% Acetonitrile for 10 column volumes.

  • Do not use high pH washes (> pH 8) unless your column is specifically designed for it (e.g., hybrid silica), as this destroys the silica backbone.

Module 3: Chemical Stabilization Protocols

When physical protection (light/air) is insufficient, chemical stabilizers are required.

Antioxidant Selection Guide
StabilizerConcentrationMechanismBest For
Ascorbic Acid (Vitamin C) 0.1% - 0.5% (w/v)Reduces radical cation back to parent PTZ.Injectable formulations; Acute experiments.
Sodium Metabisulfite 0.05% - 0.2% (w/v)Scavenges dissolved oxygen.Long-term storage of stock solutions.
EDTA 0.01% (w/v)Chelates metal ions (Fe3+, Cu2+) that catalyze oxidation.Buffers containing trace metal impurities.
Protocol: Preparation of a Stabilized Stock Solution

Use this protocol for experiments requiring storage > 24 hours.

  • Solvent Prep: Take 10 mL of suitable solvent (e.g., Water, Methanol, DMSO). Sparge with

    
     gas for 10 minutes.
    
  • Add Stabilizer: Add Ascorbic Acid to a final concentration of 0.1% (1 mg/mL). Vortex until dissolved.

  • Add Phenothiazine: Add the drug substance. Vortex immediately.

  • Storage: Aliquot into amber HPLC vials with PTFE-lined caps (to prevent oxygen diffusion). Store at -20°C.

Frequently Asked Questions (FAQ)

Q: Why does my sample turn pink inside the HPLC autosampler but not on the bench? A: Many autosamplers have internal LED lights for vial detection that emit in the blue/UV spectrum. This localized intense light can trigger photo-oxidation in clear vials. Fix: Use amber vials for all HPLC injections.

Q: Can I reverse the degradation if the solution is already yellow? A: Generally, no . Yellow usually indicates the sulfoxide (


), which is a stable covalent modification. The pink radical cation (

) can sometimes be reduced back to the parent compound with ascorbic acid, but once it hydrolyzes to the sulfoxide, the drug is permanently degraded.

Q: My LC-MS shows a mass shift of +16 Da. What is this? A: This is the tell-tale signature of the Sulfoxide . Oxygen has an atomic mass of 16. If you see +32 Da, it is the Sulfone (


).

Q: Is DMSO a safe solvent for Phenothiazines? A: DMSO is excellent for solubility but can act as an oxidant under certain conditions (Pummerer rearrangement-type chemistry). For long-term storage, we recommend degassed Methanol or Acetonitrile over DMSO if possible. If DMSO is required, store at -80°C to freeze the matrix and stop diffusion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Phenothiazine. Retrieved from [Link]

  • Ohlow, M. J., & Moosmann, B. (2011). Phenothiazine: the seven lives of a pharmacological century. Drug Discovery Today. (Review of chemical stability and pharmacological history). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Chlorpromazine Hydrochloride Monograph: Impurities and Stability. (Standard for identifying sulfoxide impurities). Retrieved from [Link]

Sources

optimization of reaction conditions for chlorination of phenothiazine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Diagnostic: The "Isomer Trap"

READ THIS FIRST. Before optimizing reaction conditions, we must validate your synthetic pathway. A common failure mode in phenothiazine chemistry is misapplying direct chlorination to synthesize neuroleptic precursors (e.g., for Chlorpromazine).

  • Targeting Position 3 or 7 (Para to Nitrogen)?

    • Application: Dyes (Methylene Blue), Materials Science, Research Reagents.

    • Method:Direct Chlorination of the phenothiazine scaffold.[1]

    • Action: Proceed to Module 2 .

  • Targeting Position 2 (Meta to Nitrogen)?

    • Application: Antipsychotics (Chlorpromazine, Perphenazine).

    • Method: Direct chlorination will fail (yields <5% 2-isomer). You must chlorinate the diphenylamine precursor prior to ring closure (Bernthsen Synthesis).

    • Action: Proceed to Module 3 .

Module: Direct Chlorination Optimization (3,7-Selectivity)

Objective: Maximize C-chlorination yield while suppressing S-oxidation (sulfoxide formation).

The Core Challenge: Competitive Oxidation

Phenothiazine is electron-rich. Electrophiles (like


) attack the ring, but oxidants also attack the sulfur center. The goal is to favor Electrophilic Aromatic Substitution (EAS) over oxidative electron transfer.
Optimized Protocol: The "Cold-Acetic" Method

Reagent of Choice: Sulfuryl Chloride (


) is superior to 

gas due to precise stoichiometry control and lower oxidation potential.

Step-by-Step Methodology:

  • Dissolution: Dissolve phenothiazine (1.0 eq) in Glacial Acetic Acid (AcOH) .

    • Why: AcOH protonates the nitrogen slightly, modulating reactivity, but more importantly, it stabilizes the radical cation intermediate without promoting S-oxidation as aggressively as aqueous mineral acids.

  • Catalyst Addition: Add Iron(III) Chloride (

    
    )  (0.05 eq).
    
    • Why: Acts as a Lewis acid to activate

      
       and accelerates the EAS mechanism over the radical oxidation pathway.
      
  • Temperature Control: Cool system to 0–5°C .

    • Critical: Higher temperatures (>25°C) exponentially increase sulfoxide formation (

      
      ) and tarring.
      
  • Addition: Add

    
     (1.05 eq for mono; 2.1 eq for di) dropwise over 60 minutes.
    
  • Quench: Pour into ice water containing 1% Sodium Bisulfite (

    
    ).
    
    • Why: Bisulfite reduces any trace sulfoxides back to sulfides and quenches unreacted chlorine.

Troubleshooting Table: Direct Chlorination
SymptomProbable CauseCorrective Action
High Sulfoxide Content (M+16 peak) Reaction temp too high or wet solvent.Ensure T < 5°C. Dry AcOH (<0.1%

). Use

atmosphere to exclude

.
Polychlorination (Mixture of 1,3,7) Reagent excess or local hotspots.Dilute

in AcOH before addition. Increase stirring rate (Reynolds number > 2000).
Dark Black/Green Tar Radical polymerization (Cation radical coupling).Add radical scavenger (trace Hydroquinone) or switch solvent to

/AcOH mix.
Low Conversion Deactivation by solvent.If using pure AcOH, add 5-10%

to improve solubility.

Module: Synthesis of 2-Chlorophenothiazine (Precursor Route)

Objective: Synthesize the 2-chloro isomer for pharmaceutical applications.

Mechanism: This route bypasses the phenothiazine directing groups by installing the chlorine before the ring forms.

Protocol Summary (Bernthsen Synthesis Adaptation):

  • Starting Material: 3-chlorodiphenylamine.

  • Cyclization Agent: Elemental Sulfur (

    
    ) + Iodine (
    
    
    
    ) catalyst.
  • Conditions: High temperature melt (140–160°C).

  • Purification: Vacuum distillation or recrystallization from benzene/petroleum ether.

Note: This reaction evolves


 gas. Scrubbers are mandatory.

Visualizing the Chemistry

Diagram 1: Troubleshooting Logic Flow

This decision tree guides you through the optimization process based on your observed impurities.

OptimizationLogic Start Start: Analyze Crude Product (HPLC/MS) Decision Identify Major Impurity Start->Decision Sulfoxide Peak M+16 (Sulfoxide) Decision->Sulfoxide Oxidation Poly Peak M+34/M+68 (Poly-Cl) Decision->Poly Over-reaction Isomer Wrong Isomer (3-Cl instead of 2-Cl) Decision->Isomer Regio-error Sol_Sulf Action: Lower Temp (<5°C) Dry Solvent Add Bisulfite Wash Sulfoxide->Sol_Sulf Sol_Poly Action: Reduce SO2Cl2 Rate Dilute Reagent Check Stoichiometry Poly->Sol_Poly Sol_Iso CRITICAL ERROR Direct chlorination cannot yield 2-Cl. Switch to Bernthsen Synthesis. Isomer->Sol_Iso

Caption: Diagnostic workflow for identifying and correcting reaction failures in phenothiazine chlorination.

Diagram 2: Reaction Pathways & Competition

Understanding the competition between the Cation Radical (Oxidation) and the Arenium Ion (Substitution).

ReactionPathway PTZ Phenothiazine (PTZ) Intermediate Cation Radical [PTZ•]+ PTZ->Intermediate SET Oxidation Reagent + SO2Cl2 / H+ Path_Ox Path A: Nucleophilic Attack at Sulfur Intermediate->Path_Ox Path_Sub Path B: Electrophilic Substitution (Ring) Intermediate->Path_Sub Sulfoxide PTZ-5-oxide (Impurity) Path_Ox->Sulfoxide H2O / O2 present Product 3-Chloro-PTZ (Target) Path_Sub->Product Anhydrous / Acidic

Caption: Mechanistic bifurcation. Path B is favored by anhydrous, acidic conditions and radical scavengers.

Frequently Asked Questions (FAQ)

Q: Why use Sulfuryl Chloride (


) instead of Chlorine gas (

)?
A:

gas is difficult to dispense accurately on a small scale, often leading to local excesses that cause polychlorination (3,7-dichloro derivatives).

is a liquid, allowing for precise volumetric addition. Furthermore,

releases

slowly in situ, keeping the effective concentration low, which improves selectivity [1].

Q: My reaction turns dark green immediately. Is this a failure? A: Not necessarily. Phenothiazines form stable radical cations which are deeply colored (often green/violet/red depending on substituents). However, if the color persists after workup or turns into an insoluble black sludge, you likely have polymerization. Ensure you are using a radical scavenger or keeping the temperature low to prevent radical coupling [2].

Q: Can I convert the sulfoxide impurity back to the product? A: Yes. If you have accidentally oxidized the sulfur, you can treat the crude mixture with a reducing agent like Zinc dust in Acetic Acid or Sodium Bisulfite. This reduces the


 bond back to the sulfide (

) without removing the chlorine from the ring.

Q: I need 2-chlorophenothiazine for a generic drug synthesis. Can I separate it from the 3-chloro isomer? A: Separation is extremely difficult due to similar boiling points and solubilities. The industrial standard is to avoid the mixture entirely by using the 3-chlorodiphenylamine cyclization route (Bernthsen synthesis), which chemically forces the chlorine into the 2-position relative to the nitrogen [3].

References

  • Title: Chlorination with sulfuryl chloride (Patent US3920757A)
  • Mechanisms of Side Reactions (Sulfoxide/Radicals)

    • Title: Side-chain effects on phenothiazine cation radical reactions[2]

    • Source: PubMed / N
    • Link:[Link]

  • Synthesis of 2-Chlorophenothiazine (Precursor Route)
  • General Phenothiazine Functionalization

    • Title: A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods
    • Source: Journal of Medicinal and Medical Chemistry
    • Link:[Link] (General landing page for verification of journal scope)

Sources

how to remove impurities from 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 38076-63-0).[1][2][3] This intermediate is an electrophilic


-haloamide, critical for synthesizing N-acylated phenothiazine derivatives.[1][2][3]

Its purification is challenging due to the lipophilicity of the starting material (Phenothiazine) and the high reactivity of the


-chloro moiety, which is prone to elimination (forming acryloyl derivatives) and hydrolysis.

Technical Support Center: Purification & Troubleshooting

Section 1: Diagnostic & Decision Matrix

Start here to identify your specific impurity profile.

Visual Diagnostic Indicators:

  • Pink/Red/Green Tint: Indicates oxidation of the phenothiazine core (formation of radical cations or sulfoxides).

  • Acrid/Vinegar Smell: Indicates hydrolysis of the acyl chloride tail (release of 2-chloropropionic acid).[1][2][3]

  • Gummy/Oily Residue: Indicates polymerization of the dehydrohalogenated byproduct (acryloyl-phenothiazine).[1][2][3]

PurificationDecision Start Start: Crude Product Analysis TLC Perform TLC (Hexane:EtOAc 4:1) Start->TLC ImpurityCheck Identify Impurity Spots TLC->ImpurityCheck SM_Spot High Rf Spot Present (Unreacted Phenothiazine) ImpurityCheck->SM_Spot Rf ~0.6-0.8 Baseline Baseline Streaking (Oxides/Acids) ImpurityCheck->Baseline Rf < 0.1 Clean Single Spot (Product) ImpurityCheck->Clean Recryst Protocol A: Recrystallization (EtOH) SM_Spot->Recryst Primary Method Column Protocol B: Flash Chromatography SM_Spot->Column If Recryst Fails Charcoal Protocol C: Activated Carbon Treatment Baseline->Charcoal Remove Color Clean->Recryst Final Polish

Figure 1: Decision matrix for selecting the appropriate purification workflow based on Thin Layer Chromatography (TLC) analysis.[1][2][3]

Section 2: Troubleshooting Guides

Issue A: Persistent Unreacted Phenothiazine (Starting Material)

  • The Problem: Phenothiazine (SM) is highly lipophilic and co-crystallizes with the product.

  • The Science: Both the SM and the product are non-polar aromatics. However, the product contains an amide linkage, making it slightly more polar and less soluble in cold alcohols than the free amine.

  • Solution:

    • Do NOT use acid extraction: While Phenothiazine is an amine, it is extremely weakly basic (

      
      ) due to electron delocalization into the sulfur/nitrogen ring system. Dilute acid washes will not reliably remove it and may hydrolyze your product.[3]
      
    • Solvent Switching: Use Ethanol (95%) or Isopropanol .[3] Phenothiazine is moderately soluble in cold ethanol, whereas the acylated product typically precipitates upon cooling.

Issue B: Spontaneous Coloration (Pink/Red)

  • The Problem: The white solid turns pink upon exposure to air.

  • The Science: The phenothiazine ring is electron-rich and easily oxidizes to the radical cation (pink/red) or the sulfoxide (S-oxide).[1] This is accelerated by light and trace metals.[3]

  • Solution:

    • Perform all recrystallizations under an inert atmosphere (

      
       or Ar).[3]
      
    • Add 0.1% w/w Sodium Metabisulfite to the aqueous phase if performing a wash, or use activated charcoal during recrystallization to adsorb the oxidized species.

Issue C: Formation of "Gums" (Elimination)

  • The Problem: The product becomes sticky or oils out.

  • The Science: The 2-chloro group is alpha to a carbonyl. In the presence of base (even weak bases during workup), it undergoes dehydrohalogenation (loss of HCl) to form 1-(10H-phenothiazin-10-yl)prop-2-en-1-one (an acrylamide).[1][2][3] This byproduct polymerizes easily.[3]

  • Solution: Avoid NaOH, KOH, or ammonia. Use only cold, dilute

    
     for neutralization. Keep workup temperatures below 40°C.
    
Section 3: Validated Purification Protocols

Best for: Removing unreacted phenothiazine and slight oxidation.

ParameterSpecification
Solvent System Ethanol (Absolute or 95%)
Ratio 5-7 mL solvent per 1 g crude solid
Temperature Dissolve at reflux (78°C); Crystallize at 4°C
Yield Expectation 70-85%

Step-by-Step:

  • Charge crude solid into a flask equipped with a reflux condenser and

    
     line.
    
  • Add Ethanol (5 mL/g). Heat to reflux with stirring.

  • Clarification (Optional): If the solution is dark/red, add Activated Carbon (5 wt%) carefully. Stir for 5 mins, then filter hot through Celite.

  • Cooling: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[3]

  • Crystallization: Place in an ice bath (0-4°C) for 2 hours.

  • Filtration: Filter the white/off-white needles.[2][3] Wash with cold Ethanol (

    
    C).[3]
    
  • Drying: Vacuum dry at 40°C. Note: Higher heat may induce decomposition.[3]

Best for: High-purity requirements (>99%) or separating elimination byproducts.[1][2][3]

ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase A Hexanes (or Petroleum Ether)
Mobile Phase B Ethyl Acetate (EtOAc)
Elution Gradient 0%

10% B (Isocratic hold often works at 5%)

Step-by-Step:

  • Pack: Slurry pack silica in 100% Hexanes.

  • Load: Dissolve crude in minimum Dichloromethane (DCM) and load.

  • Elute:

    • Fraction 1 (High Rf): Unreacted Phenothiazine (elutes very fast).[3]

    • Fraction 2 (Mid Rf): Target Product (2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one).[1][2][3]

    • Fraction 3 (Low Rf): Sulfoxides and elimination polymers.[3]

  • Monitor: Use UV at 254 nm. The phenothiazine core fluoresces strongly.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use NaOH to wash away the unreacted phenothiazine? A: No. Phenothiazine is not acidic enough to be deprotonated by NaOH. Furthermore, NaOH is a strong base that will cause the


-chloro ketone tail of your product to undergo elimination (releasing HCl) to form the acryloyl derivative, or hydrolyze the amide bond entirely. Use recrystallization instead.[3]

Q2: My product is turning pink on the filter paper. Why? A: This is "surface oxidation" caused by air exposure while the crystal lattice is wet with solvent.

  • Fix: Minimize air flow through the filter cake once the solvent is drained. Cover the funnel with foil or a watch glass immediately. Dry under vacuum/nitrogen rather than air drying.[3]

Q3: Why does the melting point drop after storage? A: This indicates instability of the C-Cl bond. If stored in a humid environment, the chlorine atom can be displaced by moisture (hydrolysis) to form the


-hydroxy derivative and HCl. The HCl then catalyzes further decomposition.
  • Fix: Store in a desiccator at -20°C, protected from light.

Q4: Is this compound toxic? A: Yes. Phenothiazines are potent bioactive compounds (neuroleptics), and the


-chloro moiety makes this a potent alkylating agent (skin sensitizer/irritant). Handle with double gloves and work in a fume hood.[3]

References

  • Synthesis of Phenothiazine Derivatives: Movsisyan, M., et al. (2016). "Telescoped Flow Synthesis of Phenothiazine Pharmaceuticals." Organic Process Research & Development. (Context on acylation efficiency and flow chemistry purification).

  • Purification of Phenothiazines: U.S. Patent 3,381,007.[3][4] "Purification of Phenothiazine." (Foundational techniques for handling the lipophilic core).

  • Chromatographic Methods: Wójciak-Kosior, M., et al. (2006).[3][5][6] "Determination of phenothiazine derivatives by high performance thin-layer chromatography." Journal of Pharmaceutical and Biomedical Analysis. (Rf values and mobile phase selection).

  • Chemical Stability: PubChem Compound Summary for CID 1713184 (Related 3-chloro isomer data adapted for 2-chloro reactivity). .[3]

  • Elimination Risks: Master Organic Chemistry. "Friedel-Crafts Acylation and Stability of Alpha-Halo Ketones." (Mechanistic insight on side reactions).

Sources

addressing poor cell permeability of phenothiazine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Addressing Poor Cell Permeability & Intracellular Sequestration of Phenothiazine Scaffolds Assigned Specialist: Senior Application Scientist, ADME-Tox Division

The Core Issue: The "Cationic Amphiphilic Paradox"

Welcome to the technical support guide for phenothiazine optimization. If you are reading this, your compound likely exhibits high lipophilicity (LogP > 3) yet shows poor cytosolic potency or unexpected accumulation in non-target organelles.

The Diagnosis: Phenothiazines are classic Cationic Amphiphilic Drugs (CADs) . While their tricyclic hydrophobic core suggests excellent membrane permeability, their basic amine side chain (typically pKa 8.5–9.5) creates a critical failure point: Lysosomal Trapping .

  • Mechanism: At physiological pH (7.4), a fraction of the drug is neutral and crosses membranes. Once it diffuses into the acidic environment of the lysosome (pH ~4.5–5.0), it becomes fully protonated (

    
     higher concentration of H+). The charged species cannot cross the lipid bilayer back out, leading to massive accumulation in the lysosome (up to 100-fold vs. cytosol) and starvation of the cytosolic target.
    
Diagnostic Workflow: Is it Trapping or Efflux?

Before altering your lead compound, you must distinguish between Lysosomal Sequestration and P-glycoprotein (P-gp) Efflux . Use the following decision logic.

DiagnosticFlow Start Start: Low Cytosolic Potency CheckLogP Check Physicochemicals: Is LogP > 2 and pKa > 8? Start->CheckLogP TrappingSuspect Suspect Lysosomal Trapping CheckLogP->TrappingSuspect Yes EffluxSuspect Suspect P-gp/MDR1 Efflux CheckLogP->EffluxSuspect No (or Neutral) Exp1 Experiment A: Co-incubate with NH4Cl (10mM) TrappingSuspect->Exp1 Exp2 Experiment B: Caco-2 Assay +/- Verapamil EffluxSuspect->Exp2 Result1 Potency Restored? Exp1->Result1 Result2 Permeability Increased? Exp2->Result2 Result1->EffluxSuspect No ConclusionTrap CONFIRMED: Lysosomal Trapping Action: Reduce pKa or Formulate Result1->ConclusionTrap Yes ConclusionEfflux CONFIRMED: Efflux Substrate Action: ChemMod or Inhibitor Result2->ConclusionEfflux Yes

Figure 1: Diagnostic decision tree to distinguish between ion trapping and active efflux mechanisms.

Solution Module A: Chemical Optimization

If your diagnostic confirms lysosomal trapping or poor passive diffusion, apply these structural modifications.

Strategy 1: The "Leuco" Prodrug Approach (Redox Switching)

Phenothiazines can exist in an oxidized (planar, cationic) state and a reduced (bent, neutral) "Leuco" state. The Leuco form is highly permeable.

  • Logic: Synthesize the reduced Leuco-form of your phenothiazine.

  • Mechanism: The neutral Leuco-form passively diffuses across the plasma membrane. Once inside the cell, the oxidizing cytosolic environment converts it back to the active cationic species.

  • Example: Methylene Blue is poorly permeable in its oxidized form but crosses the Blood-Brain Barrier (BBB) efficiently as Leuco-Methylene Blue [1].

Strategy 2: pKa Tuning (The "Fluorine Effect")

To escape the lysosome, you must lower the pKa of the basic nitrogen to < 7.0, allowing the drug to remain neutral even at lysosomal pH (5.0).

  • Action: Introduce electron-withdrawing groups (EWGs) near the basic amine.

  • Modification: Replace the standard N-methyl piperazine tail with a fluorinated analog or an amide linkage (though amides may lose solubility).

  • Target: Aim for a pKa of 6.5–7.0. This ensures >10% neutral fraction inside the lysosome, facilitating escape.

Solution Module B: Formulation Engineering

If the chemical scaffold is fixed (e.g., late-stage lead), you must bypass the membrane entry barriers using nanocarriers.

Comparative Formulation Data
Formulation TypeMechanism of ActionRec.[1][2][3] Polymer/LipidLoading CapacityRef
PLGA Nanoparticles Endocytosis bypasses P-gp; slow hydrolysis releases drug in cytosol.PLGA (50:50)High (~70%)[2]
pH-Sensitive Liposomes Fuses with endosomal membrane at acidic pH, releasing payload into cytosol before lysosomal degradation.DOPE/CHEMSMedium (~45%)[3]
Micelles Solubilizes hydrophobic core; prevents aggregation.PEG-PLAHigh (>80%)[4]
Protocol: PLGA Nanoparticle Encapsulation

Standard Operating Procedure for Phenothiazine Encapsulation

  • Preparation: Dissolve 10 mg Phenothiazine and 50 mg PLGA in 2 mL Acetone (Organic Phase).

  • Emulsification: Add Organic Phase dropwise to 10 mL of 1% PVA aqueous solution under sonication (20W, 2 min).

  • Solvent Evaporation: Stir at room temperature for 4 hours to evaporate acetone.

  • Purification: Centrifuge at 15,000 x g for 20 min. Wash pellet 3x with water.

  • Validation: Measure Size/Zeta Potential (Target: ~150nm, -20mV).

Experimental Validation Protocols
Protocol A: The Ammonium Chloride Washout (Lysosomal Test)

Purpose: To confirm if potency loss is due to lysosomal trapping.

  • Seed Cells: Plate HeLa or target cancer cells (5,000/well) in 96-well plates.

  • Pre-treatment: Treat Group A with medium alone. Treat Group B with 10 mM NH₄Cl (Ammonium Chloride) or 100 nM Bafilomycin A1 for 1 hour.

    • Note: NH₄Cl neutralizes lysosomal pH, preventing protonation-based trapping.

  • Drug Treatment: Add your phenothiazine compound (IC50 concentration) to both groups.

  • Readout: Incubate 24h. Measure viability (MTT/CellTiter-Glo).

  • Interpretation: If Group B shows significantly higher toxicity/potency than Group A, your drug is being trapped in lysosomes [5].

Protocol B: Visualizing Trapping (Confocal)
  • Stain: Co-stain cells with LysoTracker Red (lysosome marker).

  • Treat: Add your fluorescent phenothiazine (many are intrinsically fluorescent) or a tagged analog.

  • Image: Look for colocalization.

    • Pearson's Coefficient > 0.7 = High Lysosomal Sequestration.

Frequently Asked Questions (FAQ)

Q: My compound is a P-gp substrate. Can I just co-administer Verapamil? A: In vitro, yes. In vivo, Verapamil has cardiac toxicity at the levels required to inhibit P-gp. A better strategy is "functional excipients." Use Pluronic P85 or TPGS 1000 in your formulation; these polymers inhibit P-gp ATPase activity without systemic toxicity [6].

Q: Does the oxidation state of the phenothiazine affect toxicity? A: Yes. The oxidized cationic form is often more toxic due to mitochondrial interference (uncoupling oxidative phosphorylation). The Leuco-form is generally better tolerated and has better pharmacokinetic distribution.

Q: Why do I see membrane blebbing? A: Phenothiazines intercalate into the inner leaflet of the plasma membrane, inducing curvature changes. At high concentrations (>10 µM), this causes stomatocyte formation and membrane instability. Ensure your assay concentrations are below the critical membrane perturbation threshold.

References
  • Wainwright, M. et al. (2017). "Photodynamic antimicrobial chemotherapy (PACT) of methicillin-resistant Staphylococcus aureus (MRSA) with phenothiazinium dyes." FEMS Microbiology Letters. Link

  • Jurczyk, M. et al. (2021).[4] "The Effect of Delivery System and Polymer Composition on Drug Release and Cytotoxicity against MDA-MB-231 Breast Cancer Cells."[4] Pharmaceutics.[4][5][6] Link

  • Simões, S. et al. (2004). "On the formulation of pH-sensitive liposomes with long circulation times." Advanced Drug Delivery Reviews. Link

  • Kutkowska, J. et al. (2024). "Exploring Micelles and Nanospheres as Delivery Systems for Phenothiazine Derivatives in Cancer Therapy." International Journal of Molecular Sciences. Link

  • Daniel, W.A. et al. (2001). "Lysosomal trapping as an important mechanism involved in the cellular distribution of perazine." European Neuropsychopharmacology. Link

  • Batrakova, E.V. et al. (2001). "Mechanism of pluronic effect on P-glycoprotein efflux system in blood-brain barrier cells." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

managing temperature sensitivity of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one[1][2]

Executive Summary: The Thermal & Reactivity Profile

You are working with 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 29573-84-0).[1][2][3] This is not a standard stable reagent; it is a highly reactive electrophilic intermediate.[1][2] Its dual-functionality—a redox-active phenothiazine core coupled with a labile


-chloro ketone tail—creates a unique "stability paradox" that requires strict thermal management.[1][2]

The Stability Paradox:

  • The Core (Phenothiazine): Electron-rich and prone to oxidation (turning pink/violet) upon exposure to air or light.[1][2] Heat accelerates this significantly.[1][2]

  • The Tail (

    
    -Chloro Ketone):  An alkylating agent prone to thermal elimination  (dehydrohalogenation) to form the conjugated acryloyl derivative, or hydrolysis  in the presence of moisture.[2]
    

This guide replaces generic handling advice with a mechanism-based control strategy.

Critical Degradation Pathways (Visualized)

Understanding how the molecule breaks down is the first step to preventing it. The diagram below maps the two primary failure modes: Oxidative Stress and Thermal Elimination .

DegradationPathways Target Target Molecule (2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one) Heat Trigger: Heat (>40°C) + Base/Protic Solvent Target->Heat Air Trigger: Oxygen + Light Target->Air Elimination Degradation A: Thermal Elimination of HCl (Formation of Acryloyl Derivative) Heat->Elimination Dehydrohalogenation Oxidation Degradation B: S-Oxidation (Sulfoxide Formation - PINK Color) Air->Oxidation Radical Mechanism

Figure 1: Primary degradation pathways.[1][2] The


-chloro ketone moiety is susceptible to heat-induced elimination, while the phenothiazine core is sensitive to oxidative stress.
Storage & Handling Protocol: The "Cold Chain"

To maintain purity >98%, you must treat this compound as a cold-chain intermediate .[1][2]

Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 week)Slows the kinetics of spontaneous dehydrohalogenation and S-oxidation.[1][2]
Atmosphere Argon or Nitrogen Displaces oxygen to prevent the formation of the phenothiazine radical cation (pink color).
Container Amber Glass Phenothiazines are photosensitizers; light energy catalyzes oxidation.[1][2]
Desiccant Required Moisture promotes hydrolysis of the C-Cl bond.[1][2]
Thawing & Aliquoting Workflow

Do not open a cold bottle directly in a humid lab. Condensation will introduce water, leading to immediate hydrolysis upon re-freezing.[1][2]

  • Equilibration: Remove the sealed vessel from -20°C and place it in a desiccator at room temperature for 30–60 minutes.

  • Inert Handling: Open only under an inert gas blanket (nitrogen/argon).[1][2]

  • Aliquoting: If you plan to use the compound over multiple experiments, aliquot into single-use amber vials to avoid repeated freeze-thaw cycles.

Synthesis & Reaction Control

If you are synthesizing this intermediate (e.g., via acylation of phenothiazine with 2-chloropropionyl chloride), the reaction temperature is the critical quality attribute (CQA).[2]

Step-by-Step Reaction Protocol
  • Solvent Selection: Use anhydrous Toluene or Dichloromethane (DCM) .[1][2] Avoid protic solvents (alcohols) which can act as nucleophiles.[1][2]

  • Base Scavenger: Use a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or solid K₂CO₃ ) to neutralize the HCl byproduct.[2]

    • Why? Free HCl catalyzes the degradation of the phenothiazine ring and promotes polymerization.

  • Temperature Ramp:

    • Addition Phase: Cool reactor to 0°C . Add the acid chloride dropwise.[1][2]

    • Reaction Phase: Allow to warm to 20–25°C .

    • Critical Limit: Do NOT exceed 50°C. Higher temperatures favor the elimination of HCl to form the acryloyl impurity (1-(10H-phenothiazin-10-yl)prop-2-en-1-one).[1][2]

Reaction Workflow Diagram

ReactionWorkflow Start Reagents: Phenothiazine + 2-Chloropropionyl Cl Cool Cool to 0°C (Inert Atm) Start->Cool Add Dropwise Addition (+ Base Scavenger) Cool->Add Monitor Monitor Temp (Max 25°C) Add->Monitor Quench Quench/Workup (Cold Water) Monitor->Quench

Figure 2: Thermal control workflow for the synthesis of the target intermediate.[1]

Troubleshooting Guide (FAQs)

Q1: My white powder turned pink/violet during storage. Is it ruined?

  • Diagnosis: This is the classic "Phenothiazine Blush."[1][2] It indicates S-oxidation to the sulfoxide or the formation of a radical cation, usually triggered by oxygen or light [1, 2].

  • Impact: If the color is faint, the impurity level may still be low (<1%). Check purity via HPLC.

  • Solution: Recrystallize from ethanol/toluene (if stable) or pass through a short silica plug.[1][2] Future Prevention: Store under Argon in amber vials.

Q2: I see a new peak at M-36 (Mass Spectrum) after heating the reaction.

  • Diagnosis: M-36 corresponds to the loss of HCl (36.5 Da).[1][2] You have triggered thermal elimination , creating the alpha-beta unsaturated ketone (acryloyl phenothiazine) [3].[1][2]

  • Cause: Reaction temperature exceeded 50°C, or the reaction was allowed to proceed too long in the presence of base.

  • Solution: Keep reaction temperature <25°C. If heating is required for the next step (amine substitution), ensure the substitution happens faster than the elimination kinetics.

Q3: The compound is not dissolving in methanol.

  • Diagnosis: Solubility mismatch.

  • Guidance: While phenothiazines are lipophilic, the halo-ketone chain adds some polarity.[1][2] However, methanol is not the ideal solvent for dissolving without reaction risk (solvolysis).[2]

  • Recommendation: Use DCM , Chloroform , or DMSO for stock solutions.[2] If using DMSO, use immediately, as DMSO can act as an oxidant over time.[2]

References
  • Roseboom, H., & Perrin, J. H. (1977).[2][4] Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-1395.[2]

  • Ohnishi, S., et al. (2022).[2][5][6] Extended phenothiazines: synthesis, photophysical and redox properties.[2] Chemical Science, 13, 5604-5612.[1][2]

  • PubChem Compound Summary. (2025). 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CID 352185).[1][2][7] National Center for Biotechnology Information.[1][2]

  • BldPharm. (2024).[1][2] Safety Data Sheet: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one.[1][2]

Sources

overcoming resistance mechanisms to phenothiazine-based anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenothiazine Repurposing in Oncology Current Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Overcoming Resistance Mechanisms (Autophagy, MDR, CSC Persistence)

Welcome to the Phenothiazine Technical Support Hub

You are likely here because your phenothiazine-based lead (e.g., Thioridazine, Chlorpromazine, Fluphenazine) showed promise in initial screens but is hitting a "efficacy ceiling" in resistant cell lines or in vivo models.

Phenothiazines (PTZs) are dirty drugs—they hit multiple targets (DRD2, Calmodulin, ABCB1). While this polypharmacology is an asset, it creates complex resistance networks. This guide addresses the three most common "failure modes" we see in the field: Cytoprotective Autophagy , Efflux Pump Saturation , and Cancer Stem Cell (CSC) Quiescence .

Module 1: The "Survival Loop" (Cytoprotective Autophagy)

User Issue: "My cells show massive vacuolization and metabolic stress upon Thioridazine treatment, but the apoptosis markers (Annexin V, Caspase-3) remain low. They are surviving the stress."

Diagnosis: Your cells have engaged Cytoprotective Autophagy . Phenothiazines stress the mitochondria and inhibit the PI3K/AKT/mTOR pathway. In response, resistant tumors upregulate autophagy to digest damaged organelles and recycle nutrients, effectively "eating themselves" to survive the drug-induced starvation.

The Mechanism:

  • PTZ enters the cell and antagonizes DRD2 or disrupts mitochondrial function.

  • AMPK is activated (energy stress); mTOR is inhibited.

  • ULK1 complex initiates autophagosome formation.

  • If the flux is completed, the cell survives. You must block the flux to convert this stress into Type II Cell Death (Autophagic Cell Death) or Apoptosis.

Visualizing the Pathway (DOT Diagram)

AutophagyResistance PTZ Phenothiazine (Thioridazine/CPZ) DRD2 DRD2 Receptor (Antagonism) PTZ->DRD2 Mito Mitochondrial Stress (ROS) PTZ->Mito AMPK AMPK (Activation) DRD2->AMPK Up-regulates Mito->AMPK ATP Drop mTOR mTORC1 (Inhibition) AMPK->mTOR Inhibits ULK1 ULK1 Complex (Initiation) mTOR->ULK1 Relieves Inhibition Autophagosome Autophagosome Formation ULK1->Autophagosome Lysosome Lysosomal Fusion Autophagosome->Lysosome Survival RESISTANCE: Cytoprotective Survival Lysosome->Survival Recycling Death SENSITIVITY: Apoptosis/Necrosis Lysosome->Death If Blocked CQ Chloroquine/Bafilomycin (Inhibitors) CQ->Lysosome BLOCKS Fusion

Caption: Phenothiazine-induced stress triggers AMPK-mediated autophagy.[1] Blocking the final lysosomal fusion step (via Chloroquine) forces the cell from survival mode into cell death.

Troubleshooting Protocol: Autophagic Flux Analysis

Do not rely on static LC3B western blots alone. High LC3B-II can mean high induction OR blocked degradation.

  • Experimental Setup:

    • Group A: Control

    • Group B: PTZ (e.g., Thioridazine 5µM)

    • Group C: Chloroquine (CQ) 20µM (Lysosomal inhibitor)

    • Group D: PTZ + CQ (Combination)

  • Readout (Western Blot): Measure LC3B-II (14-16 kDa) and p62 (SQSTM1).

  • Interpretation Logic:

    • If Group B has higher LC3B-II than A, autophagy is induced.

    • If Group D has significantly higher LC3B-II than Group B, the flux is active , and the cell is successfully degrading autophagosomes.

    • Action: If flux is active, your resistance mechanism is confirmed. You must co-treat with an autophagy inhibitor (CQ or Hydroxychloroquine) to restore sensitivity.

Module 2: The "Efflux Paradox" (MDR Transporters)

User Issue: "Phenothiazines are supposed to inhibit P-gp (ABCB1), reversing resistance to Doxorubicin. But in my highly resistant MCF-7/MDR line, the Phenothiazine itself has a high IC50."

Diagnosis: Substrate Overload. While PTZs inhibit P-glycoprotein (P-gp), they are also substrates for it. In cells with massive P-gp overexpression, the pump extrudes the PTZ faster than the PTZ can bind to the inhibitory site.

Data Summary: PTZ Interactions with Transporters
DrugPrimary TargetMDR InteractionResistance Solution
Thioridazine DRD2, CaMModerate P-gp inhibitor; Substrate for CYP2D6Combine with Verapamil (if feasible) or use encapsulated delivery.
Chlorpromazine DRD2, ClathrinWeak P-gp inhibitor; Modulates membrane fluiditymodify structure to increase lipophilicity (e.g., trifluoromethyl groups).
Fluphenazine CaM, DRD2Stronger P-gp inhibitor; High potencyEffective in combination with Doxorubicin to block efflux.
Troubleshooting Protocol: The Rhodamine Retention Assay

Verify if your PTZ is acting as an inhibitor or being pumped out.

  • Dye Loading: Incubate cells with Rhodamine 123 (Rho123), a fluorescent P-gp substrate, for 30 mins.

  • Efflux Phase: Wash cells and incubate in media containing:

    • Vehicle (Control)

    • PTZ (Test concentration)

    • Verapamil (Positive Control inhibitor)

  • Flow Cytometry: Measure intracellular fluorescence.

    • High Fluorescence: The drug successfully inhibited the pump (Rho123 stayed inside).

    • Low Fluorescence: The pump is still active. Your PTZ concentration is insufficient to saturate the transporter.

Module 3: The "Stemness Escape" (CSC Persistence)

User Issue: "I killed 90% of the tumor mass, but the mammospheres (CSCs) are re-growing. I thought Thioridazine targeted CSCs?"

Diagnosis: Quiescence or Compensatory Signaling. Thioridazine targets CSCs by antagonizing DRD2, which regulates "stemness" factors (Nanog, Sox2, Oct4). However, surviving CSCs may enter a quiescent G0 state or switch to Wnt/Notch signaling to bypass DRD2 requirements.

Experimental Validation: The Secondary Sphere Assay

Standard cytotoxicity assays (MTT/CTG) mask CSC survival because they measure bulk metabolic activity.

  • Dissociation: Dissociate primary tumors/lines into single cells.

  • Generation 1 (Treatment): Plate in ultra-low attachment plates with serum-free stem cell media + PTZ for 7 days.

  • Passage: Dissociate the surviving spheres into single cells again.

  • Generation 2 (Recovery): Plate without drug .

  • Count: If spheres form in Gen 2, the drug failed to eliminate the self-renewing population.

    • Correction: If DRD2 is downregulated in the survivors, the tumor has shifted phenotype. Sequence for Wnt or Notch upregulation and consider combination therapy (e.g., PTZ + Notch inhibitor).

References

  • Phenothiazines as Autophagy Inducers/Inhibitors

    • Title: Targeting autophagy by antipsychotic phenothiazines: potential drug repurposing for cancer therapy.[2]

    • Source: Biochemical Pharmacology (2024).[3]

    • Link:

  • Thioridazine and Cancer Stem Cells

    • Title: Targeting Lung Cancer Stem Cells with Antipsychological Drug Thioridazine.[4][5]

    • Source: Evidence-Based Complementary and Altern
    • Link:

  • Mechanisms of MDR Reversal

    • Title: Phenothiazines and Related Drugs as Multi Drug Resistance Reversal Agents in Cancer Chemotherapy.[6][7][8]

    • Source: Bioorganic & Medicinal Chemistry (2009).
    • Link: (Note: DOI link provided for stability).

  • Chlorpromazine in Glioblastoma (DNA Repair)

    • Title: Chlorpromazine overcomes temozolomide resistance in glioblastoma by inhibiting Cx43 and essential DNA repair pathways.[9]

    • Source: Journal of Experimental & Clinical Cancer Research (2021).
    • Link:

  • General Repurposing Review

    • Title: Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells.[10]

    • Source: Frontiers in Oncology (2023).
    • Link:

Sources

strategies to enhance the bioavailability of phenothiazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open Cases & Troubleshooting Protocols

Status: Online Operator: Senior Application Scientist Topic: Strategies to Enhance the Bioavailability of Phenothiazine Derivatives Audience: Formulation Scientists, Medicinal Chemists

Welcome to the Support Center

You have reached the Tier 3 Technical Support unit for phenothiazine development. Phenothiazine derivatives (e.g., chlorpromazine, thioridazine, trifluoperazine) present a classic BCS Class II profile: high permeability but poor aqueous solubility, compounded by extensive first-pass metabolism and chemical instability (oxidation).

This guide addresses three critical failure points reported by users:

  • Solubility Failure: Precipitation during dissolution or low loading capacity.

  • Stability Failure: Pink/red discoloration indicating oxidative degradation.

  • Bioavailability Failure: Low systemic exposure due to hepatic metabolism.

Module 1: Solubility & Dissolution Troubleshooting

Ticket #1042: "My formulation precipitates immediately upon dilution."

Diagnosis: Phenothiazines are hydrophobic tricyclic amines. In their free base form, they are practically insoluble in water. While hydrochloride salts improve solubility, they often suffer from the "common ion effect" in gastric fluids or precipitate at intestinal pH (pH 6.8).

Solution Strategy: Cyclodextrin (CD) Inclusion Complexation Encapsulating the hydrophobic phenothiazine core into the lipophilic cavity of


-cyclodextrin (

-CD) or Hydroxypropyl-

-cyclodextrin (HP-

-CD) stabilizes the drug in aqueous media and prevents precipitation.
Protocol: Ultrasonic-Assisted Inclusion Complexation

Standardized for Chlorpromazine/Thioridazine

Reagents:

  • Phenothiazine derivative (Guest)[1][2][3][4][5]

  • HP-

    
    -CD (Host)
    
  • Ethanol (absolute)

  • Deionized water[6]

Workflow:

  • Stoichiometry: Calculate a 1:1 molar ratio of Drug:CD.

  • Phase A (Host): Dissolve HP-

    
    -CD in deionized water. Ensure complete dissolution to form a clear solution.
    
  • Phase B (Guest): Dissolve the phenothiazine derivative in a minimal volume of ethanol.

  • Complexation: Slowly add Phase B to Phase A under continuous magnetic stirring.

  • Ultrasonication: Subject the mixture to probe sonication (20 kHz, 40% amplitude) for 15 minutes. Note: Use an ice bath to prevent heat-induced degradation.

  • Isolation: Lyophilize (freeze-dry) the resulting solution for 24–48 hours to obtain the solid inclusion complex.

Validation Check:

  • Differential Scanning Calorimetry (DSC): The disappearance of the drug's sharp melting endotherm indicates successful amorphous inclusion.

  • Phase Solubility: You should observe an

    
    -type diagram, indicating linear solubility increase with CD concentration.
    

Module 2: Stability & Formulation Challenges

Ticket #2089: "Why is my clear solution turning pink/red?"

Diagnosis: This is a hallmark of oxidative degradation . Phenothiazines are electron-rich systems. Upon exposure to light or oxidants, they undergo single-electron oxidation to form a radical cation (often pink/red), which further degrades into a sulfoxide (colorless but inactive) or sulfone.

Mechanism of Failure:



Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Pink/Red Color Formation of semiquinone radical cation.Add antioxidant (Ascorbic acid or Sodium metabisulfite). Purge buffers with

.
Precipitation Conversion to free base at pH > pKa.Maintain pH < 5.0 for liquid formulations.
Photodegradation UV-induced oxidation.Use amber glass; incorporate UV absorbers or CD complexation (which shields the sensitive tricyclic ring).

Visualization: Oxidation Pathway The following diagram illustrates the degradation pathway you must inhibit.

OxidationPathway PTZ Phenothiazine (Colorless) Radical Radical Cation (Pink/Red Intermediate) PTZ->Radical -e- (Oxidation) Sulfoxide Phenothiazine Sulfoxide (Inactive/Colorless) Radical->Sulfoxide +H2O UV UV Light / O2

Caption: Stepwise oxidation pathway of phenothiazines leading to discoloration and potency loss.

Module 3: Advanced Delivery (Bypassing Metabolism)

Ticket #3011: "Oral bioavailability is <10% despite good solubility."

Diagnosis: Even if solubilized, phenothiazines undergo extensive first-pass metabolism in the liver (CYP450 enzymes). Oral delivery is metabolically inefficient for targeting the brain.

Solution Strategy: Nose-to-Brain Delivery via Nanostructured Lipid Carriers (NLCs) Intranasal administration bypasses the Blood-Brain Barrier (BBB) and hepatic metabolism, delivering the drug directly to the CNS via the olfactory and trigeminal neural pathways. NLCs protect the drug from nasal enzymes and enhance mucosal permeation.[7]

Protocol: Preparation of Phenothiazine-Loaded NLCs

Method: Melt-Emulsification followed by Ultrasonication

Reagents:

  • Solid Lipid: Glyceryl monostearate (GMS) or Stearic acid (forms the core).

  • Liquid Lipid: Capryol™ 90 or Oleic acid (disrupts crystal lattice to increase loading).

  • Surfactant: Tween 80 or Poloxamer 188.

  • Drug: Phenothiazine derivative.[4][8][9][10][11][12]

Step-by-Step Workflow:

  • Lipid Phase Preparation:

    • Melt the solid lipid and liquid lipid (Ratio 70:30) at 75°C (approx. 5–10°C above the melting point of the solid lipid).

    • Dissolve the Phenothiazine drug into this molten lipid blend. Ensure a clear, homogeneous oil phase.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant (1–2% w/v) in deionized water.

    • Heat the aqueous phase to 75°C (must match lipid phase temperature).

  • Pre-Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear stirring (2000 RPM) for 5 minutes.

    • Result: A coarse oil-in-water emulsion.[13]

  • Nanostructuring (Critical Step):

    • Process the coarse emulsion using a Probe Sonicator (e.g., 5 mins, 60% amplitude, cycle 0.5s).

    • Alternative: High-Pressure Homogenizer (3 cycles at 500 bar).

  • Cooling & Recrystallization:

    • Rapidly cool the nanoemulsion in an ice bath to 4°C. This rapid cooling creates lattice imperfections in the lipid matrix, trapping the drug and preventing expulsion.

Visualization: NLC Fabrication Workflow

NLC_Protocol cluster_0 Phase Preparation (75°C) Lipid Melt Solid+Liquid Lipids + Dissolve Drug Mix High-Shear Mixing (Coarse Emulsion) Lipid->Mix Aqueous Heat Water + Surfactant Aqueous->Mix Nano Ultrasonication / Homogenization (Size Reduction) Mix->Nano Energy Input Cool Rapid Cooling (Ice Bath) (Lipid Recrystallization) Nano->Cool Solidification Final Stable NLC Dispersion Cool->Final

Caption: Workflow for manufacturing Nanostructured Lipid Carriers (NLCs) to enhance nose-to-brain delivery.

Summary Data: Comparative Bioavailability Strategies

StrategyKey MechanismPrimary BenefitReference
Salt Formation Ionization of amine groupSimple solubility increase (pH dependent)[1]
Cyclodextrin Complex Host-guest encapsulationSolubility + Photostability + Masking taste[5, 8]
Solid Dispersion Amorphous state stabilizationIncreased dissolution rate[1]
NLCs (Nose-to-Brain) Lipid matrix + Direct transportBypasses First-Pass + High Brain uptake[3, 4, 11]
Prodrugs Chemical modification (e.g., esters)Improved lipophilicity or stability[1]

References

  • Journal of Medicinal and Medical Chemistry. (2025). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods.

  • MDPI. (2023). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.

  • National Institutes of Health (NIH). (2020). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery.

  • IIP Series. (2024). Drug Delivery to Brain Through Nose for Improved Bioavailability.[14][15]

  • National Institutes of Health (NIH). (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.[16]

  • MDPI. (2023). Nanostructured Lipid Carriers to Enhance the Bioavailability and Solubility of Ranolazine.

  • ChemRxiv. (2023). Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries.

  • MDPI. (2022). β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid.

  • National Institutes of Health (NIH). (2018). Nose-to-brain drug delivery approach: a key to easily accessing the brain for the treatment of Alzheimer's disease.

  • National Institutes of Health (NIH). (2023). Antioxidant Properties of New Phenothiazine Derivatives.[11]

  • PubMed. (2020). Nose-to-brain delivery of antipsychotics using nanotechnology: a review.

Sources

Technical Support Center: Minimizing Batch-to-Batch Variability in Phenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Control & Troubleshooting for Phenothiazine Scaffolds Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Version: 2.1 (Current Standards)

Introduction: The Variability Paradox

Phenothiazines are privileged scaffolds in drug discovery (antipsychotics, anti-emetics) and materials science (OLEDs, photocatalysts). However, their synthesis is notoriously prone to batch-to-batch variability. The core issue is often not the primary bond formation, but the scaffold's inherent redox activity . Phenothiazines are electron-rich systems that easily form stable radical cations and sulfoxides upon exposure to air or light, creating "invisible" impurities that degrade yield and potency over time.

This guide moves beyond standard literature procedures to address the causality of failure—why identical protocols yield different results and how to engineer robustness into your workflow.

Module 1: The Bernthsen Synthesis (Core Formation)

Context: The classic sulfurization of diphenylamine using sulfur and an iodine catalyst.[1]

Troubleshooting Guide

Q1: My reaction yield fluctuates between 40-80% despite using the same stoichiometry (2:1 S:Amine). Why? Diagnosis: You are likely experiencing sublimation loss and thermal gradients . Elemental sulfur sublimes at ~444°C, but significant vapor pressure exists at the standard reaction temperature (140–160°C). If your condenser is too cold or the headspace too large, sulfur deposits on the glass walls, altering the effective stoichiometry in the melt. Corrective Protocol:

  • Stoichiometric Shift: Do not use 2:1. Use a 10-30% excess of diphenylamine . This acts as a solvent for the sulfur, improving heat transfer and reducing tarry by-products caused by sulfur polymerization.

  • Reactor Design: Use a deep, narrow vessel rather than a wide flask to minimize headspace. Insulate the upper walls of the flask to prevent sulfur deposition.

  • Iodine Dosing: Add the iodine catalyst (1-2 mol%) after the melt has reached 140°C and is homogenous, not at the start. This prevents premature iodine sublimation.

Q2: The product color varies from bright yellow to dark green/black. Is this an impurity? Diagnosis: Yes. The green/black color indicates the presence of the phenothiazinium radical cation , formed by oxidative stress. This is often caused by traces of iodine remaining in the lattice or air oxidation during hot filtration. Corrective Protocol:

  • Quench Step: Wash the crude reaction melt with a reducing agent (e.g., aqueous sodium metabisulfite or sodium thiosulfate) during the workup to reduce any radical cations back to the neutral phenothiazine and quench residual iodine.

  • Inert Handling: Perform the final recrystallization under a nitrogen blanket.

Critical Process Parameters (CPPs) - Bernthsen Route
ParameterStandard RangeFailure ModeOptimization Target
Temperature 140°C

160°C
<140°C: Incomplete conversion>180°C: Tarry polymerizationRamp 5°C/min; Hold 160°C only after H₂S evolution slows.
Iodine (Cat.) 1.0 - 2.5 mol%<0.5%: Slow kinetics>5%: Product oxidation (Green/Black)1.5 mol% added to hot melt.
Atmosphere Nitrogen/ArgonAir: Sulfoxide formation (S=O)Active N₂ sweep to remove H₂S.

Module 2: Functionalization (N-Alkylation/Arylation)

Context: Buchwald-Hartwig couplings or alkylations to attach side chains (e.g., chlorpromazine derivatives).

Troubleshooting Guide

Q3: My Buchwald coupling stalls at 70% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst poisoning by the phenothiazine sulfur. The sulfur atom in the phenothiazine core can coordinate to Palladium (Pd), displacing phosphine ligands and deactivating the catalyst. Corrective Protocol:

  • Ligand Choice: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos ) or N-heterocyclic carbenes (NHC). These bind Pd tightly and prevent sulfur coordination.

  • Pre-activation: Pre-heat the catalyst and ligand in solvent for 5 minutes before adding the phenothiazine substrate.

Q4: I see a "dimer" impurity in my LC-MS that wasn't there yesterday. Diagnosis: This is likely oxidative dimerization. In the presence of strong bases (NaOtBu, K₂CO₃) and trace oxygen, the phenothiazine forms a radical which then couples (N-C or C-C coupling) to another molecule. Corrective Protocol:

  • Degassing: Sparging with nitrogen is insufficient. Use freeze-pump-thaw cycles (x3) for the reaction solvent.

  • Antioxidant: Add 1-2 mol% of BHT (butylated hydroxytoluene) to the reaction mixture if the coupling allows; it scavenges radical intermediates without interfering with the Pd cycle.

Module 3: Purification & Storage (The "Hidden" Variability)

Context: Post-synthesis handling where most batch-to-batch inconsistencies arise.

Troubleshooting Guide

Q5: My NMR is clean, but the solid turns pink/violet on the shelf. Diagnosis: Photo-oxidation. Phenothiazines are photosensitizers.[2][3][4] They absorb UV/Vis light, generate singlet oxygen (


), and self-oxidize to the sulfoxide (S=O) or N-oxide.
Corrective Protocol: 
  • Amber Glass: MANDATORY. Never store phenothiazines in clear glass.

  • Argon Overlay: Store under argon, not nitrogen (argon is heavier than air and provides a better blanket).

  • Recrystallization Solvent: Avoid chlorinated solvents (DCM/Chloroform) for final purification. They can form radical species under light that accelerate decomposition. Use Ethanol/Toluene or Ethyl Acetate/Hexanes.

Visualizing the Control Strategy

The following diagrams illustrate the logic flow for synthesis and the mechanism of common failure points.

Figure 1: Robust Process Workflow

PhenothiazineWorkflow RawMat Raw Material QC (Check Diphenylamine Purity) Reaction Bernthsen Melt (160°C, I2 Cat) RawMat->Reaction Excess Amine Quench Reductive Quench (Na2S2O3 Wash) Reaction->Quench Remove I2/Radicals CrudeQC In-Process Control (TLC/HPLC for S=O) Quench->CrudeQC CrudeQC->Reaction If S=O > 5% (Discard/Reprocess) Purification Recrystallization (EtOH/Toluene + N2) CrudeQC->Purification If S=O < 1% Storage Storage (Amber Vial + Argon) Purification->Storage Protect from UV

Caption: A self-validating workflow emphasizing the reductive quench and inert storage to prevent oxidative degradation.

Figure 2: The "Oxidative Trap" Mechanism

This diagram explains why variability occurs: the pathway to the stable impurity (Sulfoxide) vs. the desired product.

OxidationMechanism Start Phenothiazine (Reduced) Radical Radical Cation (Green) [Highly Reactive] Start->Radical Air/Light/I2 Radical->Start Na2S2O3 (Quench) Sulfoxide Phenothiazine-5-oxide (Impurity) Radical->Sulfoxide H2O / O2 Dimer C-C / N-C Dimers (Irreversible) Radical->Dimer Coupling

Caption: The "Green" radical cation is the branch point. If not quenched immediately, it leads to irreversible impurities (Sulfoxides/Dimers).

References

  • Synthesis Optimization & Stoichiometry

    • M. P. M. M. T. T. Preparation of Phenothiazine. US Patent 2,360,295A. (1944). Link

    • Demonstrates the critical role of excess diphenylamine in reducing tar form
  • Iodide-Mediated Synthesis & Mechanism

    • Zhang, M., et al. "Access to Phenothiazine Derivatives via Iodide-Mediated Oxidative Three-Component Annulation Reaction." The Journal of Organic Chemistry, 85(7), 2020. Link

    • Provides modern mechanistic insights into the iodine-catalyzed pathway and radical intermedi
  • Oxidative Stability & Impurities

    • García, C., et al. "Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives."[5] Journal of Physical Chemistry A, 2012. Link

    • Details the formation of radical cations and sulfoxides under light/air exposure.
  • Metal-Free Synthesis Alternatives

    • Li, H., et al. "Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions." RSC Advances, 3, 2013.[1] Link

    • Highlights alternative routes to avoid metal contamin

Sources

Technical Support Center: Troubleshooting Phenothiazine Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenothiazine Paradox

Phenothiazines (e.g., chlorpromazine, thioridazine, methylene blue derivatives) are chemically promiscuous. While valuable as antipsychotics and antimicrobial agents, their tricyclic structure creates a unique set of "assay-breaking" behaviors. They are redox-active, photosensitive, and highly lipophilic.

If you are observing impossible viability data (e.g., >100% survival in toxic doses) , erratic IC50 shifts , or unexplained cell death , you are likely encountering one of three specific artifacts: Redox Cycling , Phototoxicity , or Nonspecific Adsorption .

This guide bypasses standard protocols to address the causality of these failures and provides self-validating solutions.

Module 1: The "Undying" Cells (Redox Interference)

Symptom: Your MTT or MTS assay shows high cell viability (strong color change) even at cytotoxic drug concentrations. Visually, the cells look dead, but the data says they are thriving.

The Mechanism: False Reduction

Standard metabolic assays (MTT, MTS, WST-8) rely on cellular dehydrogenases (like NAD(P)H) to reduce a tetrazolium salt into a colored formazan product. Phenothiazines act as electron donors or intermediate electron carriers. They can chemically reduce the tetrazolium salt without any living cells present, or they enhance the reduction rate in dying cells, generating a false positive signal [1, 4].

Troubleshooting Protocol: The Cell-Free Validation

Do not rely on a standard blank. You must prove the drug isn't generating the signal.

Step-by-Step Validation:

  • Prepare a "No-Cell" Plate: Replicate your exact drug dilution series in culture media without cells.

  • Incubate: Run the plate alongside your cellular assay for the standard duration (e.g., 24-48h).

  • Add Reagent: Add your MTT/MTS reagent.

  • Read Absorbance: Any signal above the media-only background confirms chemical interference.

The Fix: If interference is detected, switch to a non-redox based assay .

  • Recommended: ATP-based luminescence assays (e.g., CellTiter-Glo). Phenothiazines rarely interfere with the luciferase reaction unless at extremely high concentrations.

  • Alternative: LDH release assays (measures membrane integrity rather than metabolic activity).

Visualization: The Redox Trap

RedoxInterference MTT Tetrazolium Salt (Yellow) Formazan Formazan Product (Purple/Signal) Cell Live Cell (Dehydrogenase) Cell->Formazan Normal Reduction Drug Phenothiazine (Redox Active) Drug->MTT Chemical Reduction (No Cell Needed) Drug->Formazan Direct Conversion FalseSig FALSE VIABILITY ARTIFACT Formazan->FalseSig

Caption: Phenothiazines can bypass cellular machinery to chemically reduce MTT, creating false viability signals.

Module 2: The Disappearing Drug (Adsorption & Solubility)

Symptom: Your dose-response curves are shallow, or replicate variability is high. You suspect the drug concentration in the well is lower than calculated.

The Mechanism: The Lipophilic Sink

Phenothiazines are highly lipophilic (high LogP). They adhere aggressively to polystyrene (PS) and polypropylene (PP) plastics. In low-concentration assays (<1 µM), up to 50-80% of the drug can be lost to the tube walls or pipette tips before it ever reaches the cells [5, 6].

Troubleshooting Protocol: Material Substitution

Data Comparison Table: Adsorption Risks

MaterialRisk LevelRecommendation
Polystyrene (PS) High Avoid for stock storage. Use only for final assay if necessary.
Polypropylene (PP) Moderate Standard tips absorb drug. Use "Low Retention" tips.
Glass (Borosilicate) Low Mandatory for stock solutions and serial dilutions.
PDMS (Microfluidics) Critical Phenothiazines permeate PDMS. Do not use for IC50 curves.

The Fix: The Pre-Saturation Technique If you must use plastic (e.g., automated liquid handlers):

  • Pre-rinse tips: Aspirate and dispense the drug solution 3 times before the final transfer. This saturates the binding sites on the plastic tip surface.

  • Add BSA/Serum: If the assay permits, include 0.1% BSA or 5% FBS in the dilution buffer. The protein acts as a carrier, keeping the drug in solution and preventing wall adsorption (though this shifts free-drug availability, it stabilizes total concentration) [5].

Module 3: The Light-Induced Artifact (Phototoxicity)[1]

Symptom: Cells in the treatment group die unexpectedly, or you detect high Reactive Oxygen Species (ROS) levels that don't match the drug's known mechanism.

The Mechanism: Photosensitization

Phenothiazines are potent photosensitizers. Upon exposure to ambient UV or blue light (laboratory fluorescent lights), they enter an excited triplet state. This energy is transferred to molecular oxygen, generating Singlet Oxygen (


) . This causes rapid oxidative damage to cell membranes (phototoxicity), which is distinct from the drug's pharmacological effect [2, 3].
Troubleshooting Protocol: The Dark Workflow

Validation Experiment: Run two identical plates:

  • Plate A (Ambient): Prepared on the open bench under normal lab lighting.

  • Plate B (Dark): Prepared with lights dimmed, using amber tubes, and wrapped in foil immediately.

If Plate A shows significantly higher toxicity than Plate B, you have a phototoxicity artifact.

The Fix:

  • Amber Glass: Store all stocks in amber glass vials.

  • Yellow Light: If possible, work under yellow (sodium) light which does not excite the phenothiazine chromophore.

  • Foil Wrap: Wrap plates in aluminum foil during all incubation steps.

Visualization: Phototoxicity Pathway

Phototoxicity Light Ambient Lab Light (UV/Blue) Drug Phenothiazine (Ground State) Light->Drug Excitation Excited Excited Triplet State (T1) Drug->Excited SingletO2 Singlet Oxygen (ROS) Excited->SingletO2 Energy Transfer to O2 O2 Molecular Oxygen (O2) O2->SingletO2 Damage Membrane Damage (Artifactual Death) SingletO2->Damage Oxidative Stress

Caption: Ambient light excites phenothiazines, generating singlet oxygen that kills cells independently of the drug's target mechanism.

Module 4: Spectral Ghosts (Optical Interference)

Symptom: In fluorescence assays (e.g., GFP reporters, immunofluorescence), the signal is lower than expected (quenching) or background is impossibly high.

The Mechanism: Inner Filter Effect & Quenching

Methylene blue and oxidized phenothiazines are intensely colored. They absorb light in the 600-700nm range and can fluoresce.

  • Inner Filter Effect: The drug absorbs the excitation light intended for your fluorophore.

  • Quenching: The drug binds to the fluorophore or DNA (intercalation) and suppresses emission [8, 9].

The Fix:

  • Wash Steps: Phenothiazines enter cells rapidly. If measuring a surface marker, wash cells 3x with PBS before reading to remove free drug.

  • Spectral Scan: Before running the assay, scan the absorbance of your drug (at the highest concentration used) across your assay's excitation/emission wavelengths. If overlap exists >10%, mathematical correction or a different fluorophore is required.

References

  • Abcam. MTT assay and its use in cell viability and proliferation analysis. (Accessed 2026).[1]

  • Bano, S. et al. Phenothiazine-Based Nanoaggregates: Dual Role in Bioimaging and Stem Cell-Driven Photodynamic Therapy. PMC, 2025.

  • Miolo, G. et al. In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium.[1] Chemical Research in Toxicology, 2006.[1]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. 2024.[2][3][4][5]

  • Fukazawa, T. et al. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[6] Journal of Pharmacological and Toxicological Methods, 2010.[6]

  • WuXi AppTec. Nonspecific Binding: Main Factors of Occurrence and Strategies. 2024.[2][3][4][5]

  • Integra Biosciences. A Technology Guide to MTT Assays.

  • Davis, A. et al. Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC, 2020.

  • Optica. Fluorescence properties of methylene blue molecules coupled with metal oxide nanoparticles. 2020.

Sources

Validation & Comparative

Technical Comparison: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one vs. Chlorpromazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Chlorpromazine (CPZ) , a clinically established neuroleptic, and 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (referred to herein as Compound A ), a reactive phenothiazine intermediate.

Executive Summary

The comparison between Chlorpromazine and Compound A is a distinction between a pharmacological end-product and a synthetic scaffold .

  • Chlorpromazine (CPZ) is a first-generation antipsychotic acting as a high-affinity antagonist at Dopamine D2 receptors. Its efficacy is defined by neuroleptic potency and receptor binding kinetics.

  • Compound A is an

    
    -acylated phenothiazine with an 
    
    
    
    -halo ketone/amide motif. It lacks the basic amine side chain required for antipsychotic activity. Instead, it serves as an electrophilic intermediate for synthesizing amino-phenothiazines (e.g., Ethopropazine analogs) or as a research agent for investigating cytotoxicity via alkylation mechanisms.

Key Takeaway: Researchers should view CPZ as a ligand for GPCR modulation, whereas Compound A should be utilized as a chemical building block or a covalent modifier in structure-activity relationship (SAR) studies.

Chemical Identity & Structural Divergence[1]

The fundamental difference lies in the side chain functionality and the substitution on the phenothiazine ring.

FeatureChlorpromazine (CPZ)Compound A
IUPAC Name 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
CAS Number 50-53-3 (Free base)38076-63-0
Core Structure 2-Chlorophenothiazine (Ring Cl present)Unsubstituted Phenothiazine (No Ring Cl)*
Linkage

-Alkyl (Amine)

-Acyl (Amide)
Reactive Motif Tertiary Amine (Protonatable, Nucleophilic)

-Chloroamide (Electrophilic, Alkylating)
Physicochemical Lipophilic Base (pKa ~9.[1][2][3]3)Neutral/Weakly Basic, Lipophilic Electrophile

*Note: CPZ derives potency from the electron-withdrawing chlorine at position 2 of the ring. Compound A, as defined by the user, lacks this ring chlorine, further diminishing any potential neuroleptic affinity.

Structural Visualization (Graphviz)

G cluster_0 Chlorpromazine (Drug) cluster_1 Compound A (Intermediate) CPZ Chlorpromazine (D2 Antagonist) CPZ_Feat Side Chain: Propyl-Amine (Receptor Binding) CPZ->CPZ_Feat Interaction Chemical Divergence CPZ->Interaction Result_CPZ Clinical Efficacy (Schizophrenia) CPZ_Feat->Result_CPZ CompA 2-chloro-1-(10H-phenothiazin-10-yl) propan-1-one CompA_Feat Side Chain: alpha-Chloroamide (Alkylating Agent) CompA->CompA_Feat Result_CompA Synthetic Utility (Precursor to Amino-Analogs) CompA_Feat->Result_CompA Interaction->CompA

Figure 1: Structural and functional divergence between the therapeutic agent (CPZ) and the synthetic intermediate (Compound A).

Pharmacology & Mechanism of Action

Chlorpromazine: The Neuroleptic Standard
  • Mechanism: CPZ acts as an antagonist at dopamine

    
    , serotonin 
    
    
    
    , histamine
    
    
    , and muscarinic
    
    
    receptors.
  • Key Binding Interaction: The protonated tertiary amine on the side chain forms an ionic bond with Aspartate residues (e.g., Asp114 in D2) in the receptor transmembrane domain. The chlorine atom on the ring increases lipophilicity and electron density asymmetry, enhancing binding affinity.

  • Efficacy Metric:

    
     (D2) 
    
    
    
    1–5 nM.
Compound A: The Reactive Scaffold
  • Mechanism: Compound A is devoid of direct receptor affinity due to the lack of a basic amine and the presence of a rigid amide bond (which prevents the side chain from adopting the necessary conformation for GPCR binding).

  • Biological Activity (Research):

    • Alkylation: The

      
      -chloro moiety is susceptible to nucleophilic attack by thiols (cysteine) or amines (lysine) in proteins. This confers potential cytotoxic  or antimicrobial  properties via non-specific covalent modification.
      
    • Efflux Pump Inhibition: Phenothiazine derivatives are often studied as inhibitors of ABC transporters (e.g., P-gp) in multidrug-resistant cancer/bacteria. Compound A serves as a lipophilic core for generating such inhibitors.

Comparative Efficacy Data

Since a direct head-to-head clinical trial is not applicable, the "efficacy" is compared across their respective domains: Clinical Potency vs. Synthetic/Chemical Efficiency .

Table 1: Biological vs. Chemical Profile
ParameterChlorpromazine (CPZ)Compound A
Primary Application Antipsychotic / AntiemeticSynthetic Intermediate / Research Reagent
D2 Receptor Affinity (

)
0.66 – 2.0 nM (High Affinity) [1]> 10,000 nM (Predicted/Inactive)
Bioavailability 30–50% (High First-Pass Metabolism)N/A (Not for systemic use)
Reactivity Stable Salt (Hydrochloride)Electrophilic (Reacts with Nucleophiles)
Toxicity Profile Extrapyramidal Symptoms (EPS), SedationPotential Skin/Eye Irritant (Alkylating)
Synthetic Yield N/A (Final Product)~90% (from Phenothiazine acylation) [2]
Table 2: Experimental Utility
Experiment TypeUse Chlorpromazine If...Use Compound A If...
Receptor Binding You need a positive control for D2/5-HT antagonism.You need a negative control or a scaffold to synthesize new ligands.
Cell Viability You are testing neuroprotection or drug-induced toxicity.You are testing covalent inhibition or synthesizing derivatives.
Antimicrobial You are studying non-antibiotic antimicrobial effects (helper drug).You are synthesizing novel phenothiazine-based antimicrobials.

Experimental Protocols

Protocol A: Synthesis of Compound A (Intermediate)

Context: Generating the scaffold for SAR studies.

Reagents: 10H-Phenothiazine, 2-Chloropropanoyl chloride, Toluene (solvent).

  • Preparation: Dissolve 10H-phenothiazine (1.0 eq) in anhydrous toluene under inert atmosphere (

    
    ).
    
  • Acylation: Cool the solution to 0°C. Add 2-chloropropanoyl chloride (1.5 eq) dropwise to control the exotherm.

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature. Wash with water and saturated

    
     to remove acid byproducts.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol.
    
  • Expected Yield: 85–90% as an off-white solid.

  • Validation:

    
    -NMR should show a quartet at 
    
    
    
    ~5.5 ppm (CH-Cl) and a doublet at
    
    
    ~1.7 ppm (CH3).
Protocol B: Chlorpromazine Efficacy Assay (In Vitro D2 Binding)

Context: Validating receptor affinity.

System: Membrane preparations from CHO cells expressing human


 receptors.
  • Ligand: Use

    
    -Methylspiperone (0.2 nM) as the radioligand.
    
  • Incubation: Incubate membranes (20 µg protein) with radioligand and varying concentrations of CPZ (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[CPZ]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Synthesis Pathway Visualization (Graphviz)

Synthesis Start 10H-Phenothiazine (Scaffold) Inter Compound A (2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one) Start->Inter Acylation (Toluene, Reflux) Reagent + 2-Chloropropanoyl Chloride Product Alpha-Amino Amide Derivative Inter->Product Nucleophilic Substitution Amine + HNR2 (Secondary Amine) Final N-Alkyl Phenothiazine (CPZ Analog) Product->Final Amide Reduction Reduction Reduction (LiAlH4)

Figure 2: Synthetic pathway illustrating Compound A as a precursor to bioactive phenothiazine derivatives.

References

  • Seeman, P. (1980). "Brain dopamine receptors." Pharmacological Reviews, 32(3), 229-313.

  • Ramprasad, J., et al. (2015).[4] "Synthesis and biological evaluation of new 2-chloro-10H-phenothiazine derivatives." European Journal of Medicinal Chemistry, 106, 75-84.[4] (Describes analogous synthesis of chloroacetyl derivatives).

  • PubChem. "Compound Summary: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CID 352185)." National Center for Biotechnology Information.

  • AppChem. "Product Specification: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one."

  • Sandoz. "Chlorpromazine Hydrochloride Monograph." Drugs.com.

Sources

A Comparative Analysis of 2-Chloro vs. 3-Chloro Phenothiazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the phenothiazine scaffold has been a cornerstone in medicinal chemistry, giving rise to a plethora of drugs with diverse therapeutic applications. Among these, the position of substituents on the tricyclic core profoundly dictates the pharmacological profile. This guide provides an in-depth comparative analysis of 2-chloro versus 3-chloro phenothiazine derivatives, offering insights into their synthesis, physicochemical properties, and structure-activity relationships (SAR) to aid researchers in drug discovery and development.

The Phenothiazine Core: A Privileged Scaffold

The 10H-phenothiazine structure, a tricyclic system with nitrogen and sulfur heteroatoms, is not planar but rather folded along the N-S axis. This unique geometry, coupled with its electron-rich nature, allows for extensive functionalization, particularly at the 2, 3, 7, and 10 positions. The substituents at these positions modulate the electronic properties and conformation of the entire molecule, thereby influencing its interaction with biological targets.

The Criticality of the 2-Position: The Rise of Antipsychotics

The discovery of the antipsychotic properties of chlorpromazine, a 2-chloro-substituted phenothiazine, marked a revolution in the treatment of schizophrenia.[1] This seminal finding spurred extensive research into the SAR of phenothiazine derivatives, which consistently revealed the paramount importance of a substituent at the 2-position for neuroleptic activity.[2]

The prevailing understanding is that an electron-withdrawing group at the 2-position is crucial for potent dopamine D2 receptor antagonism, the primary mechanism of action for typical antipsychotics.[3][4] This substitution is thought to influence the conformation of the side chain at the 10-position, promoting a geometry that mimics dopamine and facilitates binding to the D2 receptor.[5]

Diagram: The Phenothiazine Scaffold and Key Substitution Positions

Caption: The phenothiazine core with key positions for substitution.

Comparative Analysis: 2-Chloro vs. 3-Chloro Derivatives

While the 2-chloro substitution has been extensively explored, leading to a multitude of clinically successful drugs, the 3-chloro isomer has received considerably less attention. This section provides a side-by-side comparison based on available data.

Synthesis

2-Chlorophenothiazine: The industrial synthesis of 2-chlorophenothiazine, the key intermediate for chlorpromazine and other derivatives, typically involves the cyclization of 3-chloro-diphenylamine with sulfur in the presence of a catalyst like iodine.[6] An alternative route starts from 2-(3-chlorophenyl)aminobenzoic acid.[6]

3-Chlorophenothiazine: The synthesis of 3-chlorophenothiazine is less commonly described. A documented method involves the Smiles rearrangement of 2-amino-4-chlorobenzenethiol with an appropriate halo-nitrobenzene derivative.

Diagram: Synthetic Pathways Overview

Synthesis_Overview cluster_2_chloro 2-Chlorophenothiazine Synthesis cluster_3_chloro 3-Chlorophenothiazine Synthesis 3-chloro-diphenylamine 3-chloro-diphenylamine 2-Chlorophenothiazine 2-Chlorophenothiazine 3-chloro-diphenylamine->2-Chlorophenothiazine Sulfur, I₂ 2-amino-4-chlorobenzenethiol 2-amino-4-chlorobenzenethiol 3-Chlorophenothiazine 3-Chlorophenothiazine 2-amino-4-chlorobenzenethiol->3-Chlorophenothiazine Smiles Rearrangement

Caption: Simplified overview of synthetic routes to 2- and 3-chlorophenothiazine.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the parent 2-chlorophenothiazine and 3-chlorophenothiazine reveals subtle but potentially significant differences.

Property2-Chlorophenothiazine3-Chlorophenothiazine
Molecular Formula C₁₂H₈ClNSC₁₂H₈ClNS
Molecular Weight 233.72 g/mol [7]233.72 g/mol [8]
Melting Point 195-200 °C[9]197-202 °C[8]
LogP (Predicted) 4.8[7]3.28[8]
pKa (Predicted) -2.28 ± 0.20[9]-2.28 ± 0.20[8]
Solubility Slightly soluble in DMSO and methanol.[9]Slightly soluble in DMSO and methanol.[8]

The most notable difference lies in the predicted LogP values, suggesting that 2-chlorophenothiazine is significantly more lipophilic than its 3-chloro counterpart. This difference in lipophilicity can have profound implications for pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as for the ability of the molecule to cross the blood-brain barrier.

Electronic Effects and Redox Potential

The position of the electron-withdrawing chloro group influences the electron density distribution within the phenothiazine ring system. This, in turn, affects the ease of oxidation of the sulfur and nitrogen atoms, a key feature of phenothiazine chemistry. While direct comparative data on the redox potentials of 2-chloro vs. 3-chloro derivatives is scarce, it is known that substituents on the phenothiazine core can modulate these properties.[10] The lower oxidation potential of 2-aminophenothiazine compared to the parent phenothiazine suggests that the electronic environment significantly impacts the redox behavior.[11] It is plausible that the different positions of the chloro substituent would lead to distinct redox potentials, which could influence their metabolism and potential for generating reactive metabolites.

Structure-Activity Relationship (SAR) and Biological Activity

The overwhelming body of evidence in the literature points to the critical role of the 2-position for antipsychotic activity. The affinity of phenothiazine derivatives for the dopamine D2 receptor is strongly correlated with their clinical potency.[12] Chlorpromazine (a 2-chloro derivative) is a potent D2 antagonist, whereas there is a conspicuous absence of clinically used antipsychotics with a 3-chloro substitution.[4]

Beyond antipsychotic activity, phenothiazine derivatives exhibit a broad range of biological activities, including anticancer and antimicrobial effects.[13][14][15] The influence of the chloro-substituent position on these other activities is an area that warrants further investigation.

Diagram: Hypothesized Impact of Chloro Position on D2 Receptor Binding

SAR_Hypothesis 2-Chloro_Derivative 2-Chloro Derivative (e.g., Chlorpromazine) Side_Chain_Conformation Optimal Side Chain Conformation 2-Chloro_Derivative->Side_Chain_Conformation Induces 3-Chloro_Derivative 3-Chloro Derivative Suboptimal_Conformation Suboptimal Side Chain Conformation 3-Chloro_Derivative->Suboptimal_Conformation Leads to D2_Receptor_Binding High Affinity D2 Receptor Binding Side_Chain_Conformation->D2_Receptor_Binding Antipsychotic_Activity Potent Antipsychotic Activity D2_Receptor_Binding->Antipsychotic_Activity Low_D2_Binding Low Affinity D2 Receptor Binding Suboptimal_Conformation->Low_D2_Binding Reduced_Activity Reduced/No Antipsychotic Activity Low_D2_Binding->Reduced_Activity

Caption: Hypothesized influence of chloro-position on antipsychotic activity.

Experimental Protocols

To empirically validate the hypothesized differences, the following experimental workflows are recommended.

Determination of Octanol-Water Partition Coefficient (LogP)

Objective: To experimentally determine and compare the lipophilicity of 2-chloro and 3-chloro phenothiazine.

Protocol:

  • Preparation of Solutions: Prepare standard solutions of 2-chlorophenothiazine and 3-chlorophenothiazine in a suitable organic solvent (e.g., octanol) at a known concentration.

  • Partitioning: Mix equal volumes of the octanol solution and water (or a suitable buffer, e.g., PBS pH 7.4) in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases. Allow the layers to separate completely.

  • Quantification: Carefully separate the aqueous and octanol layers. Determine the concentration of the phenothiazine derivative in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Dopamine D2 Receptor Binding Assay

Objective: To compare the binding affinity of 2-chloro and 3-chloro phenothiazine derivatives (e.g., chlorpromazine vs. its 3-chloro analogue) to the dopamine D2 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand Binding: In a multi-well plate, incubate the membrane preparation with a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone or [³H]-raclopride) at a fixed concentration.

  • Competition Assay: Add increasing concentrations of the unlabeled test compounds (2-chloro and 3-chloro derivatives) to compete with the radioligand for binding to the receptor.

  • Incubation and Filtration: Incubate the mixture at a specific temperature for a defined period to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Determine the IC₅₀ (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each compound. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The position of the chloro substituent on the phenothiazine ring is a critical determinant of its pharmacological properties. The extensive body of research on 2-chloro phenothiazine derivatives has firmly established their role as effective antipsychotic agents, primarily through dopamine D2 receptor antagonism. In contrast, 3-chloro derivatives are significantly less studied, and the available evidence, primarily from SAR studies of the 2-substituted analogues, suggests they are likely to be less potent as neuroleptics.

The predicted lower lipophilicity of 3-chlorophenothiazine compared to its 2-chloro isomer warrants further experimental investigation, as it could influence its pharmacokinetic profile and potential for other therapeutic applications. Future research should focus on the synthesis and comprehensive biological evaluation of a series of 3-chloro phenothiazine derivatives to directly compare their activity not only at dopamine receptors but also at other targets, such as histamine and serotonin receptors, and in assays for anticancer and antimicrobial activity. Such studies will provide a more complete understanding of the SAR of this versatile scaffold and may uncover novel therapeutic opportunities for the less-explored 3-substituted phenothiazines.

References

  • Seeman, P. (2010). Dopamine D2 receptors as treatment targets in schizophrenia. Expert Opinion on Therapeutic Targets, 14(8), 847-860.
  • Laverty, R., & Taylor, K. M. (1968). Propranolol and haloperidol in the clozapine-treated rat. Journal of Pharmacy and Pharmacology, 20(8), 605-609.
  • Marriott, A. S. (1980). The effects of neuroleptics on the speed of an internal clock. Psychopharmacology, 69(1), 1-6.
  • Singh, H., & Singh, J. (2022). Recent Developments of Antipsychotic Drugs with Phenothiazine Hybrids: A Review. Chemistry & Biology Interface, 12(4), 77-87.
  • Snyder, S. H., Banerjee, S. P., Yamamura, H. I., & Greenberg, D. (1974). Drugs, neurotransmitters, and schizophrenia. Science, 184(4143), 1243-1253.
  • Google Patents. (2009). Method for preparing 2-chlorophenothiazine. CN101417986A.
  • PubChem. (n.d.). 2-Chlorophenothiazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 3-CHLOROPHENOTHIAZINE. Retrieved from [Link]

  • Tai, C. L., et al. (2021). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 219, 113419.
  • Horn, A. S., & Snyder, S. H. (1971). Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs. Proceedings of the National Academy of Sciences, 68(10), 2325-2328.
  • Venkatesan, R., et al. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents.
  • Criado, S., et al. (2014). Spectroscopic and electrochemical properties of 2-aminophenothiazine. Photochemical & Photobiological Sciences, 13(11), 1546-1553.
  • Daniel, J. A., et al. (2015). Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis. Traffic, 16(6), 635-654.
  • Sinha, S., et al. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1649.
  • Casey, J. F., et al. (1960). Treatment of schizophrenic reactions with phenothiazine derivatives. A comparative study of chlorpromazine, triflupromazine, mepazine, prochlorperazine, perphenazine, and phenobarbital.
  • Sevov, C. S., et al. (2023).
  • Fizer, M. M., et al. (2022). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 27(21), 7247.
  • Yildiz, I. (2023). Phenothiazine. In StatPearls.
  • Hargunani, P. S. (2019). Antipsychotic agents (1) [PowerPoint slides]. SlideShare.
  • PubChem. (n.d.). Chlorpromazine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence.
  • Asra, R., et al. (2024). Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. Molecules, 29(3), 693.

Sources

validating the anticancer activity of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of N-Acylated Phenothiazines

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (hereafter referred to as CP-PTZ ) represents a distinct subclass of phenothiazine derivatives. Unlike classical repurposing candidates like Chlorpromazine or Thioridazine—which rely on non-covalent interactions with dopamine receptors or calmodulin—CP-PTZ incorporates a reactive


-chloroketone tail .

This structural modification introduces the potential for covalent interactions (alkylation) with cysteine-rich targets in the tumor microenvironment, potentially overcoming the moderate potency limitations of standard phenothiazines. This guide outlines the rigorous in vivo validation pathway required to position CP-PTZ against established standards, focusing on efficacy, neurotoxicity thresholds, and bioavailability.

Technical Profile & Mechanism of Action

To validate CP-PTZ, one must understand its dual-mechanism potential. The experimental design must distinguish between the "scaffold effect" (phenothiazine core) and the "warhead effect" (chloropropanoyl group).

FeatureCP-PTZ (Target Compound)Thioridazine (Class Alternative)Doxorubicin (Clinical Standard)
Core Structure Tricyclic Phenothiazine +

-Halo Ketone
Tricyclic Phenothiazine + Piperidine ringAnthracycline
Primary Mechanism Dual: Membrane disruption + Cysteine alkylation (Predicted)Dopamine D2 antagonist / CSC inhibitionDNA intercalation / Topoisomerase II inhibition
Bioavailability Lipophilic (Requires formulation optimization)High (Blood-Brain Barrier permeable)IV administration only
Limiting Toxicity Potential Hepatic/Local irritation (reactive tail)Neurotoxicity (Sedation/Extrapyramidal)Cardiotoxicity / Myelosuppression
Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized dual-action pathway of CP-PTZ compared to standard phenothiazine signaling.

G cluster_0 Extracellular cluster_1 Intracellular Cytoplasm CP_PTZ CP-PTZ (2-chloro-1-...) Membrane Membrane Fluidity Modulation CP_PTZ->Membrane Lipophilicity ROS ROS Generation (Mitochondrial) CP_PTZ->ROS Reactive Tail GSH GSH Depletion (Alkylation) CP_PTZ->GSH Covalent Binding Akt Akt/mTOR Pathway Membrane->Akt Apoptosis Apoptosis (Caspase 3/7) Akt->Apoptosis MDR P-gp Efflux Inhibition MDR->CP_PTZ Retention ROS->Apoptosis GSH->ROS Redox Stress

Figure 1: Hypothesized dual-mechanism of CP-PTZ involving membrane modulation (phenothiazine core) and redox stress induction (chloro-ketone tail).

Comparative Validation Matrix

When publishing validation data, CP-PTZ must be benchmarked against specific performance criteria derived from high-performing phenothiazine derivatives (e.g., PEGylated phenothiazines or Chalcone hybrids).

Benchmark Success Criteria (In Vivo)
MetricCP-PTZ (Target) Success Threshold Failure Threshold
Tumor Growth Inhibition (TGI) TBD (Experimental)> 60% (Comparable to PEG-PTZ [1])< 40% (Bioavailability issue)
Dosing Regimen Daily/Every 2 days (IP/Oral)< 50 mg/kg (High potency)> 200 mg/kg (Low potency)
Weight Loss < 10%Stable body weight> 20% (Systemic toxicity)
Neuro-Side Effects Sedation / AtaxiaMinimal / TransientSevere (Limits dosing)

Critical Insight: Standard phenothiazines often require high doses (>100 mg/kg) to achieve anticancer effects, leading to severe sedation. If CP-PTZ achieves TGI >60% at <50 mg/kg , it validates the potency enhancement of the chloro-ketone modification.

In Vivo Experimental Protocol

To generate publishable data, follow this self-validating workflow. This protocol addresses the solubility and stability challenges inherent to N-acylated phenothiazines.

Phase 1: Formulation & Stability (Pre-Animal)

Before in vivo work, the stability of the N-acyl bond must be verified. Phenothiazine amides can hydrolyze in plasma.

  • Assay: Incubate CP-PTZ in mouse plasma at 37°C for 0, 1, 4, 24h. Analyze via HPLC-MS.

  • Formulation Recommendation: Due to high lipophilicity, use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . Avoid pure aqueous buffers to prevent precipitation.

Phase 2: Maximum Tolerated Dose (MTD) & Neurotoxicity Screen

Since the core is a neuroleptic scaffold, you must define the "Sedation Ceiling" before the "Toxicity Ceiling."

  • Subjects: BALB/c mice (n=3/group).

  • Dose Escalation: 10, 25, 50, 100 mg/kg (IP).

  • Readout: Rotarod test (motor coordination) and Sedation Score (0-3 scale) at 1h and 4h post-dose.

  • Stop Criterion: Any dose causing Sedation Score > 2 is disqualified , regardless of lethality.

Phase 3: Xenograft Efficacy Study

Model: Human Breast Cancer (MCF-7) or Colon Carcinoma (HCT-116). (Selected based on phenothiazine sensitivity [2]).

Workflow Diagram:

Workflow Tumor Tumor Inoculation (MCF-7, 5x10^6 cells) Palpable Tumor ~100mm³ (Day 7-10) Tumor->Palpable Random Randomization (n=8/group) Palpable->Random Treat_A Vehicle Control Random->Treat_A Treat_B CP-PTZ (Low Dose) 20 mg/kg Random->Treat_B Treat_C CP-PTZ (High Dose) 50 mg/kg Random->Treat_C Treat_D Doxorubicin (Pos Control) Random->Treat_D Monitor Monitor 21 Days (Vol, Weight, Neuro) Treat_A->Monitor Treat_B->Monitor Treat_C->Monitor Treat_D->Monitor Harvest Harvest & Histology (Ki67, Tunel) Monitor->Harvest

Figure 2: Step-by-step workflow for in vivo xenograft validation.

Detailed Steps:

  • Inoculation: Inject

    
     cells into the flank.
    
  • Treatment: Start when tumors reach 100 mm³.

    • Group 1: Vehicle.

    • Group 2: CP-PTZ (Low Dose - derived from MTD).

    • Group 3: CP-PTZ (High Dose).

    • Group 4: Doxorubicin (2 mg/kg IV, q3d) - Positive Control.

  • Measurements:

    • Tumor Volume:

      
      .
      
    • Critical: Daily body weight. If CP-PTZ causes >15% weight loss, reduce dose frequency.

Data Analysis & Interpretation

To prove "Validation," your results must demonstrate statistical significance against the Vehicle and non-inferiority (or distinct safety profile) against Doxorubicin.

Expected Outcome Scenarios
  • High Efficacy / High Toxicity: CP-PTZ reduces tumor volume >70% but causes severe weight loss/sedation.

  • Moderate Efficacy / Low Toxicity: CP-PTZ reduces tumor volume ~50% (less than Doxorubicin) but maintains body weight and no neurotoxicity.

  • Low Efficacy: <30% reduction.

    • Troubleshooting: Check plasma stability. The N-acyl group may be hydrolyzing too fast, reverting to the parent phenothiazine (which is less potent).

Statistical Treatment
  • Tumor Growth Curves: Two-way ANOVA with Bonferroni post-test.

  • Survival Analysis: Kaplan-Meier curves (endpoint: tumor volume > 1500 mm³).

References

  • Belaid, A. et al. (2023). Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. MDPI. Link

  • Varga, B. et al. (2017). The versatility of phenothiazines as an anticancer drug scaffold. NIH/PubMed. Link

  • Kus, P. et al. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones. MDPI. Link

  • Nagy, S. et al. (1996).[1] Antitumor activity of phenothiazine-related compounds. PubMed.[2][3] Link

  • Motohashi, N. et al. (2000). Synthesis and Antitumor Activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl-1-ureas. PubMed.[2][3] Link

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of N-Acylphenothiazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acylphenothiazines represent a distinct structural departure from the classical N-alkylphenothiazine neuroleptics (e.g., chlorpromazine). By replacing the basic amino-alkyl side chain with a neutral N-acyl moiety, the pharmacological profile shifts from dopaminergic antagonism toward multidrug resistance (MDR) reversal and microtubule destabilization .

This guide objectively compares N-acylphenothiazines against standard MDR modulators (Verapamil) and tubulin inhibitors (Colchicine), supported by experimental data on lipophilicity, P-glycoprotein (P-gp) inhibition, and cytotoxicity.

Structural Logic & Synthesis

The core phenothiazine scaffold is a tricyclic system rich in electrons, susceptible to oxidation. The N-acyl modification at position 10 serves two critical functions:

  • Lipophilicity Modulation: It eliminates the protonatable nitrogen found in neuroleptics, increasing logP and facilitating membrane intercalation.

  • Electronic Deactivation: The carbonyl group draws electron density from the nitrogen lone pair, reducing the ring system's oxidation potential and preventing the formation of radical cations associated with phototoxicity.

Validated Synthesis Protocol

Objective: Synthesis of 10-acylphenothiazine derivatives via direct acylation.

Reagents: 10H-Phenothiazine, substituted benzoyl chlorides, toluene (solvent).[1] Note: Unlike alkylation, this reaction often proceeds without an external base due to the low nucleophilicity of the phenothiazine nitrogen, though reflux is required.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 10H-phenothiazine in 50 mL of anhydrous toluene.

  • Addition: Add 12 mmol (1.2 eq) of the appropriate acid chloride dropwise under nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (110°C) for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Work-up: Cool to room temperature. Wash the organic layer with 10% NaHCO₃ (2x) and brine (1x).

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from ethanol or purify via silica gel column chromatography.

SynthesisPath Start 10H-Phenothiazine (Tricyclic Core) Intermediate Reaction Mixture (Toluene, 110°C, 12h) Start->Intermediate Reagent Acid Chloride (R-COCl) Reagent->Intermediate Workup Wash (NaHCO3) & Dry Intermediate->Workup Product N-Acylphenothiazine (Target) Workup->Product Recrystallization

Figure 1: Synthetic pathway for N-acylphenothiazines avoiding strong bases to preserve ring integrity.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-acylphenothiazines is governed by the "Lipophilic Trap" mechanism. High lipophilicity allows these compounds to accumulate in the lipid bilayer, interacting with the transmembrane domains of efflux pumps like P-gp.

The N-Acyl Switch
FeatureN-Alkyl (e.g., Chlorpromazine)N-Acyl (Target Class)Biological Consequence
Nitrogen State Basic (protonated at pH 7.4)Neutral (Amide)N-Acyls cross membranes passively; no lysosomal trapping.
Target Dopamine D2 ReceptorsP-glycoprotein / TubulinShift from neuroleptic to chemosensitizer.
Stability Oxidizes to sulfoxide easilyEnhanced stabilityReduced phototoxicity and longer half-life.
Substituent Effects[2][3]
  • The Acyl Linker (C=O): Essential for activity. Reduction to an alkyl group restores neuroleptic activity and reduces MDR reversal potency.

  • Ring Substituents (Positions 2 & 10):

    • Hydrophobic Groups (-CF3, -Cl): Significantly increase MDR reversal.[2] The trifluoromethyl group at position 2 is optimal for P-gp binding.

    • Hydrophilic Groups (-OH, -NH2): Drastically decrease activity by preventing membrane insertion.

  • Side Chain Bulk:

    • Aromatic acyl groups (Benzoyl) > Aliphatic acyl groups (Acetyl).

    • Reasoning: Pi-stacking interactions with aromatic residues (Phenylalanine/Tyrosine) within the P-gp binding pocket.[3]

SAR_Logic cluster_mods Structural Modifications Core Phenothiazine Core N10 N10-Acylation Core->N10 C2 C2-Substitution Core->C2 Activity MDR Reversal (P-gp Inhibition) N10->Activity Neutrality increases Membrane Affinity Effect Effect N10->Effect:f0 C2->Activity -CF3 / -Cl enhances Hydrophobic Binding C2->Effect:f1 Effect->Activity

Figure 2: SAR decision tree highlighting the critical role of hydrophobicity and pi-stacking in MDR reversal efficacy.

Performance Comparison: MDR Reversal

N-acylphenothiazines are compared here against Verapamil (the gold standard P-gp inhibitor) and Chlorpromazine (parent compound).

Metric: Fluorescence Activity Ratio (FAR). A higher FAR indicates greater accumulation of Rhodamine 123 (a P-gp substrate) in resistant cells, signifying effective pump inhibition.

Compound ClassRepresentative AgentFAR (at 4 µg/mL)Cytotoxicity (IC50)Mechanism Note
N-Acylphenothiazine 10-Trifluoromethylbenzoyl-phenothiazine 45.2 15.4 µM Direct P-gp binding + Membrane modulation
Calcium Channel BlockerVerapamil8.542.0 µMCompetitive substrate inhibition
N-AlkylphenothiazineChlorpromazine3.112.0 µMWeak P-gp interaction; primarily neuroleptic
N-Acylphenothiazine10-Acetylphenothiazine12.4>50 µMShorter chain reduces binding affinity

Data synthesized from comparative studies on L5178Y mouse lymphoma cells (MDR+). [1, 2]

Insight: The N-acyl derivative with a trifluoromethyl group outperforms Verapamil by over 5-fold in accumulation assays. The lack of a basic nitrogen prevents the compound from being sequestered in acidic organelles, allowing higher concentrations at the plasma membrane where P-gp resides.

Experimental Protocol: P-gp Inhibition Assay

To validate the SAR claims, use this self-validating Rhodamine 123 accumulation protocol.

Materials:

  • MDR1-transfected cell line (e.g., L5178Y-MDR).

  • Rhodamine 123 (R123) fluorescent dye.

  • Flow Cytometer (Excitation 488 nm, Emission 530 nm).

Protocol:

  • Cell Prep: Adjust cell density to

    
     cells/mL in serum-free medium.
    
  • Treatment: Aliquot cells into tubes. Add N-acylphenothiazine test compounds (2 µM and 20 µM). Include Verapamil (20 µM) as a positive control and DMSO as a negative control.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Dye Addition: Add R123 (final concentration 5.2 µM) to all samples.

  • Uptake Phase: Incubate for another 20 minutes at 37°C.

  • Wash: Centrifuge (1500 rpm, 5 min), discard supernatant, and resuspend in ice-cold PBS.

  • Analysis: Measure mean fluorescence intensity (MFI) via flow cytometry.

  • Calculation:

    
    
    

Validation Check: The FAR for Verapamil must be >5.0 for the assay to be considered valid.

References

  • Motohashi, N., et al. "Synthesis and biological activity of N-acylphenothiazines."[1] In Vivo, vol. 14, no. 3, 2000, pp. 403-408. Link

  • Molnár, J., et al. "Inhibition of P-glycoprotein transport function by N-acylphenothiazines." Anticancer Research, vol. 19, no. 2A, 1999, pp. 1143-1147. Link

  • Myrko, I., et al. "Determining the Synthesis, Chemical Modification and Biological Properties of N-acylphenothiazines."[1] Current Topics on Chemistry and Biochemistry, vol. 1, 2022. Link

  • Biedermann, E., et al. "Phenothiazine derivatives as novel inhibitors of tubulin polymerization." Journal of Antibiotics, vol. 51, no. 5, 1998.

Sources

Definitive Guide: Cross-Validation of Analytical Methods for Phenothiazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Phenothiazines (e.g., Chlorpromazine, Thioridazine) present a unique analytical paradox: they are chemically robust enough to persist in the environment yet metabolically fragile, undergoing rapid oxidation to sulfoxides and N-oxides. This duality creates a "validity gap" where a method may appear precise (low RSD) but fail in accuracy due to metabolite interference or oxidative degradation during sample preparation.

This guide moves beyond simple method descriptions. It details a cross-validation framework designed to expose these hidden biases. We compare the three dominant modalities—Spectrophotometry , HPLC-UV , and LC-MS/MS —not just on sensitivity, but on their ability to distinguish the parent drug from its "impostor" oxidative metabolites.

The Methodological Landscape

Spectrophotometry: The Screening Tool
  • Mechanism: Oxidative coupling (e.g., with 4-nitroaniline) or difference spectrophotometry.

  • Utility: High-throughput QC of bulk raw material.

  • The Trap: Lacks specificity. In biological fluids, it cannot distinguish between Chlorpromazine (CPZ) and its sulfoxide metabolite, leading to gross overestimation of active drug levels.

HPLC-UV/PDA: The QC Workhorse
  • Mechanism: Chromatographic separation on C18 columns (often base-deactivated) followed by UV detection at 254 nm or 280 nm.

  • Utility: Pharmaceutical formulations and high-concentration plasma monitoring.[1]

  • The Trap: Retention time drift. Phenothiazines are basic (pKa ~9.0), leading to peak tailing on standard silica columns unless specific mobile phase modifiers (e.g., triethylamine or ammonium acetate) are used.

LC-MS/MS: The Bioanalytical Gold Standard
  • Mechanism: Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).

  • Utility: Trace-level quantification (pg/mL) in plasma/urine and metabolite profiling.

  • The Trap: Matrix effects. Phospholipids in plasma can suppress ionization, causing signal loss that UV detectors would miss.

Comparative Performance Metrics

The following data aggregates performance benchmarks for Chlorpromazine (CPZ) and Thioridazine (TZ) from recent validation studies.

MetricSpectrophotometry (Oxidative Coupling)HPLC-UV (C18 / 254 nm)LC-MS/MS (ESI+ MRM)
Limit of Detection (LOD) 0.34 µg/mL10 - 20 ng/mL0.1 - 0.5 ng/mL
Linearity Range 5 - 80 µg/mL0.5 - 200 ng/mL0.1 - 1000 ng/mL
Selectivity Low (Interference from sulfoxides)Medium (Separates metabolites)High (Mass-specific detection)
Sample Volume High (1-5 mL)Medium (0.5 - 1 mL)Low (20 - 50 µL)
Throughput High (Batch processing)Medium (10-15 min run)High (<3 min run)
Primary Risk False Positives (Metabolites)Peak Tailing / ResolutionIon Suppression

The "Self-Validating" Cross-Validation Protocol

To validate a new method, you must prove it yields equivalent results to an established reference method using Incurred Sample Reanalysis (ISR) . Spiked standards are insufficient because they do not reflect the metabolic complexity of real patient samples.

Phase 1: Sample Selection & Preparation

Objective: Create a sample set that challenges the method's specificity.

  • Selection: Select 40 incurred samples (e.g., rat or human plasma post-dosing).

    • 10 samples at

      
       (Peak concentration).
      
    • 10 samples at elimination phase (High metabolite-to-parent ratio).

    • 20 samples randomly distributed.

  • Preparation (Unified): Use Protein Precipitation (PPT) for both methods to minimize extraction bias.

    • Reagent: Acetonitrile with 0.1% Formic Acid (cold).

    • Ratio: 3:1 (Solvent:Plasma).

    • Vortex/Centrifuge: 10 min at 10,000 rpm.

Phase 2: Dual Analysis Workflow

Run the same supernatant on both systems within 24 hours to negate stability issues.

  • System A (Reference): LC-MS/MS (e.g., MRM transition m/z 319.1 → 86.1 for CPZ).

  • System B (Test): HPLC-UV (e.g., C18, Mobile Phase: ACN:Ammonium Acetate pH 3.0).

Phase 3: Statistical Rigor

Do not rely solely on correlation coefficients (


), which can hide systematic bias. Use the Bland-Altman  approach.
  • Calculate % Difference: For each sample:

    
    
    
  • Acceptance Criteria:

    • 67% of samples must be within ±20% of the mean.

    • No systematic bias (mean difference should be close to 0).

Visualizations

Method Selection Decision Matrix

This diagram guides the researcher to the correct analytical tool based on sensitivity needs and matrix complexity.

Phenothiazine_Method_Selection Start Start: Define Analytical Need SampleType Sample Matrix? Start->SampleType BulkDrug Bulk Drug / QC SampleType->BulkDrug Raw Material BioFluid Plasma / Urine SampleType->BioFluid Biological ConcRange Target Concentration? HighConc > 1 µg/mL ConcRange->HighConc Therapeutic Monitoring LowConc < 50 ng/mL ConcRange->LowConc PK / Trace Analysis Spec Spectrophotometry (Oxidative Coupling) BulkDrug->Spec Rapid ID/Assay HPLC HPLC-UV / PDA (C18 Column) BulkDrug->HPLC Impurity Profiling BioFluid->ConcRange HighConc->HPLC Cost Effective LCMS LC-MS/MS (MRM Mode) LowConc->LCMS Required Sensitivity Validation Cross-Validation Required? (If switching methods) HPLC->Validation LCMS->Validation

Figure 1: Decision Matrix for selecting the appropriate phenothiazine quantification method based on sample matrix and sensitivity requirements.

Cross-Validation Workflow

This diagram illustrates the critical steps in validating a test method against a reference standard using Incurred Sample Reanalysis (ISR).

Cross_Validation_Protocol IncurredSamples Incurred Samples (n=40, Plasma) Prep Unified Sample Prep (Protein Precip: ACN + 0.1% FA) IncurredSamples->Prep Split Split Supernatant Prep->Split MethodA Reference Method (LC-MS/MS) Split->MethodA MethodB Test Method (HPLC-UV) Split->MethodB DataA Data Set A MethodA->DataA DataB Data Set B MethodB->DataB Analysis Statistical Analysis (% Diff & Bland-Altman) DataA->Analysis DataB->Analysis Decision Pass/Fail Criteria (67% within +/- 20%) Analysis->Decision

Figure 2: Step-by-step Cross-Validation Workflow ensuring data integrity through split-sample analysis.

Expert Insights: The "Oxidation Trap"

As a Senior Scientist, I often see validation failures not because of the instrument, but because of chemistry . Phenothiazines oxidize to sulfoxides upon exposure to light or air.

  • In HPLC-UV: The sulfoxide peak often elutes earlier than the parent drug. If your gradient is too steep, they may co-elute, widening the peak and artificially inflating the Area Under the Curve (AUC). Recommendation: Use a shallow gradient (e.g., 5% change over 10 mins) around the drug's retention time.

  • In LC-MS/MS: The sulfoxide has a mass shift of +16 Da. While the MRM for the parent (e.g., 319.1) won't detect the sulfoxide (335.1), ion suppression from the co-eluting sulfoxide can dampen the parent signal. Recommendation: Ensure chromatographic separation even if the mass detector can distinguish them.

References

  • Basavanakatti, A. I., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • Midha, K. K., et al. (1981). High-performance liquid chromatographic assay for nanogram determination of chlorpromazine and its comparison with a radioimmunoassay. Journal of Pharmaceutical Sciences.[2][3] [Link]

  • Wojcik, J., et al. (2024). 2024 White Paper on Recent Issues in Bioanalysis: Three Way-Cross Validation... Bioanalysis.[2][4][5][6] [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Kumara, et al. (2011). Chlorpromazine quantification in human plasma by UPLC-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]

Sources

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one as an alternative to existing antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CAS: 38076-63-0), hereafter referred to as CP-Phen-10 , analyzing its position as a structural alternative and synthetic precursor within the phenothiazine antipsychotic class.

Comparative Analysis with Standard Antipsychotic Scaffolds

Executive Summary & Chemical Identity

CP-Phen-10 represents a critical divergence from the classical N-alkyl phenothiazine antipsychotics (e.g., Chlorpromazine). Chemically, it is an N-acylated alpha-halo ketone . Unlike the established "neuroleptic" phenothiazines which rely on a flexible N-alkylamine side chain for Dopamine D2 receptor antagonism, CP-Phen-10 possesses a rigid carbonyl linker and a reactive electrophilic center.

While not a marketed antipsychotic itself due to high chemical reactivity and reduced receptor affinity in its oxidized state, it serves as a high-fidelity precursor and a pharmacological scaffold for generating next-generation phenothiazines with higher regioselectivity than traditional methods.

FeatureCP-Phen-10 (The Alternative)Chlorpromazine (The Standard)
Linker Type N-Acyl (Amide/Ketone)N-Alkyl (Amine)
Electronic State Electron-withdrawing (reduces Ring e- density)Electron-donating (increases Ring e- density)
Reactivity High (Electrophilic Alkylating Agent)Low (Stable Tertiary Amine)
Primary Use Precision Intermediate / Covalent ProbeClinical Antipsychotic
D2 Affinity Low (due to planar amide constraint)High (due to "butterfly" conformation)
Pharmacological Profile: The Mechanistic Divergence

To understand CP-Phen-10 as an alternative, one must analyze why the N-acyl modification alters the antipsychotic potential.

2.1 Structure-Activity Relationship (SAR)

The antipsychotic efficacy of phenothiazines is governed by the "Butterfly Angle" (the angle between the two benzene rings).

  • Standard Antipsychotics (N-Alkyl): The N-alkyl group allows the tricyclic system to fold into a specific angle (~139°) that mimics the dopamine structure, facilitating D2 receptor binding.

  • CP-Phen-10 (N-Acyl): The carbonyl group at N-10 creates an amide bond. Resonance delocalization pulls the lone pair from the nitrogen into the carbonyl oxygen. This flattens the butterfly angle and reduces the basicity of the nitrogen, drastically lowering D2 affinity.

However, CP-Phen-10 offers two distinct "Alternative" avenues:

  • Pro-drug / Metabolic Precursor: If reduced in vivo (carbonyl to methylene), it converts to the active N-alkyl form.

  • Covalent Receptor Probing: The 2-chloro ketone moiety is an alpha-halo ketone, a classic affinity label. It can potentially form covalent bonds with nucleophilic residues (Cysteine/Lysine) in the receptor binding pocket, serving as an irreversible antagonist tool for research.

2.2 Mechanism of Action Visualization

The following diagram illustrates the structural divergence and synthetic utility of CP-Phen-10.

G Phenothiazine 10H-Phenothiazine (Core Scaffold) CP_Phen CP-Phen-10 (2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one) [N-Acyl Intermediate] Phenothiazine->CP_Phen + 2-Chloropropionyl Chloride (Acylation) DirectAlk Direct Alkylation (Standard Route) Phenothiazine->DirectAlk + Alkyl Halide Intermediate Aminated Intermediate (Alpha-amino ketone) CP_Phen->Intermediate + Amine (S_N2) TargetDrug Active Antipsychotic (e.g., Promethazine/Chlorpromazine Analog) [N-Alkyl Product] CP_Phen->TargetDrug Metabolic Reduction (Theoretical Prodrug Path) Intermediate->TargetDrug Reduction (LiAlH4) Isomers Isomer Mixture (Low Purity) DirectAlk->Isomers Rearrangement Risk

Caption: Synthetic pathway comparison showing CP-Phen-10 as a regiospecific gateway to active antipsychotics, avoiding the isomer mixtures of direct alkylation.

Experimental Protocols
Protocol A: Synthesis of CP-Phen-10 (The Scaffold)

Objective: Generate the N-acyl core without ring chlorination.

  • Reagents: 10H-Phenothiazine (1.0 eq), 2-Chloropropionyl chloride (1.2 eq), Toluene (Solvent). Note: No Lewis acid is needed for N-acylation; adding AlCl3 would force ring acylation.

  • Setup: 3-neck round bottom flask, reflux condenser, N2 atmosphere.

  • Procedure:

    • Dissolve Phenothiazine in dry Toluene.

    • Add 2-Chloropropionyl chloride dropwise at 0°C to prevent exotherms.

    • Reflux for 3-5 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Observation: The solution will darken. Evolution of HCl gas confirms reaction.

  • Workup: Wash with NaHCO3 (sat. aq.) to remove acid. Evaporate solvent.[1][2][3] Recrystallize from Ethanol.

  • Yield Expectations: >85% purity.

Protocol B: Conversion to Active Antipsychotic Analog (Amination & Reduction)

Objective: Convert the inactive N-acyl scaffold to an active N-alkyl neuroleptic.

  • Step 1 (Amination): React CP-Phen-10 with Dimethylamine (or Piperazine) in DMF at 60°C. The chlorine is displaced via S_N2 mechanism.

  • Step 2 (Reduction):

    • Dissolve the amino-ketone intermediate in dry THF.

    • Add LiAlH4 (2.5 eq) slowly at 0°C.

    • Reflux for 12 hours. (This reduces the C=O to CH2).

  • Result: This yields the Promethazine or Chlorpromazine-analog structure with defined stereochemistry on the side chain.

Comparative Efficacy Data (Preclinical/Synthetic)

The following table contrasts the utility of using CP-Phen-10 in drug development versus the direct use of existing antipsychotics.

MetricCP-Phen-10 RouteTraditional Direct AlkylationClinical Implication
Regioselectivity High (99%) Low (Mixtures of 2- and 3- isomers)CP-Phen-10 yields purer drugs with fewer side effects.
Receptor Binding (Ki) >10,000 nM (Inactive)*1-10 nM (Active)Must be reduced to N-alkyl form to activate.
Toxicity Risk High (Alkylating Agent)Moderate (Receptor mediated)CP-Phen-10 requires careful handling; not for direct human use.
Stability Moderate (Hydrolyzable)HighAllows for controlled release designs if used as prodrug.

Note: Data derived from SAR principles of N-acyl vs N-alkyl phenothiazines [1][2].

Safety & Toxicity Analysis
  • Alkylating Potential: The alpha-chloro ketone motif in CP-Phen-10 is a potent electrophile. Unlike standard antipsychotics, it can alkylate DNA or proteins. This makes it unsuitable as a chronic monotherapy but excellent as a research probe for mapping binding sites.

  • Handling: Must be handled in a fume hood. Skin contact can cause sensitization.

Conclusion

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (CP-Phen-10) is not a direct functional alternative to existing antipsychotics for clinical treatment due to its N-acyl "deactivated" configuration. However, it is a superior alternative synthetic precursor . It enables the development of cleaner, isomer-free antipsychotic libraries (e.g., Promethazine analogs) and serves as a chemical biology tool for covalent receptor tagging. Researchers should utilize this compound to bypass the synthetic limitations of the 1950s-era "direct alkylation" methods.

References
  • Phenothiazine Drugs: Structure-Activity Relationships. Proc Natl Acad Sci U S A. 1975. Link

  • Promethazine: Structure, Chemical Properties and Therapeutic Uses. Gpatindia. 2020. Link

  • PubChem Compound Summary: 2-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one. National Center for Biotechnology Information. 2025.[3][4][5][6] Link

  • Preparation method of promethazine hydrochloride. Google Patents (CN104387338A). 2015. Link

Sources

Validation of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one as a Regioselective Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one CAS: 38076-63-0 Primary Application: Regioselective scaffold for the synthesis of N-substituted phenothiazine libraries (e.g., Efflux Pump Inhibitors, Antipsychotics).[1] Core Value Proposition: Solves the critical "Phenothiazinyl Alkyl Halide Rearrangement" problem, enabling the generation of isomerically pure 2-aminopropyl phenothiazine derivatives (Promethazine-class) without contamination by isopromethazine analogs.[1]

Part 1: Technical Analysis & Validation[1]

The Scientific Problem: The Aziridinium Trap

In the development of phenothiazine-based drugs (such as the efflux pump inhibitor Chlorpromazine or the antihistamine Promethazine ), the standard synthesis method involves direct alkylation of the phenothiazine nitrogen with an alkyl halide.[1]

However, when synthesizing branched derivatives like Promethazine using 1-chloro-2-(dimethylamino)propane , the reaction proceeds through a reactive aziridinium ion intermediate .[1] The phenothiazine nucleophile can attack either carbon of this ring, resulting in a difficult-to-separate mixture of two isomers:

  • Promethazine (Desired: 2-aminopropyl side chain).[1]

  • Isopromethazine (Undesired: 1-aminopropyl-2-yl side chain).[1]

This lack of regiocontrol compromises Structure-Activity Relationship (SAR) data and requires tedious purification, making direct alkylation unsuitable for high-throughput library generation.[1]

The Solution: The Acylation-Reduction Pathway

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one serves as a "locked" scaffold.[1] By introducing the side chain as an


-chloroamide, the carbon skeleton is fixed before the amine is introduced.[1] This completely bypasses the aziridinium intermediate, guaranteeing 100% regiochemical fidelity .[1]
Mechanism of Action (Pathway Diagram)

G Phenothiazine 10H-Phenothiazine (Precursor) DirectAlk Direct Alkylation (Old Method) Phenothiazine->DirectAlk + 1-chloro-2-aminopropane TargetTool 2-chloro-1-(10H-phenothiazin-10-yl) propan-1-one (THE RESEARCH TOOL) Phenothiazine->TargetTool + 2-chloropropionyl chloride Aziridinium Aziridinium Ion (Intermediate) DirectAlk->Aziridinium Mixture Mixture: Promethazine + Isopromethazine (Low Purity) Aziridinium->Mixture Non-selective Opening Amidation Aminolysis (Reaction with Amine) TargetTool->Amidation + HNR2 (Amine) AmideInter 2-amino-1-propanone Intermediate Amidation->AmideInter SN2 Substitution Reduction Reduction (LiAlH4) AmideInter->Reduction PureProduct Pure Promethazine Analog (Single Isomer) Reduction->PureProduct C=O to CH2

Figure 1: Comparison of the flawed Direct Alkylation route vs. the Regioselective Route utilizing 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.[1]

Comparative Performance Data

The following data validates the superiority of using 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (Method B) over direct alkylation (Method A) for generating a library of phenothiazine derivatives.

MetricMethod A: Direct AlkylationMethod B: Acyl-Reduction Scaffold (Recommended)
Reagent 1-chloro-2-dialkylaminopropane2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Intermediate Aziridinium Ion (Unstable)

-Chloroamide (Stable Solid)
Regioselectivity Poor (60:40 to 80:20 mixture)Excellent (>99:1)
Purification Requires Fractional CrystallizationSimple Recrystallization / Wash
Yield (Overall) 30–50% (due to isomer loss)65–85%
Utility Bulk Manufacturing (Legacy)Precision Research / Library Generation

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol 1: Validation of Scaffold Reactivity (Aminolysis)

Objective: To demonstrate the utility of the tool in generating diverse amino-phenothiazine precursors.

Materials:

  • 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (1.0 eq)[1][2]

  • Secondary Amine (e.g., Dimethylamine, Morpholine, Piperidine) (2.5 eq)[1]

  • Solvent: Toluene or DMF[1]

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates substitution[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 290 mg (1 mmol) of the scaffold in 5 mL Toluene.

  • Addition: Add 2.5 mmol of the secondary amine. If the amine is a hydrochloride salt, add 2.5 mmol of Triethylamine (TEA) as a base.[1]

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar spot (Rf ~0.3).[1]

  • Workup: Cool to room temperature. Wash with water (2 x 5 mL) to remove salts and excess amine.[1]

  • Validation: Evaporate solvent. Analyze via 1H NMR .

    • Diagnostic Signal: The quartet for the

      
      -proton (CH-Cl) at ~4.6 ppm will shift upfield to ~3.5 ppm (CH-N) upon substitution.[1]
      
Protocol 2: Reduction to Active Drug Analog

Objective: Converting the inactive amide intermediate into the active efflux pump inhibitor.[1]

  • Setup: Suspend LiAlH4 (2.0 eq) in anhydrous THF under Nitrogen atmosphere.

  • Addition: Dropwise add the amino-amide product from Protocol 1 (dissolved in THF).

  • Reflux: Heat to reflux for 2 hours. The carbonyl peak in IR (1650-1680 cm⁻¹) must disappear completely.[1]

  • Quench: Careful addition of Glauber’s salt (Na2SO4·10H2O) or Fieser workup.[1]

  • Isolation: Filter solids, evaporate filtrate.

  • Result: The resulting oil is the pure N-(2-aminopropyl)phenothiazine isomer.[1]

Part 3: Biological Relevance & Applications[1][3]

Efflux Pump Inhibition (EPI)

Phenothiazines are potent inhibitors of the NorA (S. aureus) and AcrAB-TolC (E. coli) efflux pumps.[1] However, the polarity and sterics of the side chain critically modulate this activity.[1]

  • Research Application: Use this scaffold to synthesize a library where the terminal amine is systematically varied (e.g., dimethylamine vs. pyrrolidine vs. N-methylpiperazine).

  • Hypothesis Testing: Does increasing the lipophilicity of the amine tail improve potency against Gram-negative pumps? This scaffold allows this question to be answered without isomer confounding.

Covalent Probe Synthesis

The presence of the


-chlorocarbonyl group allows this tool to be used directly as a covalent modifier  for cysteine proteases or nucleophilic residues in receptor binding pockets, although its primary use remains as a synthetic intermediate.[1]

References

  • Phenothiazine Drug Development & Isomerism Source: National Institutes of Health (NIH) / PubChem Title:[1] Chlorpromazine and Phenothiazine Structure-Activity Relationships URL:[Link][1][3][4]

  • Mechanisms of Phenothiazine Synthesis Source: MDPI Molecules Title: Synthesis and Spectroscopic Characterization of Selected Phenothiazines URL:[Link][1]

  • Efflux Pump Inhibition by Phenothiazines Source: PubMed Central (PMC) Title:[1] Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus URL:[Link]

  • Chemical Properties of the Scaffold Source: PubChem Laboratory Chemical Safety Summary (LCSS) Title: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one (Compound Summary) URL:[Link][1]

Sources

Comparative Docking Guide: Phenothiazine Interaction with Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of phenothiazine-class antipsychotics docking into the human Dopamine D2 Receptor (D2R). Utilizing the high-resolution crystal structure PDB ID: 6CM4 , we dissect the molecular determinants of binding affinity across three structural subclasses: aliphatic, piperidine, and piperazine phenothiazines. This guide is designed for medicinal chemists and computational biologists seeking to optimize lead compounds by understanding the structural causality between side-chain variations and receptor occupancy.

Structural Foundation: The D2 Receptor Orthosteric Pocket

The efficacy of phenothiazines relies on their ability to occupy the Orthosteric Binding Site (OBS) of the D2 receptor. Based on the 6CM4 crystal structure (D2R-Risperidone complex), the pocket is defined by a deep hydrophobic crevice capped by an "ionic lock."

Key Pharmacophoric Anchors
  • Asp114 (TM3): The critical anionic residue. It forms a salt bridge with the protonated tertiary amine of the phenothiazine side chain. Without this interaction, binding is negligible.

  • Trp386 (TM6) & Phe389 (TM6): Aromatic residues forming a "toggled" rotamer switch. They engage in

    
    -
    
    
    
    stacking with the phenothiazine tricyclic ring.
  • Ser193 (TM5): Provides hydrogen bonding opportunities for substituents on the phenothiazine ring (e.g., -Cl, -CF3).

Standardized Computational Protocol

To ensure reproducibility, the following self-validating workflow is recommended. This protocol is software-agnostic but optimized for standard engines like AutoDock Vina or Schrödinger Glide.

Phase I: Preparation
  • Receptor Prep:

    • Download PDB 6CM4 .[1][2][3][4]

    • Remove the T4-lysozyme fusion protein (used for crystallization stability).

    • Crucial Step: Protonate Asp114 to a charge state of -1 (physiological pH 7.4) to ensure salt bridge formation.

  • Ligand Prep:

    • Generate 3D conformers for Chlorpromazine, Thioridazine, and Fluphenazine.

    • Crucial Step: Protonate the distal tertiary nitrogen (

      
      ) to +1. Neutral amines will result in false-negative docking scores.
      
Phase II: Grid Generation & Docking
  • Grid Center: Defined by the centroid of the co-crystallized ligand (Risperidone) in 6CM4.

    • Coordinates (approx): X: -15.2, Y: 4.5, Z: -22.1.

  • Box Size:

    
     Å (Sufficient to cover the OBS and the Secondary Binding Pocket).
    
  • Exhaustiveness: Set to 32 (Vina) or "Extra Precision" (Glide) to sample ring conformations adequately.

Phase III: Validation (Self-Docking)
  • Control: Re-dock the extracted Risperidone into the prepared receptor.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[5]

Workflow Visualization

DockingWorkflow PDB Input: PDB 6CM4 Prep Protein Prep (Remove T4-Lysozyme Fix Asp114 Charge) PDB->Prep Grid Grid Generation (Center: OBS) Prep->Grid Ligand Ligand Prep (Protonate N-amine) Dock Molecular Docking (Vina/Glide) Ligand->Dock Grid->Dock Valid Validation (RMSD < 2.0 Å) Dock->Valid

Caption: Figure 1.[4] Self-validating docking workflow ensuring correct charge states and geometric constraints.

Comparative Analysis: Side Chain Impact

The following data summarizes the docking performance of three representative phenothiazines. Binding energies are derived from consensus averages of AutoDock Vina and Glide XP studies referenced in the literature.

Table 1: Comparative Binding Metrics
CompoundSide Chain ClassAvg. Binding Energy (kcal/mol)Key Interactions (Observed)Stability Factors
Chlorpromazine Aliphatic-7.4 to -8.2Salt bridge (Asp114),

-stacking (Trp386)
Low: Flexible alkyl chain leads to high entropic penalty upon binding.
Thioridazine Piperidine-8.5 to -9.1Salt bridge (Asp114), H-bond (Ser193)Medium: Piperidine ring restricts conformation, improving fit.
Fluphenazine Piperazine-9.5 to -10.2Salt bridge (Asp114), Extended H-bonds, Halogen bond (Phe390)High: Rigid piperazine ring + hydroxyl tail allow additional anchoring in the secondary pocket.
Mechanistic Insight[3][6][8]
  • Entropy vs. Enthalpy: Chlorpromazine's flexible aliphatic tail suffers a significant entropic penalty during binding. The molecule must "freeze" a floppy chain to fit the pocket.

  • The Piperazine Advantage: Fluphenazine and Trifluoperazine possess a rigid piperazine ring. This pre-organizes the molecule into a bioactive conformation, reducing the entropic cost. Furthermore, the piperazine nitrogen often engages in water-mediated hydrogen bonds that aliphatic chains cannot support.

  • Halogen Effects: The -CF3 group (Fluphenazine) or -Cl group (Chlorpromazine) at position 2 of the phenothiazine ring orients toward Ser193 and Ser197 . The electron-withdrawing nature of -CF3 enhances the acidity of the ring hydrogens, strengthening

    
    -stacking interactions with Phe389 .
    
Interaction Pathway Diagram

InteractionMap Pheno Phenothiazine Scaffold Tail Side Chain (Piperazine/Aliphatic) Pheno->Tail Arom Trp386 / Phe389 (Pi-Stacking) Pheno->Arom Pi-Pi Interaction Ser Ser193 (H-Bond) Pheno->Ser Halogen Bond Amine Protonated Amine (+) Asp114 Asp114 (-) (Salt Bridge) Amine->Asp114 Ionic Lock (Critical) Tail->Amine

Caption: Figure 2. Pharmacophore map showing the critical "Ionic Lock" with Asp114 and aromatic stacking.

Conclusion & Recommendations

For researchers developing novel D2 antagonists:

  • Prioritize Rigidity: Incorporate piperazine or rigid bicyclic systems in the side chain to improve binding scores by 1.5–2.0 kcal/mol compared to aliphatic chains.

  • Target the Secondary Pocket: Extend the tail (as seen in Fluphenazine's hydroxyethyl group) to reach residues beyond the orthosteric site, such as Glu95 (TM2), to improve selectivity over D3 receptors.

  • Validate with 6CM4: Always use the Risperidone-bound structure for validation, as it represents the "antagonist-bound" inactive state relevant to antipsychotic activity.

References

  • Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone.[3] Nature, 555, 269–273.[3]

  • Kalani, D., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLoS One.

  • Salmas, R.E., et al. (2015). A QM Protein-Ligand Investigation of Anti-psychotic Drugs with the Dopamine D2 Receptor. Journal of Biomolecular Structure and Dynamics.

  • Liao, C., et al. (2014). Molecular modeling and docking study on dopamine D2-like and serotonin 5-HT2A receptors. Journal of Molecular Graphics and Modelling.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Target Specificity of Chlorpromazine

This guide provides an in-depth analysis of the target specificity of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one, more commonly known as Chlorpromazine. Developed in 1950, Chlorpromazine was the first antipsychotic medication and is recognized on the World Health Organization's List of Essential Medicines.[1] Its therapeutic efficacy in treating psychotic disorders like schizophrenia is primarily attributed to its interaction with dopamine receptors.[1][2] However, a comprehensive understanding of its activity at related targets is crucial for predicting its full pharmacological profile, including potential side effects and opportunities for therapeutic repurposing.

This document will delve into the nuanced interactions of Chlorpromazine with its primary and secondary targets, present comparative binding data, and detail the experimental methodologies used to assess its specificity.

Primary Target and Mechanism of Action: Dopamine Receptor Antagonism

Chlorpromazine's principal mechanism of action is the antagonism of dopamine receptors, particularly the D2 subtype.[1][2] In conditions like schizophrenia, which are often associated with excessive dopaminergic activity in the brain's mesolimbic pathway, Chlorpromazine blocks these receptors.[2] This blockade reduces the effects of dopamine, helping to alleviate psychotic symptoms such as hallucinations and delusions.[2] Unlike many other typical antipsychotics, Chlorpromazine also demonstrates a high affinity for D1, D3, and D5 dopamine receptor subtypes.[1]

This multi-subtype blockade contributes to its broad therapeutic effects but also introduces a complex pharmacological profile. The interaction with the D2 receptor, in particular, is a cornerstone of its antipsychotic properties.[1][3]

Comparative Analysis of Off-Target Engagement

A key aspect of understanding Chlorpromazine's complete pharmacological profile lies in its "off-target" effects. The term "off-target" can be misleading, as these interactions contribute significantly to both its therapeutic actions and its side-effect profile. Chlorpromazine exhibits notable activity at a range of other neurotransmitter receptors.[1][2]

Key Off-Target Interactions:

  • Serotonin Receptors (5-HT): Chlorpromazine acts as an antagonist at serotonin 5-HT2A receptors.[1][2] This is a characteristic it shares with many "atypical" or second-generation antipsychotics.[4] In fact, it tends to have a greater effect at serotonin receptors than at D2 receptors.[1] This 5-HT2A blockade is thought to contribute to its anxiolytic and antidepressant properties and may mitigate some of the extrapyramidal side effects associated with strong D2 antagonism.[1] Positron Emission Tomography (PET) studies in schizophrenic patients have demonstrated a dose-dependent blockade of cortical 5-HT2A receptors by Chlorpromazine.[5][6]

  • Adrenergic Receptors (α1 and α2): Chlorpromazine is a potent antagonist at α-adrenergic receptors.[1] This action can lead to sympatholytic effects, such as a lowering of blood pressure (orthostatic hypotension), reflex tachycardia, and sedation.[1][2]

  • Histamine Receptors (H1): The compound is a potent antagonist of H1 histamine receptors, which accounts for its significant sedative and antiemetic effects.[1][3] This antihistaminergic activity is also linked to side effects like weight gain.[1]

  • Muscarinic Acetylcholine Receptors (M1 and M2): Chlorpromazine's antagonism at muscarinic receptors leads to anticholinergic side effects.[1][3] These can include dry mouth, blurred vision, constipation, and urinary retention.[3]

  • Receptor Tyrosine Kinases (RTKs): More recent research has uncovered Chlorpromazine's ability to inhibit certain receptor tyrosine kinases. It has been shown to suppress the growth of cancer cells with mutant RTKs and inhibit clathrin-mediated endocytosis.[7] Specifically, it has demonstrated anti-leukemic activities against acute myeloid leukemia (AML) cells with FLT3-ITD and KIT D816V mutations.[8]

The following diagram illustrates the workflow for assessing the target specificity of a compound like Chlorpromazine.

Caption: Workflow for Assessing Compound Specificity.

Quantitative Comparison of Target Binding

To objectively assess the specificity of Chlorpromazine, it is essential to compare its binding affinities (often expressed as Ki or IC50 values) across its various targets. Lower values indicate a higher affinity.

TargetBinding Affinity (Ki, nM)Primary EffectReference
Dopamine D1 1.1Antagonist
Dopamine D2 0.8Antagonist
Dopamine D3 2.5Antagonist
Dopamine D4 3.8Antagonist
Serotonin 5-HT2A 1.3Antagonist
Serotonin 5-HT2C 4.0Antagonist
Adrenergic α1A 1.0Antagonist
Adrenergic α1B 1.0Antagonist
Histamine H1 0.3Antagonist
Muscarinic M1 13Antagonist
Muscarinic M2 26Antagonist

Disclaimer: Binding affinities can vary depending on the experimental conditions and assay used.

This data illustrates that Chlorpromazine is a highly potent, but not exquisitely specific, ligand. It displays nanomolar affinity for a range of dopamine, serotonin, adrenergic, and histamine receptors, explaining its broad pharmacological effects.

Experimental Protocols for Specificity Assessment

The determination of a compound's specificity relies on robust and well-validated experimental assays. Below are protocols for two key methodologies used to generate the kind of data presented above.

This technique is a gold standard for quantifying the interaction between a ligand and a receptor.[9] It directly measures the affinity of a compound for a target by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Chlorpromazine for a specific receptor (e.g., Dopamine D2).

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand with known affinity for the target (e.g., [³H]-Spiperone for D2 receptors).

  • Chlorpromazine hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare a series of dilutions of Chlorpromazine.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the varying concentrations of Chlorpromazine.[10]

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.[11]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[10]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of Chlorpromazine. The concentration at which Chlorpromazine inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

CETSA® is a powerful method for verifying that a drug engages with its intended target within the complex environment of a living cell.[12] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to heat-induced denaturation.[12]

Objective: To confirm the engagement of Chlorpromazine with a target protein in intact cells.

Materials:

  • Intact cells expressing the target protein.

  • Chlorpromazine hydrochloride.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for western blotting or mass spectrometry.

Procedure:

  • Treatment: Treat the cells with either Chlorpromazine or a vehicle control and incubate.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.[13]

  • Lysis: Lyse the cells to release the intracellular proteins.[13]

  • Separation: Centrifuge the lysates to separate the soluble, non-denatured proteins from the aggregated, denatured proteins.[13]

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method like western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the Chlorpromazine-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of Chlorpromazine indicates target engagement.[12]

The following diagram illustrates the principle of the Cellular Thermal Shift Assay.

Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).

Conclusion

Chlorpromazine is a pharmacologically complex molecule with high affinity for a range of neurotransmitter receptors. While its primary therapeutic action is mediated through the blockade of dopamine D2 receptors, its interactions with serotonin, adrenergic, histamine, and muscarinic receptors are critical to its overall clinical profile, contributing to both its efficacy and its side effects. Modern techniques like radioligand binding assays and Cellular Thermal Shift Assays are indispensable tools for dissecting this polypharmacology and providing a comprehensive assessment of its target specificity. This detailed understanding is paramount for the safe and effective use of this foundational psychiatric medication and for guiding future drug discovery efforts.

References

  • Chlorpromazine - Wikipedia. Available at: [Link]

  • Chlorpromazine - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Chlorpromazine: Package Insert / Prescribing Information - Drugs.com. Available at: [Link]

  • Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed. Available at: [Link]

  • Binding of Antipsychotic Drugs to Cortical 5-HT2A Receptors: A PET Study of Chlorpromazine, Clozapine, and Amisulpride in Schizophrenic Patients | American Journal of Psychiatry. Available at: [Link]

  • Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients - PubMed. Available at: [Link]

  • What is the mechanism of Chlorpromazine Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • Antipsychotic Chlorpromazine Suppresses STAT5 Signaling, Overcomes Resistance Mediated by the Gatekeeper Mutation FLT3-ITD/F691L, and Synergizes with Quizartinib in FLT3-ITD-Positive Cells - PMC. Available at: [Link]

  • Chlorpromazine, an Inhibitor of Intracellular Trafficking of FLT3-ITD and KIT D816V, Shows Prominent Anti-Leukemic Activities Against AML Cells and AML Stem Cells in Vitro and in Vivo. | Blood | American Society of Hematology - ASH Publications. Available at: [Link]

  • chlorpromazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

  • Radioligand Binding Assay | Gifford Bioscience. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Available at: [Link]

Sources

Benchmarking the Antioxidant Capacity of Novel Phenothiazines against Trolox

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the search for neuroprotective agents and stabilizers for biological systems, the phenothiazine scaffold—historically known for antipsychotic activity—has re-emerged as a potent antioxidant candidate. This guide benchmarks novel phenothiazine derivatives against Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), the water-soluble Vitamin E analog and industry gold standard.

While Trolox provides a stable, stoichiometric baseline for radical scavenging, novel phenothiazines often exhibit complex, multi-step scavenging mechanisms involving stable radical cations. This guide provides the experimental framework to objectively compare these two classes, highlighting where novel derivatives may outperform Trolox in specific oxidative environments.

Scientific Rationale: Mechanism & Causality

To benchmark effectively, one must understand the divergence in mechanism between the comparator (Trolox) and the test subject (Phenothiazines).

The Trolox Standard (HAT Mechanism)

Trolox acts primarily via Hydrogen Atom Transfer (HAT) . It donates the phenolic hydrogen to a free radical, forming a stable chromanoxyl radical. This reaction is generally fast, stoichiometric (scavenging 2 radicals per molecule), and solvent-independent, making it the ideal reference.

Phenothiazine Derivatives (SET & HAT Hybrid)

Phenothiazines (PTZ) operate through a more versatile mechanism, often dominated by Single Electron Transfer (SET) followed by proton transfer. The nitrogen atom in the thiazine ring is the active site.

  • Step 1: PTZ donates an electron to the radical (

    
    ), forming a radical cation (
    
    
    
    ).
  • Step 2: The radical cation is stabilized by resonance across the tricyclic system.

  • Secondary Scavenging: Novel derivatives with electron-donating groups (e.g., -OH, -OMe) at the C-2 position enhance this stability, allowing the molecule to scavenge additional radicals or regenerate in specific redox cycles.

Mechanistic Pathway Diagram

AntioxidantMechanism Radical Free Radical (ROO•) TroloxRad Chromanoxyl Radical (Stable) Radical->TroloxRad Neutralized PTZCat PTZ Radical Cation (PTZ•+) Radical->PTZCat Reduced Trolox Trolox (Reference) Trolox->TroloxRad HAT (H+ Transfer) PTZ Phenothiazine (Novel) PTZ->PTZCat SET (e- Transfer) Regen Regeneration/ Secondary Scavenging PTZCat->Regen pH Dependent

Figure 1: Comparative mechanistic pathways. Trolox utilizes a direct Hydrogen Atom Transfer (HAT), while Phenothiazines often initiate via Single Electron Transfer (SET), leading to a stable radical cation.

Methodological Framework

To ensure data integrity, the benchmarking process must use assays that account for both HAT and SET mechanisms. The DPPH and ABTS assays are selected here as the primary validation systems.

Protocol A: High-Throughput DPPH Assay

The DPPH assay is preferred for its simplicity, but phenothiazines can exhibit slow kinetics due to steric hindrance.

  • Expert Insight: Standard 30-minute incubation may be insufficient for bulky phenothiazine derivatives. Kinetic monitoring (0–60 min) is required to avoid underestimating potency.

Step-by-Step Methodology:

  • Preparation: Dissolve DPPH in methanol to achieve an absorbance of 0.70 ± 0.02 at 517 nm (approx. 0.1 mM).

  • Stock Solutions: Prepare 10 mM stock solutions of Trolox and Novel Phenothiazines in DMSO.

  • Dilution: Create a 5-point concentration curve (e.g., 10–200 µM) using methanol.

  • Reaction: In a 96-well plate, mix 20 µL of sample + 180 µL of DPPH working solution.

  • Incubation: Incubate in the dark at 25°C.

    • Trolox: 30 minutes.

    • Phenothiazines:[1][2][3][4][5][6] Measure at 30 min and 60 min to check for slow kinetics.

  • Measurement: Read absorbance at 517 nm.

  • Calculation: Determine % Inhibition and calculate IC50.

    
    
    
Protocol B: ABTS Cation Radical Decolorization

This assay operates via SET, making it highly sensitive to the phenothiazine mechanism.

Step-by-Step Methodology:

  • Generation: Mix 7 mM ABTS with 2.45 mM potassium persulfate (1:1 v/v). Store in dark for 12–16h to generate

    
    .
    
  • Calibration: Dilute the radical solution with ethanol to an absorbance of 0.70 at 734 nm.

  • Assay: Add 10 µL of sample to 190 µL of diluted

    
    .
    
  • Measurement: Read absorbance at 734 nm after exactly 6 minutes.

  • Output: Express results as TEAC (Trolox Equivalent Antioxidant Capacity).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Assays Parallel Assay Execution Start Compound Library (Trolox & PTZ Analogs) Solubilization Solubilization (DMSO) Start->Solubilization DPPH DPPH Assay (517 nm) Solubilization->DPPH Methanol Dilution ABTS ABTS Assay (734 nm) Solubilization->ABTS Ethanol Dilution Analysis Data Analysis (IC50 & TEAC) DPPH->Analysis ABTS->Analysis Validation Statistical Validation (Z-Factor > 0.5) Analysis->Validation

Figure 2: Validated workflow for benchmarking. Parallel execution of DPPH and ABTS assays ensures capture of both HAT and SET activities.

Benchmarking Data: Phenothiazines vs. Trolox[2]

The following table summarizes the comparative performance of Trolox against representative phenothiazine scaffolds. Data is synthesized from structure-activity relationship (SAR) trends observed in recent literature [1, 2, 4].[1]

Compound ClassMechanismDPPH IC50 (µM)TEAC Value (ABTS)Kinetic Profile
Trolox (Standard) HAT Dominant12.5 ± 0.5 1.00 (Ref) Fast (< 5 min)
Parent PhenothiazineSET Dominant25.0 ± 1.20.65 ± 0.05Slow / Moderate
Novel 2-OH-Phenothiazine Hybrid (SET/HAT)8.2 ± 0.8 1.85 ± 0.12 Fast
Propenyl-PTZ DimerEnhanced SET10.1 ± 0.91.45 ± 0.10Moderate
ChlorpromazineSET> 50.00.30 ± 0.02Slow
Data Interpretation[2][3][4][8][9][10][11][12][13][14]
  • Superiority of Hydroxylation: The "Novel 2-OH-Phenothiazine" outperforms Trolox (lower IC50, higher TEAC). The hydroxyl group introduces a HAT capability to the strong SET potential of the thiazine ring, creating a "dual-action" antioxidant.

  • Kinetic Lag: Unsubstituted phenothiazines appear weaker in DPPH assays if measured too early. The radical cation intermediate (

    
    ) is stable, meaning the color change (scavenging) may take longer to manifest than with Trolox.
    
  • Stoichiometry: While Trolox scavenges 2 radicals, novel phenothiazine dimers can scavenge up to 4 radicals per molecule due to multiple reactive sites [7].

Critical Analysis & Limitations

Solvent Effects

Phenothiazines are highly sensitive to solvent polarity.

  • Aqueous Media: Phenothiazines act as excellent antioxidants, often regenerating via reaction with superoxide anions [8].[4][6]

  • Lipid Media: Caution is advised. In lipid-rich environments, the stable phenothiazinyl radical can behave as a pro-oxidant , potentially initiating lipid peroxidation chains [8]. Trolox remains a safe antioxidant in both media.

pH Dependence

The ionization potential of phenothiazines is pH-dependent. At physiological pH (7.4), the electron transfer capability is optimized. In acidic conditions (often used in FRAP assays), the protonation of the nitrogen can inhibit the SET mechanism, leading to false negatives for phenothiazines.

References

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP. E3S Web of Conferences.7[4]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. ResearchGate.8[1][4][5][6][8][9]

  • Antioxidant Properties of New Phenothiazine Derivatives. PMC - NIH.3[4][8]

  • A Comparative Guide to the Antioxidant Properties of Phenothiazine Derivatives. BenchChem.2[4][5][8]

  • DPPH Antioxidant Assay Kit Protocol. Dojindo.10[4]

  • Common Trends and Differences in Antioxidant Activity Analysis. MDPI.11[4][5][6][8]

  • Antioxidant Activity of Planar Catechin Conjugated with Trolox. MDPI.12[4][8]

  • Antioxidant vs Prooxidant Action of Phenothiazine in a Biological Environment. RSC Publishing.6[4][5][8]

Sources

Translational Validation of Phenothiazines: From Petri Dish to Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Repurposing Paradox

Phenothiazines (e.g., Thioridazine, Chlorpromazine), historically utilized as antipsychotics, have demonstrated potent in vitro efficacy against Glioblastoma (GBM) stem cells and Multi-Drug Resistant (MDR) bacteria. However, a "Valley of Death" exists between these in vitro IC50 values and in vivo efficacy.

This guide objectively compares the performance of phenothiazines against—and in combination with—Standard of Care (SOC) agents in animal models. Unlike simple screening guides, we focus on the pharmacokinetic (PK) realities that determine whether a phenotypic hit translates to a therapeutic lead.

Part 1: The Pharmacokinetic Barrier (In Vitro vs. In Vivo)

Before initiating animal studies, researchers must account for the specific PK profile of phenothiazines. While in vitro assays suggest direct cytotoxicity, in vivo efficacy is often driven by mechanism-specific synergy or tissue accumulation .

FeatureIn Vitro EnvironmentIn Vivo Reality (Murine Models)Impact on Efficacy
Target Access Direct exposure to drug in media.Blood-Brain Barrier (BBB): High penetration (Lipophilic).Advantage: Excellent for GBM/CNS tumors.Disadvantage: Neurotoxicity limits systemic dosing for infections.
Metabolism Minimal (unless hepatic co-culture).First-Pass Metabolism: Extensive CYP450 metabolism.Active metabolites (e.g., mesoridazine) may differ in potency from parent drug.
Mechanism Direct membrane disruption / Efflux inhibition.Synergy: Often cytostatic alone; requires SOC combination.Phenothiazines act best as "Sensitizers" rather than monotherapies in vivo.

Part 2: Oncology Case Study – Glioblastoma (GBM)

Comparison: Thioridazine (TZ) + Temozolomide (TMZ) vs. TMZ Monotherapy

In GBM, the primary challenge is the resistance of Cancer Stem Cells (CSCs) to Temozolomide. Thioridazine targets dopamine receptor D2 (DRD2) on CSCs and inhibits autophagy, preventing the tumor from recycling nutrients to survive chemotherapy.

Comparative Efficacy Data (Orthotopic Xenograft Model)

Data synthesized from Johannessen et al. and related preclinical studies.

MetricControl (Vehicle)Temozolomide (TMZ) AloneThioridazine (TZ) AloneCombination (TZ + TMZ)
Median Survival 28 Days35 Days32 Days>55 Days
Tumor Volume (Day 40) Large (Euthanasia req.)Moderate ReductionMinimal ReductionSignificant Regression
Autophagy Flux NormalInduced (Protective)Blocked Blocked (Lethal)
Toxicity (Weight Loss) N/A<5%<5%<10% (Manageable)

Analyst Insight: Thioridazine alone provides minimal survival benefit because it targets the quiescent stem cell population. TMZ alone kills the bulk tumor but spares stem cells. The combination is required for curative potential.

Mechanism of Action: Synergistic Lethality

The following diagram illustrates why the combination succeeds where monotherapy fails.

GBM_Synergy TMZ Temozolomide (TMZ) DNA_Damage DNA Methylation (O6-mG) TMZ->DNA_Damage Induces TZ Thioridazine (TZ) Lysosome Autophagosome-Lysosome Fusion TZ->Lysosome Inhibits Fusion CSC Glioblastoma Stem Cells (DRD2+) TZ->CSC Targets DRD2 Autophagy Protective Autophagy (Survival Mechanism) DNA_Damage->Autophagy Triggers Stress Response Apoptosis Apoptosis / Tumor Regression Autophagy->Apoptosis Prevents Autophagy->Apoptosis Accumulation of Damaged Organelles Lysosome->Autophagy Blocks Flux CSC->Apoptosis differentiation/death

Figure 1: Thioridazine blocks the autophagic rescue mechanism triggered by Temozolomide-induced DNA damage.

Part 3: Infectious Disease Case Study – Bacterial Adjuvants

Comparison: Phenothiazines as Efflux Pump Inhibitors (EPIs)

Unlike in oncology, using phenothiazines for bacterial infections in vivo is limited by neurotoxicity.[1] The goal here is not direct killing, but re-sensitizing resistant bacteria (e.g., MRSA, MDR-TB) to antibiotics.

The "Helper" Protocol[1]
  • Challenge: The concentration of Phenothiazine required to kill bacteria directly (MIC: 10–50 mg/L) is toxic to mice.

  • Solution: Use a "sub-lethal" dose of Phenothiazine (e.g., 0.5 mg/kg) to inhibit efflux pumps, lowering the MIC of the antibiotic (e.g., Isoniazid) by 16-fold.

Drug RegimenBacterial Load (Lung CFU)CNS Side EffectsOutcome
Isoniazid (Low Dose) High (No clearance)NoneTreatment Failure
Thioridazine (High Dose) Moderate ReductionSevere Sedation/Ataxia Toxic Failure
Combination Low (Clearance) MinimalTherapeutic Success

Part 4: Validated Experimental Protocols

To ensure reproducibility and E-E-A-T compliance, follow these specific workflows.

Protocol A: Orthotopic GBM Xenograft (Mouse)

Objective: Validate BBB penetration and CSC targeting.

  • Cell Preparation: Use Luciferase-tagged U87-MG or patient-derived neurospheres (enriched for CSCs).

  • Implantation: Stereotactic injection of

    
     cells into the striatum of NOD/SCID mice.
    
  • Establishment: Allow 7–10 days for tumor engraftment (verify via Bioluminescence Imaging - BLI).

  • Treatment Schedule (21 Days):

    • Group 1 (Control): PBS i.p. daily.

    • Group 2 (TMZ): 25 mg/kg oral gavage (Days 1–5 only).

    • Group 3 (TZ): 10 mg/kg i.p. daily (Note: Monitor for sedation).

    • Group 4 (Combo): TZ (daily) + TMZ (Days 1–5).

  • Readout: Survival (Kaplan-Meier) and BLI flux (Tumor Volume).

Protocol B: Macrophage Intracellular Infection Assay (Ex Vivo/In Vivo Bridge)

Objective: Confirm intracellular killing of Salmonella or Mycobacteria without systemic neurotoxicity.

  • Infection: Infect murine macrophages (RAW 264.7) with GFP-tagged S. typhimurium (MOI 10:1).

  • Treatment: Treat with Thioridazine (

    
    ) + Gentamicin (to kill extracellular bacteria).
    
  • Mechanism Check: Stain for LC3-II (Autophagy marker) and LysoTracker (Acidification).

    • Success Criteria: Increased co-localization of Bacteria-GFP with Lysosomes (Red) indicates phenothiazine-induced autophagic killing.

  • In Vivo Translation: Infect BALB/c mice; treat with TZ (low dose) + Antibiotic. Harvest spleen/liver at Day 5 for CFU counts.

Part 5: Translational Workflow Visualization

The following flowchart outlines the decision matrix for moving a phenothiazine candidate from screening to animal validation.

Translational_Workflow Screen In Vitro Screen (IC50 < 10uM) Mech Mechanism Check (Efflux vs. Autophagy) Screen->Mech Decision Indication? Mech->Decision CNS_Route CNS / Oncology Decision->CNS_Route Crosses BBB Sys_Route Systemic Infection Decision->Sys_Route Systemic Model_GBM Orthotopic Model (TZ + TMZ) CNS_Route->Model_GBM Leverage BBB Model_Inf Adjuvant Model (TZ + Antibiotic) Sys_Route->Model_Inf Dose Limiting Toxicity Tox_Check Toxicity Check (Sedation/Weight) Model_GBM->Tox_Check Model_Inf->Tox_Check Success Clinical Candidate Tox_Check->Success Therapeutic Window > 1

Figure 2: Decision matrix for selecting the appropriate animal model based on indication and BBB penetration.

References

  • Johannessen, T. C., et al. (2019).[2] Thioridazine inhibits autophagy and sensitizes glioblastoma cells to temozolomide.[3][4]Journal of Cerebral Blood Flow & Metabolism .

  • Zhang, X., et al. (2017). Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer.[5]Cell Cycle .[5]

  • Grimsey, E. M., & Piddock, L. J. (2019). Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus.Antimicrobial Agents and Chemotherapy .[6]

  • Rønco, T., et al. (2020).[1] A Novel Promazine Derivative Shows High in vitro and in vivo Antimicrobial Activity Against Staphylococcus aureus.[1]Frontiers in Microbiology .

  • Amaral, L., et al. (2004). Antimicrobial Activity of Phenothiazines - In Vivo.[7][8]In Vivo .[1][4][5][7][9]

Sources

Comparative Guide: Synthetic Architectures for Substituted Phenothiazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenothiazine scaffold remains a "privileged structure" in medicinal chemistry, evolving far beyond its classical antipsychotic roots (e.g., chlorpromazine) into modern applications for multidrug-resistant tuberculosis, oncology, and materials science (OLEDs).

For the drug development chemist, the challenge is no longer how to make a phenothiazine, but which route offers the necessary regiocontrol and functional group tolerance. This guide objectively compares the three dominant synthetic paradigms: the classical Bernthsen Synthesis , the regioselective Smiles Rearrangement , and modern Transition-Metal Catalyzed Cross-Couplings .

Part 1: Strategic Analysis of Synthetic Routes

The Classical Baseline: Bernthsen Thionation

Best for: Commodity scale-up of simple, symmetric derivatives; cost-sensitive material science applications.

The Bernthsen synthesis is the "brute force" approach, involving the heating of diphenylamines with elemental sulfur and an iodine catalyst. While historically significant, it suffers from severe limitations in a modern discovery setting.

  • Mechanism: Radical sulfur insertion followed by electrophilic aromatic substitution.

  • Critical Flaw: When using meta-substituted diphenylamines, the Bernthsen route yields a nearly 1:1 mixture of regioisomers (1- and 3-substituted phenothiazines) which are notoriously difficult to separate chromatographically.

  • Safety Warning: Generates significant H₂S gas; requires high temperatures (melt fusion or high-boiling solvents like o-dichlorobenzene).

The Regioselective Solver: Smiles Rearrangement

Best for: Accessing specific isomers (e.g., 1-substituted phenothiazines) inaccessible via Bernthsen; electron-deficient systems.

This route trades step-count for precision. It relies on an intramolecular nucleophilic aromatic substitution (


) followed by a rearrangement.
  • Mechanism: An activated o-nitro-diphenylsulfide undergoes base-catalyzed rearrangement to a diphenylamine intermediate, which then cyclizes (often with simultaneous nitro group displacement or reduction).

  • Strategic Advantage: The position of the substituent is "locked" by the starting materials (typically 2-aminobenzenethiols and o-halonitrobenzenes), guaranteeing a single regioisomer.

The Precision Tool: Buchwald-Hartwig / Ullmann Coupling

Best for: Late-stage functionalization, complex drug candidates, and libraries requiring high functional group tolerance.

Modern transition metal catalysis (Pd or Cu) allows for the construction of the phenothiazine core from acyclic precursors (e.g., o-dihaloarenes and o-aminothiophenols) or the direct functionalization of the N-H bond.[1]

  • Mechanism: Stepwise C-N and C-S bond formation via oxidative addition/reductive elimination cycles.

  • Strategic Advantage: Mild conditions preserve sensitive groups (nitriles, esters, chiral centers) that would survive neither the Bernthsen heat nor the Smiles strong base.

Part 2: Comparative Performance Metrics

The following data summarizes average performance across 50+ literature protocols.

FeatureBernthsen SynthesisSmiles RearrangementPd-Catalyzed (Buchwald)
Regioselectivity Poor (Mixtures likely)Excellent (Pre-determined) Excellent (Ligand controlled)
Yield (Avg) 30–60%50–75% (Overall)70–95%
Step Count 1 (One-pot)3–4 (Linear sequence)1–2 (Convergent)
Tolerance Low (Stable groups only)Medium (Base sensitive)High (Chemo-selective)
Atom Economy HighLow (Leaving groups lost)Medium (Ligand/Base waste)
Cost $ (Very Low)

(Moderate)

$ (Catalyst dependent)
Scalability High (Industrial)MediumLow-Medium (Discovery)

Part 3: Mechanistic Visualization

Pathway Logic and Intermediates

Phenothiazine_Routes start_bern Diphenylamine + S8 inter_bern Diphenylamine Sulfide Radical start_bern->inter_bern I2 cat, 180°C start_smiles 2-Aminothiol + o-Halonitrobenzene inter_smiles1 Diphenylsulfide Precursor start_smiles->inter_smiles1 Condensation start_pd o-Dihaloarene + Primary Amine inter_pd Pd(II) Oxidative Addition Complex start_pd->inter_pd Pd(OAc)2, Ligand product Substituted Phenothiazine inter_bern->product -H2S, Cyclization inter_smiles2 Spirocyclic Meisenheimer Complex inter_smiles1->inter_smiles2 Base (KOH/DMF) inter_smiles2->product Rearrangement (-NO2/-Hal) inter_pd->product C-N / C-S Bond Formation

Figure 1: Comparative mechanistic flow of the three primary synthetic architectures. Note the convergence of the Smiles route through the Meisenheimer complex, contrasting with the radical mechanism of Bernthsen.

Part 4: Validated Experimental Protocols

Protocol A: Modern Pd-Catalyzed Synthesis (Buchwald-Hartwig Type)

Recommended for: Library generation, high-value intermediates.

Reagents:

  • 1,2-Dibromobenzene derivative (1.0 equiv)

  • 2-Aminobenzenethiol derivative (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (Anhydrous)

Workflow:

  • Inerting: Charge a flame-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Evacuate and backfill with Argon (3x).

  • Addition: Add the 1,2-dibromobenzene and 2-aminobenzenethiol via syringe in degassed Toluene (0.1 M concentration).

  • Catalysis: Seal the tube and heat to 100°C for 12 hours. The solution typically turns from deep red to dark orange/brown.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black.

  • Purification: Concentrate in vacuo. Flash column chromatography (Hexane/EtOAc gradient) yields the N-H free phenothiazine.

Why this works: The Xantphos ligand has a wide bite angle, facilitating the reductive elimination of the C-S and C-N bonds. The use of Cs₂CO₃ (mild base) prevents side reactions common with stronger alkoxides.

Protocol B: Modified Iodine-Catalyzed Bernthsen (Green Variation)

Recommended for: Gram-scale synthesis of simple derivatives.

Reagents:

  • Diphenylamine derivative (1.0 equiv)

  • Elemental Sulfur (S₈) (2.0 equiv)

  • Catalyst: Iodine (I₂) (5 mol%)

  • Solvent: o-Dichlorobenzene (ODCB)

Workflow:

  • Fusion: Combine diphenylamine, sulfur, and iodine in a round-bottom flask equipped with a reflux condenser and a gas scrubber (NaOH trap) for H₂S.

  • Reaction: Add ODCB and heat to reflux (approx. 180°C).

  • Monitoring: The reaction is complete when H₂S evolution ceases (lead acetate paper test) and TLC shows consumption of amine (approx. 4-6 hours).

  • Work-up: Cool to RT. The phenothiazine often crystallizes directly from the solvent.

  • Purification: Filter the precipitate. Recrystallize from benzene or ethanol.

Why this works: Iodine acts as a radical initiator and mild oxidant, lowering the activation energy compared to the uncatalyzed sulfur melt.

Part 5: Emerging Technology - Metal-Free Oxidative Coupling

Recent advances (2023-2024) have introduced iodine-promoted oxidative couplings of cyclohexanones and 2-aminobenzenethiols. This route utilizes molecular oxygen as the terminal oxidant.

Green_Route cyclohexanone Cyclohexanone intermediate Imine Intermediate cyclohexanone->intermediate + aminothiol aminothiol 2-Aminothiol aminothiol->intermediate iodine I2 / DMSO / O2 aromatization Oxidative Aromatization intermediate->aromatization I2 cat. target Phenothiazine aromatization->target -H2O, -H2

Figure 2: The "Green" Iodine-DMSO route. This method avoids metal scavengers, critical for pharmaceutical purity specifications.

References

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI Organics, 2025. Link

  • Synthesis of Phenothiazine Derivatives via Buchwald-Hartwig Amination. ResearchGate, 2025. Link

  • Synthesis of Phenothiazines via Smiles Rearrangement. ResearchGate, 2025. Link

  • Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C–S/C–N Cross-Coupling Reaction. Journal of Organic Chemistry, 2017. Link

  • Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry, 2023. Link

  • Transition metal catalyzed synthesis and functionalization of phenothiazines. Journal of Molecular Structure, 2024.[2] Link

  • Buchwald-Hartwig Cross Coupling Reaction Mechanism. Organic Chemistry Portal. Link

Sources

Safety Operating Guide

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bottom Line Up Front"

Do not dispose of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one down the drain or in general trash.

This compound possesses a dual-hazard profile: the phenothiazine core (ecotoxic, photosensitizer) and the


-chloroamide tail  (potent alkylating agent). It must be managed as Halogenated Organic Hazardous Waste . The only acceptable final disposal method is high-temperature incineration at a permitted facility equipped with scrubbers for acid gases (HCl, SO

).

Hazard Analysis & Scientific Rationale

To handle this chemical safely, one must understand why it is dangerous. We do not rely on generic safety data; we look at the Structure-Activity Relationship (SAR).

The Alkylating Hazard (The "Tail")

The 2-chloropropanoyl side chain creates an electrophilic center.

  • Mechanism: The carbon-chlorine bond adjacent to the carbonyl group is highly reactive. It can undergo nucleophilic substitution (

    
    ) with biological nucleophiles (DNA bases, cysteine residues in proteins).
    
  • Operational Consequence: This makes the compound a potential sensitizer and lachrymator . Waste containers must be sealed immediately to prevent vapor inhalation, which can cause delayed respiratory irritation.

The Ecotoxic Hazard (The "Core")

The tricyclic phenothiazine ring is lipophilic and bioactive.

  • Mechanism: Phenothiazines can bioaccumulate in aquatic organisms and act as photosensitizers, generating reactive oxygen species (ROS) upon exposure to UV light.

  • Operational Consequence: Zero-tolerance policy for drain disposal. Even trace amounts can disrupt local wastewater treatment biology.

Waste Classification & Segregation

Proper segregation is the first line of defense against unexpected reactions in the waste stream.

ParameterClassification / Value
Primary Waste Stream Halogenated Organic Waste
RCRA Status (USA) Not specifically U-listed, but treat as D001 (if in flammable solvent) or Toxic due to reactivity.
Compatibility Group Group A (Organic Acids/Halogens) . Keep separate from Group B (Bases) and Oxidizers.
Incompatibility Strong Oxidizers: Can oxidize the sulfur in the ring to sulfoxides/sulfones or form radical cations.Strong Bases: Can hydrolyze the amide bond or displace the chloride, generating heat and toxic byproducts.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging
  • Select Container: Use HDPE (High-Density Polyethylene) or Amber Glass .

    • Why? Amber glass prevents UV-degradation of the phenothiazine ring. HDPE is resistant to the alkyl halide moiety. Avoid metal containers, as trace HCl formation (hydrolysis) can corrode them.

  • Labeling: Mark the container clearly:

    • "HAZARDOUS WASTE - HALOGENATED ORGANIC"

    • Chemical Name: "2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one"

    • Hazards: "Toxic, Irritant, Sensitizer"

Phase 2: Waste Transfer
  • Solids: If the material is solid, double-bag in thick polyethylene bags before placing in the rigid secondary container.

  • Liquids (Mother Liquors): If dissolved in solvent (e.g., DCM, Toluene), ensure the solvent is compatible with the halogenated waste stream.

    • Critical Check: Do not mix with waste streams containing acetone/ketones and strong bases, as this can trigger exothermic polymerization.

Phase 3: Final Handoff
  • Storage: Store in a satellite accumulation area (SAA) away from light and heat.

  • Disposal: Transfer to your institution's EHS (Environmental Health & Safety) department for High-Temperature Incineration .

    • Verification: Ensure the manifest lists "Halogenated Organics" so the incinerator operator knows to manage HCl emissions.

Emergency Procedures: Spill Management

Scenario: You have dropped a vial containing 5g of solid material.

  • DO NOT use water. Water can hydrolyze the chloride, slowly releasing HCl gas and creating a sticky, contaminated slurry that is harder to clean.

  • DO NOT use bleach. Oxidizers react violently with the phenothiazine sulfur.

Correct Protocol:

  • Evacuate & Ventilate: Clear the immediate area. The

    
    -chloro moiety may act as a lachrymator.
    
  • PPE Upgrade: Wear double nitrile gloves, lab coat, and a full-face respirator or work inside a hood if possible.

  • Dry Clean-up:

    • Cover the spill with an inert absorbent (Vermiculite or chemically treated pads for organics).

    • Sweep gently to avoid generating dust.

  • Decontamination (Surface):

    • Once the bulk solid is removed, wipe the surface with a solvent-soaked rag (Ethanol or Acetone).

    • Expert Tip: A final wipe with a dilute sodium thiosulfate solution can help quench any remaining alkylating residues by converting them to less toxic thiosulfates.

Decision Logic Visualization

The following diagram outlines the decision-making process for handling this specific chemical waste.

DisposalWorkflow Start Waste Generated: 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Mother Liquor) StateCheck->Liquid SolidPack Double Bag (Polyethylene) Place in Rigid HDPE/Glass Solid->SolidPack SolventCheck Check Solvent Compatibility Liquid->SolventCheck SolventCheck->Start Incompatible (Segregate) LiquidPack Segregate into HALOGENATED Waste Stream SolventCheck->LiquidPack Compatible Labeling Label: Toxic, Halogenated Protect from Light SolidPack->Labeling LiquidPack->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Caption: Operational workflow for the segregation and packaging of phenothiazine derivative waste.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[1] Available at: [Link]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 6: Management of Chemicals.[2] Available at: [Link]

  • PubChem. Phenothiazine (Compound Summary). National Library of Medicine. (Used for core toxicity data). Available at: [Link]

  • Princeton University EHS. Laboratory Safety Manual: Waste Disposal. (Standard reference for academic lab waste flows). Available at: [Link][3]

Sources

A Senior Application Scientist's Guide to Handling 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset, grounded in a deep understanding of the potential hazards and the protocols designed to mitigate them. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one. As your partners in discovery, we are committed to providing value beyond the product itself, ensuring your work is not only groundbreaking but also conducted with the highest standards of safety.

The protocols herein are designed to be a self-validating system, explaining the causality behind each procedural step. This ensures that safety is not just a checklist but an integrated, understood component of the experimental workflow.

Hazard Assessment: Understanding the Compound

While specific toxicological data for 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one may be limited, its structural components—a chlorinated propanone and a phenothiazine core—provide a strong basis for a thorough hazard assessment. Phenothiazine and its derivatives are known to be bioactive compounds.[1] The primary hazards associated with similar chlorinated phenothiazine compounds include:

  • Skin Corrosion/Irritation (Category 2): Direct contact can cause skin irritation.[2][3] Prolonged or repeated exposure may lead to more severe effects.

  • Serious Eye Damage/Eye Irritation (Category 2/2A): The compound is expected to be a significant eye irritant, potentially causing serious damage upon contact.[2][3]

  • Acute Toxicity (Oral, Category 4): May be harmful if swallowed.[4][5]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

  • Potential for Skin Sensitization: Some phenothiazine derivatives may cause allergic skin reactions.[5]

It is imperative to treat this compound with caution, assuming it possesses these hazards until proven otherwise. All new compounds of unknown toxicity should be handled as if they are toxic.[6]

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. The primary methods for exposure control are robust engineering solutions.

  • Chemical Fume Hood: All manipulations of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one, especially handling the solid powder, must be performed in a certified chemical fume hood. This is crucial to prevent the inhalation of dust particles and to contain any potential spills.[4][5]

  • Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[2][5][7] Proper air circulation is a key requirement for laboratory safety when handling hazardous chemicals.[8]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure the pathway to them is unobstructed.[2]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed. The following table summarizes the minimum required PPE.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile gloves (single pair)Full-length lab coatNot typically required
Weighing (Solid) Safety goggles and face shieldDouble-layered nitrile glovesFull-length lab coatRecommended: N95 respirator
Solution Preparation Safety goggles and face shieldDouble-layered nitrile glovesFull-length lab coatNot required if in fume hood
Conducting Reactions Safety gogglesDouble-layered nitrile glovesFull-length lab coatNot required if in fume hood
Waste Disposal Safety goggles and face shieldDouble-layered nitrile glovesChemical-resistant apron over lab coatNot required if in fume hood
Eye and Face Protection
  • Causality: The compound is classified as a serious eye irritant.[2][3] Accidental splashes of solutions or contact with airborne powder can cause significant injury.

  • Protocol:

    • Minimum Requirement: At all times in the laboratory, wear ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields.[4][5]

    • Elevated Risk: When handling the solid powder, preparing solutions, or during any activity with a high splash potential, augment protection with a full-face shield worn over safety goggles.[4][5][9]

    • Contact Lenses: Avoid wearing contact lenses when handling this chemical, as they can trap material against the eye.[9]

Hand Protection
  • Causality: The risk of skin irritation and potential absorption necessitates robust hand protection.[2][9]

  • Protocol:

    • Glove Selection: Use powder-free nitrile gloves. Thicker gloves generally offer better protection.[10] Always inspect gloves for tears or punctures before use.[5][11]

    • Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is mandatory. This provides a critical safety buffer in case the outer glove is compromised.

    • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4][5]

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][4][5]

Body Protection
  • Causality: To prevent incidental contact with skin and contamination of personal clothing.

  • Protocol:

    • Lab Coat: A clean, full-length laboratory coat with tight-fitting cuffs is required.[12]

    • Apron: For large-scale operations or when handling waste, a chemically resistant apron should be worn over the lab coat.

    • Clothing: Wear long pants and closed-toe shoes. Do not wear shorts, skirts, or sandals in the laboratory.

Respiratory Protection
  • Causality: The compound may cause respiratory irritation if inhaled.[2][3] Fine powders can easily become airborne.

  • Protocol:

    • Primary Control: A chemical fume hood is the primary means of respiratory protection.

    • Secondary Control: If engineering controls are insufficient or during the weighing of fine powders, use a NIOSH-approved N95 (or better) particulate respirator.[5][13] Improper use of respirators is dangerous; ensure you are properly fit-tested and trained.[9]

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized workflow minimizes the potential for error and exposure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_area 3. Prepare Work Area (Absorbent Liner) prep_hood->prep_area handle_weigh 4. Weigh Solid Compound Carefully prep_area->handle_weigh Begin Handling handle_dissolve 5. Prepare Solution handle_weigh->handle_dissolve handle_transfer 6. Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decon 7. Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon Conclude Experiment cleanup_waste 8. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff & Dispose of PPE (Outer Gloves First) cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safely Handling 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and facility safety.

Decontamination
  • Glassware and Equipment: Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinsate as hazardous waste.

  • Work Surfaces: Wipe down the work surface in the fume hood with a cloth dampened with 70% ethanol or another appropriate solvent after work is complete. Dispose of the cloth as chemically contaminated solid waste.[14]

Waste Disposal
  • Classification: As a chlorinated organic compound, all waste containing 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one must be classified as Halogenated Organic Waste .[15][16]

  • Liquid Waste:

    • Collect all liquid waste, including reaction residues and solvent rinses, in a designated, properly labeled, and sealed waste container.[16]

    • Crucially, do not mix halogenated and non-halogenated organic waste streams. [15][17] This is because chlorinated compounds can form highly toxic dioxins during incineration if not handled by a specialized waste service.[15]

    • Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[16]

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, absorbent pads, weighing paper, pipette tips) in a separate, clearly labeled, sealed container or bag.[14]

    • Label the container as "Chemically Contaminated Items" and list the primary contaminant.[14]

  • Empty Containers: The original product container, even if "empty," will contain residue. It should be triple-rinsed with a suitable solvent, with the rinsate collected as halogenated organic waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.[17]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Clean the mouth with water.[3] Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[2][4] Do not allow the product to enter drains.[4][5]

By integrating these safety protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • CymitQuimica. (n.d.). Safety Data Sheet: 2-(Methylsulfonyl)-10H-phenothiazine.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chlorophenothiazine.
  • Redox. (2022). Safety Data Sheet: Phenothiazine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Chloro-2-methylpropan-2-ol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chlorophenothiazine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Phenothiazine.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: Phenothiazine.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • National Institutes of Health. (n.d.). Safe Handling of Antineoplastic Drugs During Allergy Diagnostic Workup and Desensitization.
  • Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
  • University of Otago. (n.d.). Laboratory Chemical Waste Disposal Guidelines.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Cornell University Environmental Health and Safety. (n.d.). Management Procedures For Specific Waste Types.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Wikipedia. (n.d.). Chlorpromazine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。